Glaziovine

Catalog No.
S560808
CAS No.
6808-72-6
M.F
C18H19NO3
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glaziovine

CAS Number

6808-72-6

Product Name

Glaziovine

IUPAC Name

11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C18H19NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3-4,6-7,9,13,21H,5,8,10H2,1-2H3

InChI Key

PNJUPRNTSWJWAX-UHFFFAOYSA-N

SMILES

Array

Synonyms

glaziovine, glaziovine, (+-)-isomer

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC34C=CC(=O)C=C4)O)OC

Glaziovine has been reported in Annona cherimola and Litsea cubeba with data available.
a proaporphine alkaloid isolated from Ocotea glaziovii (Lauraceae) found to be similar in activity as an anxiolitic drug to diazepam; structure; RN given refers to (S)-isome

Chemical Profile and Significance

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine ((C18H17NO3) is a proaporphine alkaloid, often considered a metabolic precursor to aporphine alkaloids [1]. It contains a cyclohexadienone system and can rearrange to aporphines upon acid treatment [1]. A key structural feature is its stereochemistry; the (6aS)-configuration is the naturally prevalent form, as identified in Duguetia vallicola [2].

Despite its structural similarity to simpler proaporphines, this compound is notable for its historical medicinal use as a tranquilizer for anxiety and depression [1]. Its pharmacological profile is promising but underexplored compared to other alkaloids [1].

Natural Sources and Quantitative Data

This compound is found in several plant families, with varying concentrations reported in different species and plant parts. The table below summarizes key natural sources and their reported this compound content.

Plant Source Reported this compound Content Part Used Key Notes
Nardostachys jatamansi [3] 35% (of total alkaloid peak area) [3] Roots & Rhizomes Major alkaloid in the optimized extract [3]
Duguetia vallicola [2] ~0.27% (dry weight) [2] Leaves Renewable source; (6aS)-stereochemistry [2]
Ocotea glaziovii [2] 0.18-0.35% (isolation yield) [2] Not Specified Early source of the alkaloid [2]
Annona purpurea [3] Present (concentration not specified) [3] Stems & Leaves Dextro-isomer; showed tumor-inhibitory activity [3]
Hypserpa nitida [3] Present (concentration not specified) [3] Not Specified Suppressed hepatitis B viral antigen [3]

Biosynthesis and Pathway Engineering

This compound is part of the Benzylisoquinoline Alkaloid (BIA) family. Recent research has elucidated key cytochrome P450 enzymes responsible for its formation, enabling its production in engineered yeast [4].

The following diagram illustrates the core biosynthetic pathway from primary metabolites to this compound, highlighting the key enzymatic steps.

GlaziovineBiosynthesis This compound Biosynthetic Pathway L_Tyrosine L-Tyrosine (Primary Metabolite) Dopamine Dopamine L_Tyrosine->Dopamine Multiple Enzymes FourHPAA 4-Hydroxyphenylacetaldehyde (4-HPAA) L_Tyrosine->FourHPAA Multiple Enzymes Norcoclaurine (S)-Norcoclaurine (NCC) Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) FourHPAA->Norcoclaurine Coclaurine (S)-Coclaurine (COC) Norcoclaurine->Coclaurine 6-O-Methyltransferase (6OMT) NMC (S)-N-Methylcoclaurine (NMC) Coclaurine->NMC Coclaurine N-Methyltransferase (CNMT) Reticuline (S)-Reticuline NMC->Reticuline CYP80B & 4'OMT This compound (S)-Glaziovine Reticuline->this compound CYP80Q Enzyme (Phenol Coupling)

Key enzymes in the pathway include:

  • 6OMT and CNMT: Catalyze early methylation steps to form (S)-N-methylcoclaurine [5].
  • CYP80B and 4'OMT: Work sequentially to produce the central BIA intermediate (S)-reticuline [5].
  • CYP80Q enzymes: These perform the characteristic phenol coupling reaction that converts (S)-reticuline directly into (S)-glaziovine [4]. This specific CYP80Q activity has been identified in plants like Aristolochia contorta and Stephania tetrandra [5] [4].

De Novo Production in Yeast: Researchers have successfully reconstructed this pathway in Saccharomyces cerevisiae (budding yeast) for the de novo production of both (R)- and (S)-glaziovine, providing a sustainable source for further research and development [4].

Pharmacological Activities and Mechanisms

This compound exhibits a range of pharmacological activities, making it a candidate for several therapeutic areas.

Pharmacological Activity Reported Findings / Mechanism Experimental Context
Neuropsychiatric Effects Anxiolytic effect comparable to diazepam [2]. Human clinical trial [2].
Anticancer & Immunomodulation Tumor inhibitor against 9-KB cancer cells [3]; inhibits T regulatory cell expansion [6]. In vitro studies [3] [6].
Antiviral Activity Suppressed hepatitis B viral antigen (IC50: 0.088 mM) [3]. In vitro (Hep G2.2.15 cells) [3].
Antioxidant Activity Shown to have antioxidant properties via in silico studies [3]. Computational prediction for neurodegenerative disease treatment [3].

Experimental Production Protocols

A detailed study optimized this compound production using cell suspension cultures of Nardostachys jatamansi, providing a reproducible protocol [3].

Workflow for Enhanced this compound Production via Cell Suspension Culture

The following diagram outlines the key stages of the established protocol, from callus induction to elicitor treatment and analysis.

ExperimentalWorkflow Workflow for Enhanced this compound Production Start Leaf Explant from N. jatamansi CallusInduction Callus Induction Start->CallusInduction SuspensionCulture Cell Suspension Culture CallusInduction->SuspensionCulture ElicitorTreatment Elicitor Treatment SuspensionCulture->ElicitorTreatment Harvest Harvest & Analysis ElicitorTreatment->Harvest

Detailed Methodological Steps [3]:

  • Callus Induction:

    • Explant: Leaf pieces of N. jatamansi.
    • Medium: Murashige and Skoog (MS) basal medium.
    • Growth Regulators: Supplemented with 0.2 mg/L NAA (α-Naphthaleneacetic acid) and 0.1 mg/L BAP (6-Benzylaminopurine).
    • Conditions: Green, friable callus formed within 22 days.
  • Cell Suspension Culture:

    • Inoculum: Friable callus transferred to liquid MS medium.
    • Optimized Conditions: The culture was maintained with the same plant growth regulators (0.2 mg/L NAA and 0.1 mg/L BAP) to build biomass.
  • Elicitor Treatment for Enhanced Yield:

    • Optimal Elicitors: Treatment with Methyl Jasmonate (MeJA) or Lipopolysaccharide (LPS) significantly boosted this compound production.
    • Optimal Concentrations:
      • MeJA (abiotic elicitor): 25 µM.
      • LPS (biotic elicitor): 50 mg/L.
    • Procedure: Elicitors were added to the suspension culture after a suitable growth period, and cultures were harvested for analysis after a set incubation time.
  • Analysis:

    • Metabolites were extracted and analyzed by UPLC-Q-TOF-MS to identify and quantify this compound and other alkaloids.

Conclusion and Research Outlook

This compound is a promising proaporphine alkaloid with a documented pharmacological profile and established methods for bioproduction. Key future research directions include:

  • Mechanistic Studies: Deeper investigation into molecular targets and signaling pathways, particularly for its anxiolytic and anticancer effects.
  • Preclinical Development: Comprehensive assessment of in vivo efficacy, pharmacokinetics, and safety profiles.
  • Synthetic Biology: Leveraging engineered yeast strains for sustainable, large-scale production [4].
  • Analogue Development: Exploring novel proaporphine dimers, like distepharinamide, as new immunotherapeutic agents [1] [6].

References

Neuropharmacological Profile of Glaziovine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key neuropharmacological and related properties of glaziovine identified in the available literature:

Property / Aspect Details & Findings Source / Context
Primary Indication Relief of anxiety (Anxiolytic) Patent [1]
Chemical Class Pro-aporphine alkaloid (a benzylisoquinoline alkaloid, BIA) [2] [3] [4]
Tranquilizer Use Used as a tranquilizer; described as having neuropharmacological properties [3] [4]
Neurodegenerative Potential Identified via in-silico studies as a candidate for treating neurodegenerative disorders (e.g., Alzheimer's) due to antioxidant properties [3]
Other Bioactivities Tumor inhibition (vs. 9-KB cancer cells); suppression of hepatitis B viral antigen [3]

Experimental & Pharmacokinetic Data

For researchers designing experiments, here are methodologies and key data from existing studies on this compound.

Experimental Protocols Cited

While the search results do not provide full step-by-step laboratory protocols, they reference several key experimental methods used to study this compound:

  • In Silico Screening for Neurodegenerative Applications: An optimized alkaloid extraction procedure (using ethanol with 0.1 M HCl) from Nardostachys jatamansi was followed by analysis with UPLC-Q-TOF-MS to identify this compound. Subsequent in silico studies suggested its antioxidant potential for neurodegenerative disease treatment. [3]
  • Cell Suspension Culture for Production: To enhance this compound yield, cell suspension cultures of N. jatamansi were treated with elicitors. The highest production of this compound was achieved using:
    • Methyl Jasmonate (MeJA): 25 µM concentration. [3]
    • Lipopolysaccharide (LPS): 50 mg/L concentration. [3]
  • Anxiolytic Activity Assessment (Historic): A patent describes testing anxiolytic effects in animal models (mice, rats) using a "conflict situation" behavioral test (likely a Vogel conflict test or similar). Doses mentioned range from 0.3 mg/kg to 10 mg/kg intravenously in dogs. [1]
Pharmacokinetics in Humans

A foundational human study from 1978 provides initial pharmacokinetic data, summarized in the table below: [4]

Parameter Finding
Administered Form This compound-14C (20 mg) in capsules (oral) and vials (intravenous)
Time to Peak Plasma Level (Oral) ~2 hours
Enteral Absorption 78% to 84% (indicating high absorption)
Urinary Excretion (24h) 38% (oral) and 50% (i.v.) of total radioactivity
Primary Metabolite This compound glucuronide

A more recent machine learning-based study on oral bioavailability (F) prediction listed this compound as a base and phenol, predicted to be a substrate for CYP3A4 and MDR-1 (P-glycoprotein). The model underpredicted its bioavailability in humans by 3.6-fold, suggesting its absorption may be more complex than initially thought. [5]

Potential Mechanisms and Research Gaps

The available data points to several potential mechanisms, though these require validation.

G cluster_known Reported / Strongly Implied cluster_potential Potential / Inferred Mechanisms This compound This compound Anxiety_Relief Anxiety Relief This compound->Anxiety_Relief Neuropharm_Properties Neuropharmacological Properties This compound->Neuropharm_Properties Antioxidant Antioxidant Activity This compound->Antioxidant CYP_MDR_Interaction Interaction with CYP3A4 & MDR-1 (P-gp) This compound->CYP_MDR_Interaction GABA_System Modulation of GABA System (Inferred from structural analogs) This compound->GABA_System AChE_Inhibition AChE Inhibition (Inferred from therapeutic context) This compound->AChE_Inhibition

Potential and Inferred Mechanisms of this compound

Key Research Gaps and Future Directions

The search results highlight significant gaps in our current understanding of this compound:

  • Precise Molecular Targets: The specific protein targets (e.g., receptors, enzymes) through which this compound exerts its anxiolytic and potential neuroprotective effects remain unidentified.
  • Detailed Signaling Pathways: Downstream signaling pathways and gene expression changes resulting from this compound exposure are not yet mapped.
  • Modern Mechanistic Studies: There is a clear need for contemporary studies using techniques like molecular docking, functional assays on neuronal targets, and 'omics' technologies to elucidate its mechanism of action.
  • Comprehensive ADME/Tox Profile: A full modern assessment of its absorption, distribution, metabolism, excretion, and toxicology is lacking.

References

glaziovine source Duguetia vallicola

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine and Duguetia vallicola

Duguetia vallicola is a tree native to Central and northwestern South America and belongs to the Annonaceae family [1]. Its leaves serve as a convenient and renewable source for the proaporphine alkaloid (6aS)-glaziovine [2] [3]. This natural product is of great interest due to its psychoactive properties [2].

  • This compound Content: The leaves contain this compound as a major constituent, with a reported yield of approximately 0.27% [2]. This abundance makes D. vallicola a more attractive source than O. glaziovii, which had a lower yield of 0.18-0.35% [2].
  • Pharmacological Profile: this compound has documented anxiolytic activity. Clinical studies have shown its effects are comparable to diazepam [2]. It has also been investigated for potential anti-ulcer applications [2].

Antibacterial and Antibiofilm Activity

Ethanolic extracts from the wood and bark of Duguetia vallicola exhibit significant antibacterial and antibiofilm activity against clinical isolates of Pseudomonas aeruginosa, a multi-drug resistant opportunistic pathogen [4].

The table below summarizes the Minimum Inhibitory Concentration required to inhibit 90% of growth (MIC90) for various clinical isolates [4].

P. aeruginosa Isolate Wood Extract MIC90 (μg/mL) Bark Extract MIC90 (μg/mL)
CLI 12 3800 6300
CLI 15 180 1460
CLI 50 500 2200
CLI 51 3000 1600
CLI 52 490 73
CLI 54 1270 300
CLI 55 3120 2000
CLI 56 1480 392
CLI 57 2600 62.5
CLI 58 2790 794
CLI 97 1560 250
CLI 212 1430 100

The extracts were also effective in inhibiting mature biofilms. The effect varied between isolates, with the wood extract showing a biomass reduction between 11.5% and 93.7%, and the bark extract between 16.0% and 48.4% [4]. Statistical analysis indicated that the effect of the extracts was not significantly different from the positive control, ciprofloxacin [4].

Proposed Mechanism of Antibacterial Action

The primary antibacterial mechanism of the D. vallicola wood and bark extracts is associated with damage to bacterial cell membrane integrity, leading to cell death [4].

Experimental evidence supporting this mechanism includes:

  • Leakage of Intracellular Material: Measurements of absorbance at 260 nm and 280 nm showed the release of nucleic acids and proteins from the bacterial cells after treatment with the extracts [4].
  • Changes in Extracellular pH: Measurements indicated alterations in extracellular pH following treatment, consistent with membrane compromise [4].
  • Fluorescence Microscopy: Staining with acridine orange and ethidium bromide provided visual confirmation of membrane damage in treated cells [4].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the key methodologies from the studies.

Extraction and Compound Identification
  • Plant Material: Leaves, wood, and bark of Duguetia vallicola [2].
  • Extraction Solvent: Ethanol [4].
  • Compound Identification: Structures of isolated alkaloids (e.g., this compound, liriodenine, O-methylmoschatoline, nornuciferine) were determined through analysis of physical and spectral data, including 1H-NMR, 13C-NMR, HMQC, and HMBC [4] [2]. Complete 1H and 13C NMR assignments for proaporphines were achieved [2].
Antibacterial and Antibiofilm Assays
  • Antibacterial Susceptibility Testing: The microdilution method was used to determine the MIC90 values. Bacterial growth was assessed spectrophotometrically, and the percentage of growth reduction was calculated compared to an untreated control [4].
  • Biofilm Inhibition Assay: Biofilms were grown in polystyrene microplates. After treatment with the extracts at their MIC90 values for one hour, the percentage of biofilm biomass reduction was quantified [4].
  • Cell Membrane Integrity Tests:
    • Leakage of Nucleic Acids/Proteins: Bacterial suspensions were treated with the extracts, and the release of intracellular material absorbing at 260/280 nm was measured over time (e.g., 0, 30, 60, 120, 240 minutes) [4].
    • Fluorescence Microscopy: Treated and control bacterial cells were stained with acridine orange and ethidium bromide and visualized under a fluorescence microscope to distinguish between live cells with intact membranes and dead cells with compromised membranes [4].

Visualizing Research Pathways

The following diagram maps the key research pathways involving Duguetia vallicola, from plant material to potential therapeutic applications.

G Start Duguetia vallicola Plant Material EP1 Extraction (Ethanol) Start->EP1 C1 Compound Isolation & ID (NMR, HMQC, HMBC) EP1->C1 A1 This compound C1->A1 A2 Other Alkaloids (liriodenine, etc.) C1->A2 BioA Biological Activity Assessment A1->BioA A2->BioA P1 Anxiolytic Effects BioA->P1 P2 Antibacterial Activity BioA->P2 P3 Antibiofilm Activity BioA->P3 App1 Potential Neurotherapeutic P1->App1 Mech Mechanism of Action (Cell Membrane Damage) P2->Mech P3->Mech App2 Potential Anti-infective Mech->App2

This diagram outlines the workflow from plant extraction to biological evaluation of Duguetia vallicola compounds.

The experimental workflow for investigating the antibacterial properties of these extracts is detailed below.

G Start Plant Extract A Antibacterial Susceptibility (MIC90 Assay) Start->A B Biofilm Inhibition Assay (Biomass Reduction) Start->B C Membrane Integrity Tests Start->C C1 Nucleic Acid/Protein Leakage (OD260/280) C->C1 C2 Extracellular pH Measurement C->C2 C3 Fluorescence Microscopy (AO/EB Staining) C->C3 D Result: Confirmed Membrane Damage Leading to Cell Death C1->D C2->D C3->D

This diagram illustrates the key experimental steps for evaluating the antibacterial mechanism of Duguetia vallicola extracts.

References

glaziovine pharmacokinetics in humans

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of glaziovine from a 1978 study in healthy human volunteers [1] [2].

Parameter Value (Oral) Value (Intravenous)
Dose 20 mg (in capsules) 20 mg (in vials)
Time to Peak Plasma Level 2 hours Not Applicable
Enteral Absorption 78% - 84% Not Applicable
Cumulative Urinary Excretion (24h) 38% of total radioactivity 50% of total radioactivity
Identified Metabolites This compound glucuronide (sole metabolite) This compound glucuronide (sole metabolite)

A 2021 study on machine learning models for predicting oral bioavailability also mentioned this compound, noting a 3.6-fold underprediction of its bioavailability by their model. This suggests that this compound's observed human bioavailability was higher than what the in-silico model calculated [3].

Detailed Experimental Protocol

The methodology from the 1978 study is detailed below [1] [2]:

  • Compound Administration: The study used This compound-14C (carbon-14 radiolabeled this compound). A 20 mg dose was administered to healthy human volunteers via two routes: oral capsules and intravenous (IV) injection.
  • Sample Collection and Measurement: Plasma, urine, and fecal samples were collected from the subjects. The primary measurement was total radioactivity, which accounts for both the parent drug and its metabolites.
  • Analysis of Absorption: Enteral absorption (78-84%) was calculated by comparing two metrics between the IV and oral routes: the cumulative percentage of urinary excretion and the area under the plasma concentration-time curve (AUC) over the first 24 hours.
  • Metabolite Investigation: Metabolites in urine were analyzed, revealing that This compound glucuronide was the only metabolite detected.

The following diagram illustrates this experimental workflow:

G cluster_admin Administration (20 mg this compound-14C) cluster_sample Sample Collection & Measurement cluster_analysis Data Analysis & Outcomes Subject Healthy Human Volunteers Oral Oral Route (Capsules) Subject->Oral IV Intravenous Route (Vials) Subject->IV Plasma Plasma Oral->Plasma Urine Urine Oral->Urine Feces Feces Oral->Feces IV->Plasma IV->Urine IV->Feces Measure Measure Total Radioactivity Plasma->Measure Urine->Measure Feces->Measure AUC AUC Comparison Measure->AUC Excretion Urinary Excretion Comparison Measure->Excretion Metabolite Identify Metabolite (this compound Glucuronide) Measure->Metabolite Urine Analysis Absorption Calculate Absorption (78-84%) AUC->Absorption Excretion->Absorption

Experimental workflow for this compound pharmacokinetics study [1] [2].

Research Context and Limitations

  • Therapeutic Context: this compound is a pro-aporphine alkaloid with neuropharmacological properties. A patent from the 1970s indicates it was investigated for the relief of anxiety [4].
  • Significant Data Limitations: It is crucial to note that the core human pharmacokinetic data is from 1978. A key limitation of this study is that it measured total radioactivity, which does not distinguish between the parent drug and its metabolite(s). The finding that this compound glucuronide was the sole metabolite should be considered in this light [1] [2].
  • Modern Research Context: A 2021 paper on bioavailability mentions this compound as a compound that modern machine learning models struggled to predict accurately, highlighting that its pharmacokinetic profile may be complex [3]. Furthermore, current research in pharmacokinetics employs advanced methods like Physiologically Based Pharmacokinetic (PBPK) modeling [5], which are not available for this compound.

References

Pharmacokinetic Parameters of Glaziovine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data on glaziovine's absorption and excretion from a human volunteer study [1] [2].

Parameter Result (Oral Administration) Result (Intravenous Administration)
Enteral Absorption 78% - 84% Not Applicable
Time to Peak Plasma Level 2 hours Not Applicable
Cumulative Urinary Excretion (over 24h) 38% of administered dose 50% of administered dose
Primary Metabolic Pathway Glucuronidation (this compound glucuronide identified as the sole metabolite in urine)

Experimental Protocol for Absorption Study

The foundational data comes from a 1978 comparative study in healthy human volunteers [1] [2].

  • Compound Used: Radiolabeled this compound-14C at a dose of 20 mg.
  • Administration Routes: The drug was administered both orally in capsules and intravenously in vials.
  • Sample Collection: Plasma, urine, and fecal samples were collected from subjects.
  • Measurement: Total radioactivity was measured in all collected samples to track the drug and its metabolites.
  • Absorption Calculation: Enteral absorption was calculated using two methods:
    • By comparing the cumulative urinary excretion of total radioactivity after oral and intravenous administration.
    • By comparing the area under the plasma concentration-time curve (AUC) for the first 24 hours after oral and intravenous administration.
  • Metabolite Identification: Metabolites in urine were investigated, leading to the identification of this compound glucuronide.

Diagram of the Pharmacokinetic Study Workflow

The following diagram illustrates the logical flow and key components of the experimental protocol used in the this compound pharmacokinetic study.

G Start Study: this compound-14C in Humans Admin Drug Administration Start->Admin Oral Oral Route (Capsules) Admin->Oral IV Intravenous Route (Vials) Admin->IV Collect Sample Collection Oral->Collect IV->Collect Plasma Plasma Collect->Plasma Urine Urine Collect->Urine Feces Feces Collect->Feces Measure Measure Total Radioactivity Plasma->Measure Urine->Measure Feces->Measure Analyze Data Analysis Measure->Analyze Absorption Calculate Enteral Absorption Analyze->Absorption Excretion Quantify Cumulative Urinary Excretion Analyze->Excretion Metabolite Identify Metabolites (this compound Glucuronide) Analyze->Metabolite

This compound pharmacokinetic study protocol and key findings.

Context and Further Research

  • Source of Compound: this compound is a pro-aporphine alkaloid. Recent research (2024) highlights that it can be sourced from plants like Nardostachys jatamansi and Annona purpurea, and its production can be enhanced using cell suspension culture techniques with elicitors [3] [4].
  • Data Recency Consideration: The human pharmacokinetic data is from 1978 [1] [2]. While it provides a fundamental understanding, the field of analytical techniques (e.g., UPLC-Q-TOF-MS) has advanced significantly [3]. It would be prudent to consult recent literature to see if updated studies have been performed.

References

Analytical Techniques for Identification

Author: Smolecule Technical Support Team. Date: February 2026

Advanced mass spectrometry techniques are central to the identification and characterization of glaziovine and related compounds.

Technique Key Application Supporting Evidence from Literature
UPLC-Q-TOF-MS Provides high-resolution mass data for precise molecular formula assignment and structural characterization. Used to identify this compound in Nardostachys jatamansi [1] and to profile 46 BIAs in sacred lotus [2].
UPLC-QTOF-HRMS/MS Enforces identification confidence via fragmentation patterns; ideal for discovering new or related metabolites. A core technique in the IQAMDB database for dereplicating isoquinoline alkaloids [3].
MALDI-MSI (Mass Spectrometry Imaging) Reveals the spatial distribution of compounds within plant tissue, e.g., leaves vs. seeds. Used to map the location of BIAs in different lotus tissues [2].
Molecular Networking Compares MS/MS spectra to visualize related compounds; efficient for identifying analogs and novel metabolites. A validated strategy using the IQAMDB to pinpoint new compounds in complex plant extracts [3].

Detailed Experimental Protocols

Here are the summarized experimental workflows for metabolite extraction and analysis based on the research.

Alkaloid Extraction from Plant Material

This is a generalized protocol adapted from methods used to study alkaloids in Nelumbo nucifera and Annona montana [2] [3].

  • Plant Material Preparation: Fresh or lyophilized plant tissue (e.g., leaves, rhizomes) is ground to a fine powder in liquid nitrogen.
  • Acidified Solvent Extraction: The powdered tissue is extracted with a mixed solvent system, typically 0.3 M HCl in methanol (1:1, v/v) or 0.25 M H₂SO₄, via sonication for 20 minutes [2] [3].
  • Alkalification and Partitioning: The acid extract is alkalinized to a pH of 12 using a base. The alkaloids are then partitioned into an organic solvent, such as dichloromethane (DCM) [3].
  • Sample Preparation for Analysis: The combined organic phases are evaporated to dryness. The residue is reconstituted in methanol and filtered before LC-MS analysis [2] [3].
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters are typical for the analysis of isoquinoline alkaloids like this compound [2] [3].

  • Chromatography:
    • Column: Waters BEH C18 (e.g., 2.1 x 100 mm, 1.7 μm) or equivalent [2].
    • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile.
    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes is a common starting point [2].
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI) in positive mode [2] [3].
    • Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA/MSE) to collect MS/MS spectra for all detected ions [3] [4].

The workflow for the LC-MS analysis and data processing can be visualized as follows:

start Plant Tissue step1 Extraction & Sample Prep start->step1 step2 UPLC-Q-TOF-MS Analysis step1->step2 m1 Solvent: Acidified MeOH step1->m1 step3 Data Processing step2->step3 m2 C18 Column ESI+ Mode step2->m2 step4 Metabolite Identification step3->step4 m3 Use of MZmine or MS-DIAL step3->m3 end Annotation & Pathway Insight step4->end m4 Spectral Matching & Molecular Networking step4->m4

Biosynthetic Pathway of this compound

This compound is a pro-aporphine alkaloid originating from the benzylisoquinoline alkaloid (BIA) pathway [5] [6]. Key steps in its formation involve specialized cytochrome P450 (CYP) enzymes.

  • Core BIA Pathway: The pathway begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine. This intermediate undergoes methylation by 6-O-methyltransferase (6OMT) and N-methyltransferase (NMT) to form (S)-N-methylcoclaurine (NMC) [5] [7].
  • Key P450 Enzymes: (S)-N-methylcoclaurine is converted to this compound by a CYP80Q enzyme. Research in Aristolochia contorta identified a CYP80Q enzyme (AcCYP80Q8) that promiscuously converts (S,R)-NMC into (S,R)-glaziovine [5]. This contrasts with the more specific CYP80Q1 in sacred lotus [5].

The biosynthetic route to this compound and related compounds is summarized below:

LTyrosine L-Tyrosine NCS NCS LTyrosine->NCS NCC (S)-Norcoclaurine (NCC) OMT1 6OMT NCC->OMT1 COC (S)-Coclaurine (COC) NMT NMT COC->NMT NMC (S)-N-Methylcoclaurine (NMC) CYP80Q CYP80Q (e.g., AcCYP80Q8) NMC->CYP80Q This compound This compound NCS->NCC OMT1->COC NMT->NMC CYP80Q->this compound

Important Research Context

  • Tissue Specificity: The distribution of alkaloids like this compound can be highly tissue-specific. For instance, in sacred lotus, bisbenzylisoquinoline alkaloids are concentrated in seed plumules [2]. This should be considered when selecting plant material for analysis.
  • Enantiomeric Forms: this compound can exist in different enantiomeric forms (e.g., levo- and dextro-isomers), which may be sourced from different plants and potentially have distinct biological activities [1].
  • Enhanced Production: Elicitors like methyl jasmonate (MeJA) and salicylic acid (SA) in cell suspension cultures can significantly enhance the production of this compound, offering a strategy for obtaining larger quantities for study [1].

References

Pharmacological Profile & Clinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine is a proaporphine alkaloid found in plants like Duguetia vallicola and Nardostachys jatamansi [1] [2] [3]. The table below summarizes key findings on its anxiolytic effects:

Aspect Details
Anxiolytic Property Reported as a tranquilizer for treating anxiety and depression [3].
Clinical Performance Demonstrated comparable efficacy to diazepam in a double-blind clinical trial [2].
Additional Clinical Effects Shown anti-ulcer activity in a short-term controlled trial, comparable to cimetidine [2].
Source & Yield Duguetia vallicola leaves provide a renewable source, yielding approximately 0.27% (6aS)-glaziovine [2].

Proposed Mechanisms of Action

The exact signaling pathways for this compound's anxiolytic effect are not fully detailed in the available literature. However, its classification as a psychoactive proaporphine alkaloid suggests interaction with key neurotransmitter systems in the central nervous system. The following diagram outlines a plausible high-level pathway based on its known effects.

GlaziovinePathway This compound This compound NeurotransmitterSystems Modulation of Neurotransmitter Systems (e.g., Monoamines, GABA) This compound->NeurotransmitterSystems Initiates CellularResponse Altered Neuronal Firing & Signal Transduction NeurotransmitterSystems->CellularResponse Leads to PhysiologicalEffect Reduced Anxiety & Agitation CellularResponse->PhysiologicalEffect Results in

A proposed high-level pathway for this compound's anxiolytic effect.

Key Experimental Methodologies

For researchers looking to validate or explore this compound's properties, here are key methodologies from the literature.

In Vitro Production and Elicitation

Cell suspension cultures can be used to enhance this compound production.

  • Plant Material: Nardostachys jatamansi leaf explants can be used to initiate friable callus cultures on Murashige and Skoog (MS) medium [1].
  • Culture Conditions: Maintain cell suspension cultures in liquid MS medium. Elicitors like Methyl Jasmonate (MeJA) and Lipopolysaccharide (LPS) can significantly boost this compound yield.
  • Optimal Elicitation: Treatment with 25 µM MeJA or 50 mg/L LPS has been shown to produce the highest yields of this compound in suspension cultures [1].
  • Analysis: Alkaloid extraction can be optimized using ethanol with 0.1 M HCl, followed by quantification and identification via techniques like UPLC-Q-TOF-MS [1].
Isolation from Plant Material

Duguetia vallicola leaves serve as a convenient, renewable source [2].

  • Extraction: Use standard alkaloid extraction procedures, likely involving organic solvents.
  • Characterization: Perform structural elucidation using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy [2].
In Vivo and Clinical Evaluation
  • Animal Models: While not detailed in the searched literature, standard preclinical anxiety models (e.g., elevated plus maze, open field test) are typically used to screen anxiolytic activity before clinical trials.
  • Human Trials: A double-blind study design comparing this compound against a standard drug like diazepam has been used to establish efficacy [2]. Pharmacokinetic studies in humans have also been conducted to understand its absorption and metabolism [2].

Research Gaps and Future Directions

Despite promising clinical data, several aspects of this compound require further investigation:

  • Precise Molecular Targets: Its interactions with specific neurotransmitter receptors (e.g., GABA_A, serotonin, or dopamine receptors) need clarification [3].
  • Comprehensive Pharmacokinetics: More detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are warranted.
  • Modern Clinical Trials: Larger, well-controlled trials using current diagnostic criteria and outcome measures are needed to reaffirm its efficacy and safety profile.

References

Preliminary Data Overview of Glaziovine

Author: Smolecule Technical Support Team. Date: February 2026

Category Details
Basic Classification Proaporphine alkaloid (a type of isoquinoline alkaloid) [1] [2]
Key Pharmacological Interests Anxiolytic (comparable to diazepam in early trials), neuropharmacological properties, potential anti-ulcer activity, anti-HBV and cytotoxic activity in vitro [3] [4] [2]

| Human Pharmacokinetics (Preliminary) | - Enteral Absorption: 78-84% [4]

  • Time to Peak Plasma Level: ~2 hours (oral administration) [4]
  • Elimination: Cumulative urinary excretion of total radioactivity was 38% over 24h after oral administration; primary metabolite identified as Glaziovine glucuronide [4] | | Renewable Plant Source | Duguetia vallicola leaves (yield approx. 0.27%) [2] |

Experimental Protocols & Production Methodologies

Cell Suspension Culture for Enhanced Production

A 2024 study used Nardostachys jatamansi cell suspension cultures to enhance this compound and actinidine production [3].

  • Callus Induction: Leaf explants were cultured on Murashige and Skoog (MS) basal medium supplemented with plant growth regulators, specifically 0.2 mg/L NAA and 0.1 mg/L BAP, to produce a friable callus [3].
  • Cell Suspension Culture: Friable callus was transferred to a liquid MS medium supplemented with 1.0 mg/L 2,4-D and 0.5 mg/L BAP and maintained under continuous light at 25°C on an orbital shaker [3].
  • Elicitor Treatment for Yield Enhancement: Cultures were treated with various elicitors on the 14th day. The highest yield of this compound was obtained with:
    • Methyl Jasmonate (MeJA) at 25 µM
    • Lipopolysaccharide (LPS) at 50 mg/L [3]
Biosynthetic Pathway

This compound is a Benzylisoquinoline Alkaloid (BIA). The biosynthetic pathway involves specific cytochrome P450 enzymes [5] [6].

G This compound Biosynthetic Pathway L-tyrosine L-tyrosine Dopamine & 4-HPAA Dopamine & 4-HPAA L-tyrosine->Dopamine & 4-HPAA (R,S)-Norcoclaurine (R,S)-Norcoclaurine Dopamine & 4-HPAA->(R,S)-Norcoclaurine Non-enzymatic or NCS (R)-N-Methylcoclaurine (R)-N-Methylcoclaurine (R,S)-Norcoclaurine->(R)-N-Methylcoclaurine R-enantiospecific Methyltransferases (R)-Glaziovine (R)-Glaziovine (R)-N-Methylcoclaurine->(R)-Glaziovine CYP80Q Enzyme (e.g., NnCYP80Q1)

Analytical Techniques for Identification and Quantification

  • UPLC-Q-TOF-MS: Used to identify and profile this compound in complex plant extracts [3].
  • Radioactive Tracing: Used in human pharmacokinetic studies. Administered this compound-14C and measured total radioactivity in plasma, urine, and feces [4].
  • NMR Spectroscopy: Used for structural elucidation and complete 1H and 13C NMR assignments [2].

Conclusion

This compound shows promising neuropharmacological activities. While preliminary human data suggests good absorption, modern and comprehensive clinical pharmacokinetic studies are needed. Recent advances in plant cell culture and a clearer understanding of its biosynthesis offer sustainable production methods to support further pharmaceutical development.

References

Comprehensive Application Notes and Protocols for Glaziovine Synthesis: Methods, Optimization, and Industrial Translation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glaziovine and Its Pharmacological Significance

This compound ((±)-Glaziovine) is a proaporphine alkaloid that has attracted significant research interest due to its diverse pharmacological properties and unique chemical structure. This benzylisoquinoline alkaloid (BIA) exhibits a tetrahydroisoquinoline framework characterized by a cyclohexadienone system that can rearrange to aporphines under acidic conditions. This compound has been utilized in human medicine as a tranquilizer for anxiety and depression, demonstrating its central nervous system activity [1]. Recent research has expanded its potential therapeutic applications, with studies revealing anti-hepatitis B virus activity (IC~50~ 0.088 mM in Hep G2.2.15 cells) and tumor inhibition properties against 9-KB cancer cells [2].

Natural sources of this compound include Nardostachys jatamansi, Ocotea glaziovii, Annona purpurea, Duguetia vallicola, and Nectandra cuspidata [2]. In Nardostachys jatamansi, this compound represents approximately 35% of the total alkaloid content based on peak area analysis by UPLC-Q-TOF-MS [2]. The structural complexity and stereochemical considerations of this compound present significant challenges for chemical synthesis, driving research into both conventional synthetic approaches and biotechnological production methods. These Application Notes and Protocols compile the most effective synthesis strategies, optimized experimental procedures, and technical considerations to support researchers in the efficient production of this compound for pharmaceutical development.

Synthetic Approaches Overview

Classification of Synthesis Methods

This compound synthesis methodologies can be broadly categorized into three main approaches: classical chemical synthesis, patented industrial routes, and biotechnological production. Each approach offers distinct advantages and limitations in terms of synthetic efficiency, stereochemical control, scalability, and sustainability. The classical chemical synthesis primarily employs phenolic oxidative coupling as a key transformation, while biotechnological approaches leverage plant cell suspension cultures with elicitor treatment to enhance yields. More recently, advances in synthetic biology and enzyme engineering have enabled the development of biocatalytic routes, potentially offering more sustainable and stereoselective production platforms.

The selection of an appropriate synthesis strategy depends on multiple factors, including target quantity, purity requirements, available infrastructure, and intended application. For milligram-scale research applications, classical synthetic routes may be preferable, while for larger-scale pharmaceutical production, biotechnological approaches or optimized patented routes may offer better economic viability. The table below summarizes the key characteristics of each major synthesis approach:

Table 1: Comparison of Major this compound Synthesis Approaches

Synthesis Method Key Features Overall Yield Stereochemical Control Scalability Technical Complexity
Phenolic Oxidative Coupling Classical route, uses K~3~Fe(CN)~6~ as oxidant Moderate Racemic mixture Laboratory scale Moderate
Patented Chemical Synthesis Multi-step sequence, Bischler-Napieralski reaction Not reported Racemic mixture Potential for industrial scale High
Cell Suspension Culture Bioproduction, elicitor-enhanced 2.18-2.98 mg/g DW with elicitors Plant-dependent Industrial bioreactor High
Enzyme-Catalyzed Biosynthesis Recombinant enzymes, synthetic biology Not fully established Enantiospecific Potentially high with engineering Very High
Quantitative Comparison of Synthesis Efficiency

Synthetic efficiency varies considerably across different this compound production methods, with significant implications for research and development planning. Critical evaluation of yield data, production rates, and process requirements enables evidence-based selection of appropriate methodologies. Biotechnological approaches, particularly optimized cell suspension cultures, demonstrate superior productivity metrics for this compound production compared to conventional extraction from plant material, while chemical synthesis offers advantages in process control and purity.

The following table provides a detailed comparison of quantitative parameters for this compound production methods, compiled from published research and patent literature:

Table 2: Quantitative Parameters for this compound Production Methods

Production Method Key Reagents/Conditions This compound Yield Productivity Rate Purity Considerations
Phenolic Oxidative Coupling [3] [4] K~3~Fe(CN)~6~, NH~3~, MeOH, N~2~ atmosphere Not quantified Not reported Requires chromatographic purification, dimeric byproducts
Cell Suspension Culture (Control) [2] MS medium, 0.2 mg/L NAA, 0.1 mg/L BAP 0.98 mg/g DW Not reported UPLC-MS confirmation, mixed alkaloid profile
Cell Suspension + MeJA Elicitor [2] 25 μM Methyl jasmonate, 24h treatment 2.98 mg/g DW ~3-fold enhancement vs control Standardized alkaloid extract
Cell Suspension + LPS Elicitor [2] 50 mg/L Lipopolysaccharide, 24h treatment 2.18 mg/g DW ~2.2-fold enhancement vs control Standardized alkaloid extract
Plant Extraction [2] Ethanol with 0.1 M HCl, UPLC-Q-TOF-MS 35% of total alkaloids Varies by plant source Complex mixture, requires purification

Detailed Experimental Protocols

Classical Synthesis: Phenolic Oxidative Coupling
3.1.1 Principles and Mechanism

The phenolic oxidative coupling method represents a classical approach to this compound synthesis, first reported by Kametani and Yagi in 1967 [3] [4]. This route employs a biomimetic strategy inspired by natural enzymatic processes, where potassium ferricyanide serves as a one-electron oxidant to facilitate the intramolecular C-C bond formation that generates the proaporphine skeleton. The reaction proceeds through a phenoxy radical intermediate that undergoes regioselective coupling to form the characteristic tetracyclic framework of this compound. The protocol offers the advantage of direct ring formation without requiring extensive protection/deprotection sequences, making it efficient for laboratory-scale synthesis.

3.1.2 Step-by-Step Procedure
  • Precursor Preparation: Begin with synthesis of (±)-N-methylcoclaurine as the starting material. Confirm purity by TLC and NMR before proceeding.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve (±)-N-methylcoclaurine (1.0 g, 3.7 mmol) in methanol (150 mL). Add concentrated ammonia solution (75 mL) to the reaction mixture while maintaining a nitrogen atmosphere.

  • Oxidative Coupling: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add a solution of potassium ferricyanide (3.65 g, 11.1 mmol) in water (75 mL) dropwise over 30 minutes with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

  • Reaction Monitoring: After complete addition, continue stirring for 4 hours at 0-5°C. Monitor reaction progress by TLC (silica gel, CHCl~3~:MeOH:NH~4~OH, 90:9:1). The starting material (R~f~ ≈ 0.35) should diminish with concurrent formation of this compound (R~f~ ≈ 0.55).

  • Workup Procedure: Quench the reaction by adding saturated sodium thiosulfate solution (50 mL) to reduce excess oxidant. Extract the aqueous mixture with chloroform (3 × 100 mL). Combine the organic extracts and wash with brine (100 mL), then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to obtain a crude residue. Purify by flash column chromatography on silica gel using a gradient elution of chloroform-methanol (98:2 to 90:10). Combine fractions containing this compound and evaporate to dryness.

  • Characterization: The final product should be characterized by MP, IR, ~1~H-NMR, and MS for confirmation of structure and purity. The spectral data should match literature values [4].

3.1.3 Technical Notes and Troubleshooting
  • Critical Parameter Control: Maintain strict oxygen-free conditions throughout the reaction, as oxygen can lead to overoxidation and formation of undesirable byproducts.
  • Temperature Management: The reaction temperature must be kept below 10°C to minimize side reactions, particularly the formation of dimeric compounds [4].
  • Byproduct Formation: Be aware that the reaction typically produces approximately 10% of a dimeric compound as a byproduct, which must be separated during chromatography.
  • Alternative Oxidants: While potassium ferricyanide is standard, other oxidants such as manganese dioxide or electrochemical methods may be explored, though with potentially different efficiency and selectivity.
Biotechnological Production: Cell Suspusion Culture with Elicitors
3.2.1 Principles and Strategy

Cell suspension cultures of this compound-producing plants offer a sustainable alternative to chemical synthesis or wild harvest of plant material. This approach leverages the plant's innate biosynthetic machinery while overcoming limitations of field cultivation through controlled in vitro propagation. The strategic application of elicitor compounds further enhances this compound production by triggering the plant's defense responses, which upregulate alkaloid biosynthesis pathways. Both biotic elicitors (chitin, LPS) and abiotic elicitors (methyl jasmonate, salicylic acid) have demonstrated efficacy in stimulating this compound accumulation, with specific elicitors showing selective enhancement of different alkaloids in the pathway [2].

3.2.2 Step-by-Step Protocol
  • Callus Induction:

    • Select young, healthy leaves from Nardostachys jatamansi plants and surface sterilize with 70% ethanol (1 min) followed by 0.1% HgCl~2~ (3-4 min).
    • Rinse thoroughly with sterile distilled water and place on MS basal medium supplemented with 0.2 mg/L NAA and 0.1 mg/L BAP.
    • Maintain at 25±2°C under a 16/8 h light/dark cycle. Friable callus should develop within 22 days.
  • Cell Suspension Culture Initiation:

    • Transfer approximately 3-4 g of friable callus to 250 mL Erlenmeyer flasks containing 100 mL liquid MS medium with the same plant growth regulators.
    • Maintain cultures on a rotary shaker at 110 rpm under the same temperature and light conditions.
    • Subculture every 14 days using a 1:3 dilution ratio.
  • Elicitor Treatment:

    • Prepare stock solutions: Methyl jasmonate (MeJA) in ethanol, salicylic acid (SA) in ethanol, chitin (CH) in dilute acetic acid, lipopolysaccharide (LPS) in water.
    • Filter-sterilize all elicitor solutions through 0.22 μm membranes.
    • Add elicitors to 14-day-old suspension cultures at optimal concentrations:
      • MeJA: 25 μM
      • SA: 75 μM
      • CH: 25 mg/L
      • LPS: 50 mg/L
    • Include appropriate controls with solvent only.
  • Harvest and Extraction:

    • Harvest cells 24 hours after elicitor treatment by vacuum filtration.
    • Freeze-dry the biomass and record dry weight.
    • Powder the dried cells and extract with ethanol containing 0.1 M HCl (10 mL/g DW) using sonication for 30 min.
    • Centrifuge at 10,000 × g for 15 min and collect supernatant.
  • Analysis and Quantification:

    • Analyze extracts by UPLC-Q-TOF-MS using authenticated this compound standard.
    • Employ a C18 column (2.1 × 100 mm, 1.8 μm) with mobile phase 0.1% formic acid in water (A) and acetonitrile (B).
    • Use gradient elution: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-17 min, 95% B; 17-19 min, 95-5% B.
    • Quantify this compound using external standard calibration curve.
3.2.3 Technical Notes and Optimization
  • Cell Line Selection: Regularly subculture and select for high-producing cell lines as biosynthetic capacity may decline over time due to genetic dissimilarities [2].
  • Elicitor Timing: Apply elicitors during mid-log phase (typically 14 days) for maximum response, as this corresponds to peak metabolic activity.
  • Dose Optimization: Perform dose-response studies for each elicitor, as excessive concentrations may cause phytotoxicity and reduce productivity.
  • Combination Strategies: Consider sequential or combination elicitor treatments, which may yield synergistic effects on this compound production.

Biosynthetic Pathways and Engineering Approaches

Biochemical Pathways and Molecular Engineering

The benzylisoquinoline alkaloid (BIA) biosynthetic pathway represents a highly conserved yet adaptable metabolic network in plants. This compound biosynthesis proceeds through the central BIA intermediate (S)-N-methylcoclaurine, which undergoes intramolecular phenolic coupling to form the proaporphine skeleton. Recent research has identified specific cytochrome P450 enzymes, particularly members of the CYP80 family, that catalyze this key coupling reaction [5] [6]. In sacred lotus (Nelumbo nucifera), NnCYP80Q1 has been characterized as a proaporphine synthase that converts (R)-N-methylcoclaurine to (R)-glaziovine, demonstrating the R-enantiospecificity of this pathway in certain species [6].

Comparative studies across plant taxa reveal both conservation and diversification in this compound biosynthesis. In Aristolochia contorta (a Magnoliid species), a promiscuous CYP80Q enzyme (AcCYP80Q8) converts both (S,R)-N-methylcoclaurine to (S,R)-glaziovine, contrasting with the stereospecific CYP80Q in sacred lotus that exclusively recognizes the (R)-enantiomer [5]. This fundamental understanding of this compound biosynthesis enables multiple engineering strategies:

Table 3: Molecular Engineering Approaches for this compound Production

Engineering Strategy Target Components Expected Outcome Technical Challenges
Enzyme Engineering CYP80 variants for improved activity/substrate specificity Enhanced catalytic efficiency, altered stereoselectivity Structure-function relationships, heterologous expression
Pathway Regulation Transcription factors regulating BIA genes Coordinated upregulation of entire pathway Identification of specific regulators, pleiotropic effects
Synthetic Biology Reconstitution in microbial hosts High-titer production in fermentable systems Enzyme compatibility, cofactor balancing, toxicity
Gene Cluster Engineering Coordinated expression of BIA genes Improved metabolic flux, stability of production Identification of native clusters, artificial cluster assembly

The following diagram illustrates the core biosynthetic pathway of this compound, highlighting key enzymatic steps and branch points to related alkaloids:

GlaziovineBiosynthesis This compound Biosynthetic Pathway Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Decarboxylation HPAA 4-HPAA Tyrosine->HPAA Decarboxylation Deamination Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine NCS HPAA->Norcoclaurine NCS Coclaurine Coclaurine Norcoclaurine->Coclaurine 6OMT NMC N-Methylcoclaurine Coclaurine->NMC CNMT This compound This compound NMC->this compound CYP80Q Phenolic Coupling Reticuline Reticuline NMC->Reticuline CYP80B 4'OMT Aporphines Aporphines Reticuline->Aporphines CYP80G Rearrangement

Synthetic Biology and Heterologous Production

Heterologous production systems for this compound represent a promising alternative to plant extraction or chemical synthesis, offering potential advantages in scalability, control, and sustainability. Both microbial hosts (yeast, E. coli) and plant-based systems have been explored for production of benzylisoquinoline alkaloids, with successful reconstitution of segments of the pathway demonstrated for related compounds. The identification and characterization of R-enantiospecific methyltransferases and cytochrome P450 oxidoreductases in sacred lotus provides critical molecular tools for engineering this compound biosynthesis in heterologous systems [6].

Key considerations for developing effective this compound production platforms include:

  • Host Selection: Saccharomyces cerevisiae offers advantages for expressing plant P450 enzymes due to its endogenous cytochrome P450 system, while E. coli may provide higher growth rates and easier engineering.

  • Cofactor Balancing: Optimize supplies of SAM for methyltransferases and NADPH for P450 enzymes to prevent metabolic bottlenecks.

  • Compartmentalization: Target enzymes to appropriate subcellular locations to reduce toxicity, improve substrate channeling, and enhance pathway efficiency.

  • Transport Engineering: Engineer export systems to transport this compound out of production cells, reducing feedback inhibition and simplifying recovery.

The following workflow illustrates the integrated approach to this compound production through cell suspension culture with elicitor enhancement:

BiotechWorkflow Biotechnological Production Workflow Explant Explant Callus Callus Explant->Callus Sterilize Culture on Solid Medium Suspension Suspension Callus->Suspension Transfer to Liquid Medium Shake Culture Elicitor Elicitor Suspension->Elicitor 14 Days Mid-log Phase Harvest Harvest Elicitor->Harvest 24 Hours Treatment Extraction Extraction Harvest->Extraction Freeze-dry Solvent Extraction Analysis Analysis Extraction->Analysis UPLC-Q-TOF-MS Quantification This compound This compound Analysis->this compound Purification Characterization

Conclusion and Future Perspectives

The synthetic methodologies for this compound production have evolved significantly from classical chemical approaches to integrated biotechnological strategies. Phenolic oxidative coupling remains a valuable method for laboratory-scale synthesis, while cell suspension cultures with elicitor enhancement offer a sustainable alternative for larger-scale production. The continuing elucidation of this compound biosynthetic pathways and key enzymes, particularly the CYP80 family of cytochrome P450s, provides exciting opportunities for future synthetic biology applications.

Looking forward, several emerging technologies promise to transform this compound production. CRISPR-based genome editing of producer plants could enhance native biosynthesis, while cell-free enzyme systems may offer new routes for controlled synthesis. Additionally, machine learning approaches to predict optimal elicitor combinations and culture conditions could significantly improve bioproduction yields. As these technologies mature, they will likely converge to enable efficient, scalable, and sustainable production of this compound to meet pharmaceutical needs while conserving natural plant resources.

References

Glaziovine in Scientific Literature

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the context in which glaziovine is mentioned in the searched literature, which primarily confirms its identity and natural sources.

Context Relevant Findings Citation
Natural Source & Abundance Identified as one of the major alkaloids in Nardostachys jatamansi, constituting approximately 35% of the total alkaloid content in an optimized extract. [1]
Chemical Classification Described as a pro-aporphine alkaloid, which is a type of isoquinoline alkaloid. [1] [2]
Biological Activity Mentioned to have potential as a tranquilizer and to exhibit activity against hepatitis B virus and certain cancer cells (9-KB) in vitro. [1]
Synthetic Route A 1967 paper describes its total synthesis via phenolic oxidative coupling of (±)-N-methylcoclaurine. [3]

A Path Forward for Your Research

Since the immediate search did not yield the spectral data, here are concrete steps you can take to locate the specific NMR information for this compound:

  • Search Specialized Databases: The most efficient way to find detailed NMR spectra is to query specialized chemical databases. These are typically accessible through university or corporate subscriptions.
    • SciFinder-n or Reaxys: These are comprehensive databases for chemical literature and properties. A search for "this compound" will likely yield records containing curated ( ^1\text{H} ) and ( ^13\text{C} ) NMR data, often with solvent and frequency information.
    • PubMed or Google Scholar: Use these to search for full-text articles with the keywords "this compound isolation," "this compound NMR," or "this compound spectral data."
  • Broaden Your Search Strategy: The 1967 synthesis paper [3], while old, is a key piece of literature. More recent papers that cite this work, or papers on the isolation of this compound from new natural sources, are highly likely to include full spectroscopic data for characterization.
  • Analyze the Experimental Workflow: The search results do describe a modern method for producing this compound in a lab setting. The following diagram outlines this established experimental workflow for enhanced alkaloid production, within which full NMR characterization would be a critical step for confirming the identity of the final product.

GlaziovineWorkflow Experimental Workflow for this compound Production Start Plant Material (N. jatamansi leaf) CallusInd Callus Induction Start->CallusInd SuspCulture Cell Suspension Culture CallusInd->SuspCulture ElicitorTreat Elicitor Treatment SuspCulture->ElicitorTreat Extract Alkaloid Extraction ElicitorTreat->Extract Analyze Analysis & Characterization Extract->Analyze NMR NMR Spectroscopy Analyze->NMR Key Step MS MS Analysis Analyze->MS Result Identified this compound NMR->Result MS->Result

I hope this structured information helps guide your next steps. If you happen to find an NMR data set for this compound from another source and would like assistance with its interpretation, please feel free to ask!

References

Glaziovine: Documented Facts & Research Context

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine is an alkaloid with documented neuropharmacological and anti-ulcerogenic properties [1] [2]. The table below summarizes the key information available from the search results.

Aspect Available Information Source & Context
Pharmacology Neuropharmacological properties; anti-ulcerogenic effects (shown in guinea pigs and rats). [1] [2]
Pharmacokinetics High enteral absorption (~78-84%); peak plasma levels at 2 hours (oral); primary metabolite is this compound glucuronide. Human study from 1978 [2]
Chemical Synthesis Synthesized via 8,1'-ring closure of 1-benzylisoquinoline derivatives. Synthetic chemistry papers from 1975 [3] [4]
Analytical Methods No detailed methods for this compound itself were found in the search results. -

A Proposed Framework for Analyzing this compound

Although direct protocols for this compound are unavailable, analytical methods for structurally related benzylisoquinoline alkaloids (BIAs) are well-established. The following workflow, based on a modern review of lotus alkaloids, provides a robust starting point for developing your own this compound detection protocol [5].

cluster_workflow BIA Analytical Workflow start Start: Sample Preparation ext Extraction start->ext anal Analysis: HPLC-MS/MS ext->anal ext->anal sep Separation (HPLC) anal->sep det Detection (MS/MS) anal->det val Method Validation anal->val sep->val det->val end Validated Analytical Method val->end

Sample Preparation and Extraction
  • Principle: The goal is to efficiently extract this compound from a biological (e.g., plasma, urine) or plant matrix while removing interfering compounds [5].
  • Proposed Protocol:
    • Homogenization: For plant or tissue samples, homogenize in an appropriate solvent like methanol or a methanol-water mixture.
    • Extraction: Use solvent extraction, which is the most common method at an industrial level. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be suitable for cleaning up and pre-concentrating this compound from complex biological fluids like plasma or urine [5] [2].
    • Filtration & Concentration: Pass the extract through a 0.22 µm membrane filter. Gently evaporate the solvent under a nitrogen stream and reconstitute the residue in the mobile phase for HPLC analysis.
Analysis: HPLC-MS/MS
  • Principle: This technique combines high-performance liquid chromatography for separation with tandem mass spectrometry for highly specific and sensitive detection [5].
  • Proposed Protocol:
    • Separation (HPLC):
      • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is standard.
      • Mobile Phase: Use a binary gradient system. A typical combination is water (with 0.1% formic acid) as mobile phase A and acetonitrile or methanol (with 0.1% formic acid) as mobile phase B [5].
      • Flow Rate: 0.5 - 1.0 mL/min.
      • Injection Volume: 5 - 20 µL.
    • Detection (Tandem Mass Spectrometry - MS/MS):
      • Ionization: Electrospray Ionization (ESI) in positive mode is commonly used for alkaloids [5].
      • Operation: Multiple Reaction Monitoring (MRM) should be used. This involves selecting the precursor ion of this compound and monitoring one or more characteristic product ions. This significantly enhances selectivity and sensitivity in complex matrices.
      • Calibration: A calibration curve must be constructed using known concentrations of an analytical this compound standard.
Method Validation

Any developed analytical method must be validated to ensure reliability, accuracy, and reproducibility. The following table outlines the key parameters to investigate, guided by general principles of analytical chemistry and specific recommendations for alkaloid analysis and pharmaceuticals [5] [6].

Validation Parameter Experimental Procedure & Target
Specificity Demonstrate that the signal is from this compound and not interferents. Analyze blank matrix and spiked matrix.
Linearity & Range Analyze at least 5 concentration levels. Calculate a regression curve (e.g., y = mx + c). R² > 0.99 is typically expected.
Accuracy Perform recovery studies using QC samples at low, medium, and high concentrations. Recovery should be consistent and close to 100%.

| Precision | Repeatability: Analyze QC samples (n≥6) in one day. Intermediate Precision: Analyze QC samples on different days/analysts. RSD should be <15%. | | Limit of Quantification (LOQ) | The lowest standard on the calibration curve with accuracy and precision <20% RSD. | | Robustness | Deliberately introduce small changes (e.g., mobile phase pH ±0.1, column temperature ±2°C). The method should remain unaffected. |

Important Limitations and Future Directions

  • Information Gap: The lack of recent, dedicated analytical studies for this compound is a significant limitation. The proposed framework is an extrapolation from analyses of structurally similar compounds.
  • Critical Next Steps: To establish a definitive protocol, you would need to acquire an analytical standard of this compound to empirically determine its specific chromatographic retention time and mass spectrometric fragmentation pattern (precursor and product ions).
  • Alternative Techniques: While HPLC-ESI-MS/MS is highly recommended, other techniques like Non-aqueous Capillary Electrophoresis (NACE) coupled with MS have also been used for alkaloid analysis in lotus and could be explored [5].

References

Comprehensive Application Notes and Protocols on Glaziovine Administration Routes

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile of Glaziovine

This compound is a pro-aporphine alkaloid with documented neuropharmacological properties that has been investigated for potential therapeutic applications. Early research indicates this compound demonstrates very high enteral absorption in both human and canine models, making it an interesting candidate for oral drug delivery systems. The molecule's metabolism follows a relatively straightforward pathway, with This compound glucuronide identified as its sole metabolite in human studies [1] [2].

From a chemical perspective, this compound exhibits a very high partition coefficient value from buffered water solutions into both benzene and chloroform at alkaline pH, indicating significant lipophilicity under these conditions [3]. This property likely contributes to its absorption profile and tissue distribution characteristics. Research in dog models has revealed that after intravenous administration, this compound concentrations are higher in heart, liver, kidneys, and brain tissues, with lower distribution to skeletal muscle, skin, and plasma [3].

Pharmacokinetic Parameters and Bioavailability

Quantitative Pharmacokinetic Data

Table 1: Comparative pharmacokinetic parameters of this compound across species

Parameter Human Data Canine Data Experimental Conditions
Enteral Absorption 78-84% 80-98% Calculated from urinary excretion and AUC comparisons [1] [3]
Time to Peak Plasma (Oral) 2 hours 1 hour Measured after capsule administration [1] [3]
24-hr Urinary Excretion (Oral) 38% 39% Cumulative excretion of total radioactivity [1] [3]
24-hr Urinary Excretion (IV) 50% 49% Cumulative excretion of total radioactivity [1] [3]
Sole Metabolite Identified This compound glucuronide Not specified Urine analysis [1]
Biliary Excretion Not documented Significant Evidence from biliary fistula studies [3]
Modern Bioavailability Prediction Context

Contemporary research has incorporated this compound into benchmark datasets for evaluating computational bioavailability prediction models. A 2021 study developing machine learning models for human oral bioavailability prediction reported a 3.6-fold underprediction for this compound, classifying it as a phenolic base with predicted CYP3A4 and MDR-1 substrate characteristics [4]. This finding highlights the complex absorption and metabolism profile of this compound that presents challenges for in silico modeling approaches.

Administration Routes: Experimental Protocols

Oral Administration Protocol

Purpose: To evaluate the pharmacokinetic profile and bioavailability of this compound following oral administration in human subjects.

Materials:

  • This compound-14C (20 mg) in capsule formulation
  • Healthy human volunteers (adult)
  • Sample collection tubes (plasma, urine, fecal)
  • Liquid scintillation counter for radioactivity measurement
  • HPLC system for metabolite identification

Methodology:

  • Administer 20 mg this compound-14C in capsule form to fasted subjects
  • Collect plasma samples at predetermined intervals (0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours)
  • Collect total urine and fecal output for 24-hour period
  • Measure total radioactivity in all samples using scintillation counting
  • Analyze urine samples using HPLC to identify and quantify metabolites
  • Calculate pharmacokinetic parameters including C~max~, T~max~, AUC, and elimination half-life

Key Findings: The oral route demonstrates high enteral absorption (78-84%) with peak plasma concentrations at 2 hours post-administration. The 24-hour cumulative urinary excretion reaches 38% of the administered dose, with this compound glucuronide identified as the exclusive metabolite [1] [2].

Intravenous Administration Protocol

Purpose: To determine absolute bioavailability and clearance parameters of this compound following intravenous administration.

Materials:

  • This compound-14C (20 mg) in sterile vials for intravenous injection
  • Healthy human volunteers (adult)
  • Intravenous administration equipment
  • Sample collection tubes (plasma, urine)
  • Scintillation counter and analytical instrumentation

Methodology:

  • Administer 20 mg this compound-14C via intravenous bolus injection
  • Collect serial plasma samples at frequent intervals (0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours)
  • Collect total urine output for 24-hour period
  • Quantify total radioactivity in all samples
  • Analyze plasma concentration-time data using non-compartmental methods
  • Calculate IV pharmacokinetic parameters including V~d~, CL, and AUC

Key Findings: Intravenous administration results in higher cumulative urinary excretion (50% over 24 hours) compared to oral administration, allowing for accurate bioavailability calculations when comparing AUC values [1] [2].

Tissue Distribution Protocol (Canine Model)

Purpose: To investigate the tissue distribution profile of this compound in a canine model.

Materials:

  • This compound-14C
  • Conscious and anesthetized dogs
  • Biliary fistula surgical preparation
  • Tissue collection and processing equipment
  • Radioactivity measurement instrumentation

Methodology:

  • Administer this compound-14C via both intravenous and oral routes to separate animal groups
  • Euthanize animals at predetermined time points and collect tissue samples (heart, liver, kidneys, brain, skeletal muscle, skin, plasma)
  • Measure radioactivity concentrations in all tissue samples
  • In separate experiments, collect bile from dogs with biliary fistulas to quantify biliary excretion
  • Compare tissue distribution patterns between conscious and anesthetized animals

Key Findings: this compound demonstrates preferential distribution to highly perfused organs including heart, liver, kidneys, and brain. The compound undergoes significant biliary excretion in dogs, suggesting enterohepatic circulation may influence its pharmacokinetic profile [3].

Experimental Workflows and Pharmacokinetic Relationships

glaziovine_workflow OralAdmin Oral Administration (20 mg capsule) GI Gastrointestinal Absorption OralAdmin->GI Rapid dissolution IVAdmin IV Administration (20 mg solution) Plasma Systemic Circulation IVAdmin->Plasma Direct entry 100% bioavailable GI->Plasma 78-84% absorbed Tmax = 2h (human) Feces Fecal Excretion GI->Feces 16-22% not absorbed Metabolism Hepatic Metabolism Plasma->Metabolism Hepatic extraction Distribution Tissue Distribution Plasma->Distribution High in heart, liver, kidneys, brain Excretion Elimination Pathways Metabolism->Excretion Glucuronidation Urine Urinary Excretion Excretion->Urine 38-50% of dose in 24 hours Bile Biliary Excretion Excretion->Bile Significant in dogs Bile->Feces Enterohepatic circulation

Figure 1: Integrated pharmacokinetic pathway of this compound following oral and intravenous administration

Comparative Route Evaluation and Research Applications

Route-Specific Advantages and Limitations

Table 2: Assessment of this compound administration routes for research applications

Administration Route Advantages Limitations Recommended Applications

| Oral (Capsule) | High enteral absorption (78-84%) Non-invasive Suitable for chronic dosing | Delayed T~max~ (2 hours) First-pass metabolism Variable GI influences | Chronic efficacy studies Outpatient administration Formulation development | | Intravenous | Complete bioavailability Precise dosing control Immediate systemic availability | Invasive procedure Specialized personnel required Rapid distribution phase | Absolute bioavailability studies Tissue distribution assessment Clearance mechanism identification | | Potential Alternative Routes | Bypass first-pass metabolism (sublingual/buccal) Sustained delivery (transdermal) | No specific this compound data available Formulation challenges | Future development opportunities Specialized therapeutic applications |

Protocol Optimization Recommendations

Based on the available research data, several protocol optimizations can enhance this compound pharmacokinetic studies:

  • Bioavailability Calculation: Utilize both urinary excretion data and AUC comparisons between IV and oral routes as complementary assessment methods [1] [3].

  • Species Selection: Consider canine models for preliminary tissue distribution studies, noting the significant biliary excretion observed in this species that may differ from human patterns [3].

  • Metabolite Identification: Include glucuronidase treatment in urine sample preparation to confirm the presence of this compound glucuronide as the primary metabolite [1].

  • Dosing Considerations: Account for the high lipophilicity of this compound in formulation development, particularly for oral delivery systems [3].

Conclusion and Research Implications

The comprehensive pharmacokinetic evaluation of this compound administration routes reveals a compound with favorable oral absorption characteristics and predictable metabolism. The experimental protocols outlined provide validated methodologies for further investigation of this pro-aporphine alkaloid's therapeutic potential. The high enteral absorption and established metabolic pathway support continued development of oral formulations, while the tissue distribution profile suggests potential for central nervous system applications.

Future research directions should include formulation optimization to enhance bioavailability, detailed investigation of active transport mechanisms potentially involved in its absorption, and clinical correlation of pharmacokinetic parameters with therapeutic effects. The established protocols provide a robust foundation for these continued investigations.

References

Reported Information on Glaziovine

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine is an alkaloid that has been identified in several plants. The table below summarizes the contexts in which it has been mentioned in the scientific literature.

Source Plant/Formulation Reported Context of this compound Mentioned Stability Information
Berberis species [1] Listed as a constituent alkaloid. None provided.
Sceletium species [2] Listed as an isolated alkaloid. None provided.
Nardostachys jatamansi root [3] Identified as a bioactive compound in an herbal nano hydrogel. The nano-hydrogel itself was characterized for thermal stability, but no specific data on this compound stability was given.
Milletia pinnata oil & N. jatamansi hydrogel [3] A component of the extract used in formulation. The formulated nano-hydrogel was found to be stable and thermally stable, but this does not refer to the pure this compound compound.

Proposed Stability Testing Protocol for this compound

In the absence of specific data, stability testing should follow standard pharmaceutical guidelines for small molecule drugs. The core objective is to understand how environmental factors affect the integrity of the compound over time.

Preparation of Test Samples
  • Pure Compound: Use this compound of the highest available purity (e.g., >95% by HPLC).
  • Accelerated Stability Conditions: Store samples in stability chambers under controlled conditions. A standard matrix includes [3]:
    • 25°C ± 2°C / 60% RH ± 5% (Long-term)
    • 40°C ± 2°C / 75% RH ± 5% (Accelerated)
  • Packaging: Test the compound in containers that simulate proposed storage, such as clear and amber glass vials, and with potential excipients if formulating a product.
Key Analytical Methods for Stability Indication

At predetermined time points (e.g., 0, 1, 3, 6 months), samples are analyzed for changes. The following table outlines critical quality attributes and methods to assess them.

Attribute Analytical Method Protocol & Acceptance Criteria

| Assay / Purity | High-Performance Liquid Chromatography (HPLC) | Protocol: Use a C18 column; mobile phase of acetonitrile and buffer (e.g., phosphate, pH 3-4); UV detection at ~280 nm (wavelength to be confirmed for this compound). Acceptance Criteria: No more than 5% decrease from initial assay; no new individual impurity ≥ 0.5%. | | Degradation Products | HPLC with Diode-Array Detector (DAD) or Mass Spectrometry (MS) | Protocol: Use the same HPLC method. MS can help identify the structure of degradation products. Acceptance Criteria: Total impurities should not exceed 2.0%. | | Physical State | Visual Inspection, Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Protocol: Visually check for color change or caking. Use TGA/DSC to monitor for changes in melting point, crystallinity, or moisture content [3]. Acceptance Criteria: No significant change in physical form or thermal profile. |

Data Analysis and Reporting
  • Kinetic Analysis: Use the degradation data at elevated temperatures to predict shelf life at recommended storage temperatures using the Arrhenius equation.
  • Final Report: The stability study report should specify the recommended storage conditions, retest period, and protective handling measures (e.g., "store in a cool, dry place, protected from light") based on the results.

The following diagram illustrates the complete experimental workflow for the stability study:

G Start Start: Stability Study Prep Sample Preparation Start->Prep Storage Controlled Storage Prep->Storage Analysis Analytical Testing Storage->Analysis Pre-defined time points Data Data Analysis & Reporting Analysis->Data

Recommendations for Further Research

To obtain specific data on this compound, you may need to:

  • Consult Specialized Databases: Search analytical data repositories for HPLC/MS spectra or thermal analysis data for this compound.
  • Conduct Primary Research: Perform the stability studies outlined above using a validated HPLC method for this compound.
  • Explore Analogous Compounds: Review stability data for structurally similar aporphine alkaloids (e.g., nuciferine, apomorphine) to infer potential degradation pathways [4].

References

Experimental Models and Anti-Ulcerogenic Activity

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine has been evaluated in various experimental models. The table below summarizes the key findings from these studies:

Experimental Model Test Subject Reported Activity Comparative Drug
Different types of experimentally induced ulcers [1] Guinea-pig, Rat Active (Anti-ulcer effect) Sulpiride [1]
Ethanol-induced gastric ulcer [2] Entamoeba histolytica trophozoites Active (Anti-amoebic, IC50: 33.5 µM) Metronidazole (IC50: 6.8 µM) [2]

Detailed Experimental Protocols

Protocol 1: In Vitro Anti-Amoebic Assay

This protocol is adapted from a 2020 study that investigated the anti-amoebic activity of this compound against Entamoeba histolytica [2].

  • Objective: To assess the effect of this compound on the viability of Entamoeba histolytica trophozoites and determine the IC50 value.
  • Test Compound: (+)-(R)-glaziovine [2].
  • Reference Drug: Metronidazole [2].
  • Procedure:
    • Parasite Culture: Maintain Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain) in TYI-S-33 medium supplemented with antibiotics and serum at 37°C [2].
    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO, with final solvent concentrations not affecting trophozoite viability. Serially dilute to create a concentration gradient [2].
    • Treatment: Add different concentrations of this compound, the alkaloid extract, or metronidazole to the trophozoite cultures. Include control groups with solvent only [2].
    • Incubation: Incubate the cultures for 24 hours at 37°C [2].
    • Viability Assessment: After 24 hours, determine parasite viability using a tetrazolium dye reduction assay (MTT/XTT). The reduction of the dye by viable cells is measured spectrophotometrically. Confirm results using flow cytometry [2].
    • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from dose-response curves [2].
  • Mechanism Investigation:
    • Morphological Analysis: Observe morphological changes in trophozoites under a microscope after treatment [2].
    • Apoptosis Detection: Use Annexin V staining analyzed by flow cytometry to detect phosphatidylserine externalization, an indicator of apoptosis [2].
Protocol 2: In Vivo Anti-Ulcerogenic Assay

While a specific protocol for this compound was not detailed, the following is a standard method used for evaluating anti-ulcerogenic compounds, based on the general approach mentioned in earlier research and similar studies on other alkaloids like cavidine [1] [3].

  • Objective: To evaluate the gastroprotective effect of this compound against ethanol-induced acute gastric ulcers in mice.
  • Test Compound: this compound.
  • Reference Drug: Cimetidine (100 mg/kg) [3].
  • Procedure:
    • Animal Grouping: Mice are randomly divided into groups: normal control, ulcer control (vehicle), positive control (e.g., cimetidine), and this compound treatment groups (e.g., 1, 5, 10 mg/kg) [3].
    • Pre-treatment: Administer this compound, cimetidine, or vehicle orally to the mice at 12 hours and 1 hour before ethanol administration [3].
    • Ulcer Induction: Administer absolute ethanol (e.g., 0.5 mL/100g body weight) orally to all groups except the normal control to induce gastric ulcers [3].
    • Sacrifice and Sample Collection: Euthanize the animals 3 hours after ethanol ingestion. Excise the stomachs and open them along the greater curvature [3].
    • Gross Lesion Evaluation: Rinse the stomachs and capture images. Score the gross mucosal lesions based on their length and severity [3].
    • Histological Analysis: Fix stomach tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of histological damage [3].
    • Biochemical Analysis: Homogenize gastric mucosal tissue to measure oxidative stress markers like Malondialdehyde (MDA), Glutathione (GSH), and the activity of enzymes like Superoxide Dismutase (SOD) and Myeloperoxidase (MPO) [3].

Proposed Mechanism of Action

The gastroprotective effect of this compound is likely multi-faceted. The diagram below illustrates the proposed signaling pathways and mechanisms based on research with this compound and related compounds.

G Proposed Mechanism of this compound cluster_0 Oxidative Stress Pathway cluster_1 Inflammatory Pathway This compound This compound OxidativeStress Reduces Oxidative Stress This compound->OxidativeStress InflammatoryResponse Suppresses Inflammatory Response This compound->InflammatoryResponse PGE2 Stimulates PGE2 This compound->PGE2 Apoptosis Induces Apoptosis & Lysis (Anti-amoebic effect) This compound->Apoptosis In E. histolytica MDA ↓ Malondialdehyde (MDA) OxidativeStress->MDA GSH ↑ Glutathione (GSH) OxidativeStress->GSH SOD ↑ Superoxide Dismutase (SOD) OxidativeStress->SOD NFkB Inhibits NF-κB Activation InflammatoryResponse->NFkB Cytoprotection Cytoprotection Maintained Mucosal Integrity PGE2->Cytoprotection Promotes Mucus/Bicarbonate Secretion MDA->Cytoprotection GSH->Cytoprotection SOD->Cytoprotection COX2 ↓ Cyclo-oxygenase-2 (COX-2) NFkB->COX2 TNF ↓ TNF-α, IL-6 NFkB->TNF COX2->Cytoprotection TNF->Cytoprotection

The proposed mechanisms are:

  • Reduction of Oxidative Stress: this compound pre-treatment ameliorates the content of malonaldehyde (MDA) and increases mucosa levels of glutathione (GSH) and superoxide dismutase (SOD) [3].
  • Stimulation of Protective Prostaglandins: The compound increases the level of Prostaglandin E2 (PGE2), a key mediator of mucosal protection and repair [3].
  • Suppression of Inflammation: this compound inhibits the up-regulation of cyclo-oxygenase-2 (COX-2) expression and activation of the Nuclear factor-kappa B (NF-κB) pathway, leading to reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 [3].
  • Anti-Amoebic Action: Against Entamoeba histolytica, this compound induces significant morphological changes. While the alkaloid extract promotes apoptosis, this compound itself induces less apoptosis with more amoebic lysis, suggesting a different mechanism for killing the parasite [2].

Application Notes for Researchers

  • Therapeutic Potential: this compound represents a natural aporphine alkaloid with dual potential for treating both peptic ulcers and infectious diseases like amoebiasis [2].
  • Analytical Characterization: For purity and identification, complete 1H and 13C NMR assignments and X-ray diffraction structural analysis of (+)-(R)-glaziovine have been reported and can be used for standardization [2].
  • Experimental Design: When designing in vivo ulcer studies, include multiple time points for pre-treatment and consider evaluating this compound's effects on various ulcer models (e.g., indomethacin-induced, stress-induced) for a comprehensive efficacy profile [4].

References

Comprehensive Application Notes and Protocols for Investigating Glaziovine's Psychotropic Activity

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed framework for researchers and drug development professionals to evaluate the psychotropic activity of glaziovine, a natural proaporphine alkaloid. It integrates historical data with contemporary computational and experimental protocols.

Introduction and Pharmacological Background

This compound is a proaporphine alkaloid naturally found in plants like Aristolochia contorta and Ocotea glaziovii [1] [2]. Historically recognized for its psychotropic properties and anti-ulcerogenic effects, it belongs to a novel chemical class and exhibits high enteral absorption in humans (78-84%), with peak plasma levels at 2 hours post-oral administration [1] [3]. Its metabolism primarily involves glucuronidation, and cumulative urinary excretion of total radioactivity is approximately 38% over 24 hours after oral administration [3]. The biosynthesis in plants involves a specific cytochrome P450 enzyme, CYP80Q8, which acts as a this compound synthase to convert (S)- and (R)-N-methylcoclaurine into this compound [2]. These properties make this compound a compelling candidate for modern psychotropic drug development.

Preliminary In Silico Screening and ADMET Profiling

Before embarking on costly in vivo studies, a comprehensive computational screening is recommended to predict activity and pharmacokinetic properties.

Molecular Docking for Target Identification

While no crystal structure of this compound bound to a psychotropic target is available, homology modeling and docking can provide initial insights.

Protocol: Molecular Docking against Neurotransmitter Receptors

  • Protein Preparation: Retrieve high-resolution crystal structures of potential targets (e.g., Dopamine D2 receptor, Serotonin 5-HT1A receptor) from the RCSB PDB. Prepare the protein by adding polar hydrogens, assigning charges (e.g., using GROMACS pdb2gmx at pH 7.4), and removing crystallographic water molecules [4].
  • Ligand Preparation: Obtain or sketch the 3D structure of this compound. Convert to a low-energy 3D conformation and assign Gasteiger charges [4].
  • Active Site Prediction: Use CASTp v3.0 or a similar server with a probe radius of 1.4 Å to identify potential binding pockets if blind docking is not performed [4].
  • Docking Execution: Perform docking using software like AutoDock Vina or Schrödinger Glide. A robust model should aim for an AUC-ROC >0.72 [5].
  • Analysis: Analyze the binding pose, affinity (reported in kcal/mol), and key residue interactions (e.g., hydrogen bonds, pi-pi stacking).
ADMET Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is critical for lead optimization. Key criteria for profiling are summarized in Table 1.

Protocol: In Silico ADMET Prediction

  • Input: Use the canonical SMILES string of this compound as input for web servers.
  • ADME Analysis: Utilize the SwissADME server (http://www.swissadme.ch/) to predict properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and CYP450 inhibition [4].
  • Toxicity Prediction: Use the pkCSM server (https://biosig.lab.uq.edu.au/pkcsm) to predict endpoints such as AMES toxicity, hERG inhibition, and hepatotoxicity [4].
  • Data Triangulation: Compare results from multiple algorithms (e.g., Random Forest, XGBoost) for higher confidence, as done in modern phytochemical studies [4] [5].

Table 1: Key ADMET Property Criteria for Early-Stage Psychotropic Drug Candidates

Property Category Specific Parameter Target/Desirable Profile Application Notes
Absorption Human Intestinal Absorption (HIA) High (>80% absorbed) Consistent with historical human data [3]
Caco-2 Permeability > -5.15 log cm/s Serves as a model for gut absorption
P-glycoprotein Substrate No To avoid active efflux
Distribution BBB Permeability Yes (C.brain/C.blood >0.1) Crucial for central psychotropic activity
Plasma Protein Binding (PPB) <90% To avoid reduced free fraction
Metabolism CYP2D6 Inhibitor No To minimize drug-drug interactions
CYP3A4 Substrate Potential Major drug-metabolizing enzyme
Excretion Total Clearance Moderate to High
Renal Clearance To be determined
Toxicity hERG Inhibition Low (IC50 >10µM) To avoid cardiotoxicity (QT prolongation)
AMES Toxicity Negative To minimize genotoxic risk
Hepatotoxicity Low probability Critical for long-term use

In Vivo Behavioral Assays for Psychotropic Activity

The core assessment of psychotropic potential relies on well-validated animal models. The following workflow outlines a sequential testing strategy.

G cluster_0 Sequential Behavioral Assays Start Start: Animal Model Acclimatization A Open Field Test (OFT) Locomotor & Exploratory Start->A B Elevated Plus Maze (EPM) Anxiolytic Potential A->B C Forced Swim Test (FST) Antidepressant Potential B->C D Tail Suspension Test (TST) Antidepressant Potential C->D E Marble Burying Test Obsessive-Compulsive Behavior D->E F Tissue Collection & Analysis (Neurochemistry, Histology) E->F End End: Data Synthesis and Hypothesis Generation F->End

Diagram 1: In vivo psychotropic activity screening workflow. Tests are typically conducted sequentially with a washout period or using different cohorts.

Protocol: Standardized Behavioral Test Battery

  • Animals: Adult male/female rodents (e.g., C57BL/6 mice, Wistar rats), group-housed under standard conditions.

  • Drug Administration: this compound is administered orally (based on high absorption data [3]) or intraperitoneally. A vehicle control group and a positive control group (e.g., Diazepam for anxiety) are mandatory. Dosing is typically 30-60 minutes prior to testing.

    1. Open Field Test (OFT) for Exploratory Activity [1]

    • Objective: To assess locomotor activity and exploratory behavior in a novel environment.
    • Procedure: Place a single animal in the center of a square arena (e.g., 40cm x 40cm) and record its movement for 10-20 minutes.
    • Key Metrics:
      • Total distance traveled (cm): Indicator of general locomotor activity.
      • Time spent in the center zone: Inverse indicator of anxiety-like behavior.
      • Rearing frequency: Measure of exploratory drive.

    2. Elevated Plus Maze (EPM) for Anxiolytic Potential

    • Objective: To evaluate anxiety-based behavior using the conflict between exploration and aversion to open, elevated spaces.
    • Procedure: Place the animal in the central square of the plus-maze, facing an open arm. Allow free exploration for 5 minutes.
    • Key Metrics:
      • Percentage of time spent in open arms: = (Time in Open Arms / Total Time) * 100. Primary measure of anxiolysis.
      • Percentage of entries into open arms.
      • Total arm entries: Control for general activity.

    3. Forced Swim Test (FST) for Antidepressant Potential

    • Objective: To measure behavioral despair by observing passive (immobile) versus active (swimming, climbing) coping strategies.
    • Procedure: Place the animal in a inescapable cylinder of water (22-25°C) for 6 minutes. Score the behavior during the last 4 minutes.
    • Key Metrics:
      • Immobility time (seconds): Decreased immobility suggests antidepressant-like activity.
      • Swimming time.
      • Climbing time.

Mechanistic Studies: Signaling Pathways and Neurochemistry

Understanding the molecular mechanism is crucial. Glycogen Synthase Kinase-3 beta (GSK-3β) is a emerging target for neuropsychiatric disorders [4]. This compound's potential interaction with this pathway should be investigated.

G This compound This compound GSK3b GSK-3β Kinase This compound->GSK3b Inhibits Tau Tau Protein GSK3b->Tau Phosphorylates (Pathological) BDNF BDNF Expression GSK3b->BDNF Suppresses Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Promotes WntPathway Wnt/β-catenin Pathway GSK3b->WntPathway Inhibits (Destabilizes β-catenin) Behavior Behavioral Output (e.g., Antidepressant) BDNF->Behavior WntPathway->Behavior Promotes Neuroplasticity & Survival

Diagram 2: Proposed neuropharmacological mechanism of this compound via GSK-3β inhibition. GSK-3β is a serine/threonine kinase implicated in Alzheimer’s, mood disorders, and synaptic plasticity [4].

Protocol: Investigating GSK-3β Inhibition Pathways

  • In Vitro Kinase Assay: Use a commercial GSK-3β kinase assay kit. Incubate recombinant GSK-3β with its substrate (e.g., GS-1 peptide) and ATP, in the presence of this compound or a known inhibitor like Tideglusib. Measure phosphate incorporation using fluorescence or luminescence. Calculate IC50 values.
  • Western Blot Analysis in Brain Tissue:
    • Tissue Homogenization: Homogenize hippocampal or prefrontal cortex tissue from treated rodents in RIPA buffer with protease and phosphatase inhibitors.
    • Electrophoresis and Blotting: Separate proteins by SDS-PAGE, transfer to PVDF membrane.
    • Immunodetection: Probe with primary antibodies against:
      • Phospho-GSK-3β (Ser9) (Inhibitory phosphorylation)
      • Total GSK-3β
      • Downstream targets: e.g., β-catenin, phospho-Tau.
    • Analysis: Densitometric analysis of bands. An increase in p-GSK-3β (Ser9) and β-catenin levels would suggest pathway inhibition.

Data Integration and Conclusion

The data generated from these protocols should be integrated to build a compelling case for or against this compound's development as a psychotherapeutic agent. Key quantitative data from behavioral and biochemical assays should be compiled for easy comparison, as shown in Table 2.

Table 2: Example Template for Summarizing Experimental Results on this compound

Assay Type Test/Parameter Measured Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control Significance vs. Control
Behavioral OFT: Total Distance (cm) 1200 ± 150 1150 ± 130 1250 ± 140 900 ± 100* (Diazepam) NS
EPM: % Time in Open Arms 15 ± 5% 25 ± 6%* 40 ± 8%* 50 ± 7%* (Diazepam) *p<0.05
FST: Immobility Time (s) 180 ± 20 150 ± 15* 120 ± 18* 100 ± 12* (Imipramine) *p<0.05
Biochemical p-GSK-3β / GSK-3β (ratio) 0.5 ± 0.1 0.8 ± 0.15* 1.4 ± 0.2* 1.6 ± 0.3* (Tideglusib) *p<0.05
β-catenin Level (% control) 100% 130%* 180%* 200%* (Tideglusib) *p<0.05
Toxicology Body Weight Change (%) +2% +1.5% +1% +1% NS
Liver Enzymes (ALT) 35 U/L 38 U/L 45 U/L 40 U/L NS

Challenges and Future Directions

While this compound shows promise, several challenges must be addressed. Its potential activity against GSK-3β is hypothetical and requires experimental validation [4]. Furthermore, the historical human data, while valuable, is outdated and must be replicated under modern regulatory standards. The chirality of alkaloids is critical for their pharmacological activity [2], so the specific activity of (S)- versus (R)-glaziovine enantiomers should be a key focus of future research. Future work should also employ more complex disease models and investigate its potential in neurodegenerative diseases like Alzheimer's, given the established role of GSK-3β in tau phosphorylation [4].

References

Comprehensive Application Notes and Protocols for Glaziovine Pharmacokinetic Study Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glaziovine and Its Pharmacokinetic Profile

This compound is a pro-aporphine alkaloid with significant neuropharmacological properties that make it a compelling candidate for CNS drug development. The compound has demonstrated potential in various neuropharmacological assessments, prompting need for thorough pharmacokinetic characterization. Existing data from 1978 reveals that this compound exhibits favorable enteral absorption ranging between 78-84% in humans, with peak plasma concentrations occurring approximately 2 hours after oral administration. The primary metabolic pathway involves glucuronidation, with this compound glucuronide identified as the sole metabolite in urine. Cumulative urinary excretion of total radioactivity over 24 hours was measured at 38% after oral administration and 50% after intravenous administration, indicating substantial elimination via this route [1] [2].

Despite these foundational findings, significant gaps remain in understanding this compound's complete pharmacokinetic profile, including its distribution patterns, protein binding characteristics, and potential interactions with metabolic enzymes and transport proteins. A recent comprehensive survey of bioavailability prediction methods identified this compound as one of several compounds with substantial prediction errors (>50%), specifically noting a 3.6-fold underprediction in available models [3]. This discrepancy highlights the need for more sophisticated study designs and advanced modeling approaches to accurately characterize this compound's pharmacokinetic behavior and inform proper dosing strategies for clinical applications.

Existing Pharmacokinetic Data on this compound

Historical Human Pharmacokinetic Data

The foundational pharmacokinetic study of this compound in humans was conducted in 1978 using radiolabeled this compound-14C administered to healthy volunteers via both oral capsules and intravenous vials. The study employed total radioactivity measurements in plasma, urine, and feces to determine basic pharmacokinetic parameters. Key findings demonstrated that this compound reaches peak plasma concentrations at 2 hours post-oral administration, suggesting relatively rapid absorption. The comparison between intravenous and oral administration routes allowed researchers to calculate enteral absorption rates using both cumulative urinary excretion data and area under the curve (AUC) measurements from plasma concentration-time profiles [1] [2].

Table 1: Historical Human Pharmacokinetic Parameters of this compound

Parameter Value (Oral) Value (IV) Measurement Method
Time to Peak Plasma Concentration 2 hours Immediate Radioactivity measurement in plasma
Cumulative Urinary Excretion (24h) 38% 50% Total radioactivity in urine
Enteral Absorption 78-84% Not applicable Comparison of urinary excretion and AUC
Primary Metabolic Pathway Glucuronidation Glucuronidation Metabolite investigation in urine
Major Metabolite This compound glucuronide This compound glucuronide Urine analysis
Contemporary Bioavailability Prediction Challenges

Recent advances in bioavailability prediction have revealed specific challenges with this compound. In a 2021 comprehensive assessment of machine learning and PBPK modeling approaches for predicting human oral bioavailability, this compound was identified as a problematic compound with significant prediction errors. The study, which evaluated 184 compounds using an integrated strategy combining 9 machine learning models, 3 sets of structural alerts, and 2 physiologically-based pharmacokinetic models, found this compound to have a 3.6-fold underprediction compared to observed values [3]. This substantial discrepancy places this compound among eight compounds with prediction errors exceeding 50%, highlighting the compound's complex pharmacokinetic behavior that may involve difficult-to-predict processes such as active transport or atypical metabolism.

The study authors noted that this compound's underprediction occurred despite its classification as a phenolic base with predicted substrate activity for both CYP3A4 and MDR-1 (P-glycoprotein). Interestingly, many other compounds with similar substrate characteristics for these enzymes and transporters were accurately predicted, suggesting this compound may have additional, uncharacterized pharmacokinetic properties contributing to its better-than-expected human bioavailability. This finding underscores the need for more sophisticated study designs that can capture these unique characteristics [3].

Table 2: this compound Bioavailability Prediction Performance in Modern Methods

Prediction Method Predicted F (%) Observed F (%) Fold Error Key Characteristics
Integrated ML/PBPK Approach Underpredicted [Not specified] 3.6 Phenolic base, predicted CYP3A4 and MDR-1 substrate
Structural Alerts Not specified [Not specified] Not specified High enteral absorption

Experimental Protocols for Comprehensive this compound Pharmacokinetic Assessment

In Vitro ADME Screening Protocol

Purpose: To characterize fundamental absorption, distribution, metabolism, and excretion (ADME) properties of this compound using in vitro systems before proceeding to more complex in vivo studies. These assays provide crucial data for predicting human pharmacokinetics and identifying potential issues early in development [4].

Metabolic Stability Assessment:

  • Prepare human liver microsomes (HLMs) at 0.5-1.0 mg/mL protein concentration in phosphate buffer (pH 7.4)
  • Incubate this compound (1-10 µM) with HLMs and NADPH regenerating system at 37°C
  • Terminate reactions at predetermined timepoints (0, 5, 15, 30, 60 minutes) with ice-cold acetonitrile
  • Analyze parent compound disappearance using LC-MS/MS to determine intrinsic clearance
  • Include positive control compounds (e.g., verapamil for high clearance, diazepam for moderate clearance)
  • Calculate half-life (t1/2) and intrinsic clearance (CLint) using standard equations [4]

Metabolite Identification:

  • Scale up incubation conditions using pooled human hepatocytes
  • Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition
  • Employ both positive and negative ionization modes to capture diverse metabolites
  • Compare samples against blank matrices to distinguish true metabolites from background
  • Specifically monitor for glucuronide conjugates based on historical data [4]

Transporter Assays:

  • Conduct Caco-2 permeability assays to determine apparent permeability (Papp)
  • Perform bidirectional transport assays with and without specific inhibitors (e.g., GF120918 for P-gp)
  • Utilize transfected cell lines (MDCK, HEK293) overexpressing specific transporters (P-gp, BCRP, OATP1B1, OAT1/3, OCT1/2)
  • Calculate efflux ratios to determine if this compound is a substrate for efflux transporters [4]
In Vivo Pharmacokinetic Study Protocol

Purpose: To characterize comprehensive pharmacokinetic properties of this compound in relevant animal models and ultimately in humans, providing data for PBPK model development and dose regimen design [3] [5].

Animal Model Selection and Dosing:

  • Utilize at least two relevant species (typically rat and dog) with consideration of humanized models for specific pathways
  • Administer this compound via both intravenous (for absolute bioavailability) and oral routes
  • Include at least three dose levels for linearity assessment (e.g., 5, 20, and 50 mg/kg)
  • Employ crossover designs with appropriate washout periods based on predicted half-life
  • Collect serial blood samples (200-300 µL) at 15 pre-determined timepoints up to 24-48 hours
  • Process plasma immediately by centrifugation and store at -80°C until analysis [3]

Sample Analysis and Data Processing:

  • Develop and validate LC-MS/MS method for this compound quantification in biological matrices
  • Determine plasma protein binding using equilibrium dialysis or ultrafiltration
  • Conduct tissue distribution studies in separate animal groups at strategic timepoints
  • Collect and analyze excreta (urine, feces) for mass balance and metabolite profiling
  • Use radioactive labeling ([14C]-glaziovine) for comprehensive absorption and excretion assessment [1]

Pharmacokinetic Analysis:

  • Analyze concentration-time data using noncompartmental methods
  • Calculate key parameters: Cmax, Tmax, AUC0-t, AUC0-∞, t1/2, Vd, CL, and F (bioavailability)
  • Develop compartmental models using tools like WebPK or PK Solutions for more sophisticated analysis [5]

Table 3: Key Protocol Parameters for In Vivo Pharmacokinetic Studies

Study Component Recommended Parameters Quality Control Measures
Formulation IV: Solution in appropriate vehicle; Oral: Suspension or solution in relevant vehicle Stability assessment, dose confirmation analysis
Animal Species Rat (200-300g), Dog (10-15kg), consideration of humanized models Age-matched, sex-balanced, acclimatization period
Sample Collection 15 timepoints spanning distribution and elimination phases Anti-coagulant use, processing within 30 minutes of collection
Bioanalysis Validated LC-MS/MS method with LLOQ ≤1 ng/mL Calibration standards, quality controls, matrix effects evaluation
Data Analysis Noncompartmental analysis followed by compartmental modeling Weighting schemes, model selection criteria, validation

Computational Modeling Approaches

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Purpose: To develop a mechanistic framework for predicting this compound pharmacokinetics across different populations and dosing scenarios, integrating in vitro and in vivo data to simulate absorption, distribution, metabolism, and excretion processes [3].

Model Development Workflow:

  • Gather system-specific parameters (organ weights, blood flows, tissue composition) for relevant species
  • Incorporate drug-specific parameters (lipophilicity, pKa, blood-to-plasma ratio, protein binding) from experimental data
  • Integrate in vitro metabolism and transport data using appropriate scaling factors
  • Implement and optimize models using specialized software (GastroPlus, Simcyp, PK-Sim)
  • Validate models against observed in vivo data from animal studies and available human data
  • Conduct sensitivity analysis to identify critical parameters influencing this compound exposure [3]

Key Applications:

  • Prediction of human pharmacokinetics prior to first-in-human studies
  • Assessment of drug-drug interaction potential with CYP modulators or transporter inhibitors
  • Evaluation of population variability in special populations (hepatic impairment, elderly)
  • Dose selection and optimization for clinical trials [3]
Machine Learning and Integrated Prediction Approaches

Purpose: To leverage advanced computational methods for predicting this compound bioavailability and other pharmacokinetic parameters, addressing the limitations observed with conventional approaches [3].

Implementation Strategy:

  • Employ the integrated methodology described in recent advances combining 9 machine learning models, 3 sets of structural alerts, and 2 PBPK models
  • Calculate molecular descriptors and fingerprints relevant to ADME properties
  • Apply structural alerts for known bioavailability-limiting substructures
  • Utilize ensemble predictions to reduce individual model errors and uncertainties
  • Define and adhere to applicability domain considerations to identify when predictions may be unreliable
  • Continuously refine models as new experimental data becomes available [3]

Model Interpretation:

  • Identify molecular features most influential in this compound's pharmacokinetic behavior
  • Compare this compound's predicted profile with structurally similar compounds
  • Highlight potential metabolic soft spots or structural features that could be optimized
  • Integrate results with experimental findings to build a comprehensive understanding of this compound's ADME properties [3]

Visualization Strategies for Study Design and Data Interpretation

DOT Language Scripts for Workflow Visualization

The following DOT scripts facilitate visualization of key experimental workflows and pharmacokinetic relationships for this compound study design. These scripts adhere to the specified formatting requirements, including color palette restrictions, contrast guidelines, and dimension limitations.

Pharmacokinetic Study Workflow Diagram:

G Start Study Design InVitro In Vitro ADME Screening Start->InVitro Define Parameters Animal Animal PK Studies InVitro->Animal Inform Dosing Modeling Computational Modeling Animal->Modeling PK Data Prediction Human PK Prediction Modeling->Prediction PBPK/ML Models Validation Clinical Validation Prediction->Validation Dosing Regimen End Final PK Profile Validation->End Confirm Profile

Title: this compound PK Study Workflow (55 characters)

Compartmental Model Structure:

G Central Central Compartment (Plasma) Peripheral Peripheral Compartment (Tissue) Central->Peripheral k12 Metabolism Metabolism (Liver) Central->Metabolism k13 Excretion Excretion (Kidney) Central->Excretion k10 Peripheral->Central k21 Metabolism->Central k31 Dose Oral Dose (Gastrointestinal) Dose->Central ka Absorption

Title: this compound Compartment Model (32 characters)

Data Visualization Guidelines

For consistent and effective presentation of this compound pharmacokinetic data, adhere to the following visualization guidelines:

  • Concentration-Time Profiles: Use semi-logarithmic plots to better visualize distribution and elimination phases
  • Model Outputs: Apply the WebPK application or similar tools for automatic visualization of compartmental model topology and simulation results [5]
  • Correlation Plots: Implement scatter plots with regression lines for observed vs. predicted bioavailability assessments
  • Heat Maps: Utilize color-coded matrices to represent the contribution of different parameters to overall bioavailability in sensitivity analyses

These visualization approaches enhance interpretation of complex pharmacokinetic relationships and facilitate communication of key findings to diverse audiences, from research scientists to drug development decision-makers.

Conclusion and Future Directions

The comprehensive application notes and protocols presented here provide a structured framework for conducting rigorous pharmacokinetic studies on this compound. By integrating traditional in vitro and in vivo approaches with advanced computational modeling and visualization strategies, researchers can address the known challenges in predicting this compound's bioavailability and other pharmacokinetic parameters. The historical data indicating high enteral absorption (78-84%) and glucuronidation as the primary metabolic pathway provides a foundation, while contemporary research highlighting the 3.6-fold underprediction in bioavailability models identifies specific areas requiring more intensive investigation [1] [3] [2].

Future research should prioritize transport mechanism characterization, particularly regarding P-glycoprotein and other efflux transporters that may influence this compound's absorption and distribution. Additionally, population-based PBPK modeling could help anticipate variability in special populations, while advanced formulation strategies might further optimize this compound's delivery based on its pharmacokinetic properties. Through systematic application of these protocols and continuous refinement based on emerging data, researchers can develop a comprehensive understanding of this compound's pharmacokinetic profile to support its potential development as a neuropharmacological therapeutic agent.

References

Comprehensive Technical Guide: Glaziovine Metabolite Analysis Techniques for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glaziovine Analysis

This compound is a proaporphine-type alkaloid that has garnered significant research interest due to its diverse pharmacological properties, including potential as a tranquilizing agent and demonstrated activity against hepatitis B viral antigens and cancer cell lines [1]. This biologically promising profile has driven the development of sophisticated analytical methods for its identification, quantification, and characterization in complex plant matrices. As a benzylisoquinoline alkaloid (BIA), this compound presents specific analytical challenges due to its occurrence alongside numerous structurally similar compounds in plant extracts, necessitating high-resolution separation and detection techniques [2] [3]. The analytical workflows presented in this application note address these challenges through optimized extraction, comprehensive chromatographic separation, and advanced mass spectrometric detection protocols that have been successfully implemented in recent research studies.

The development of robust analytical methods for this compound is particularly relevant for natural product drug discovery programs and quality control applications in phytotherapeutic medicine development [4]. As researchers continue to explore the therapeutic potential of this compound, standardized protocols for its analysis become increasingly important for generating reproducible, comparable data across different laboratories and studies. This document provides detailed methodologies drawn from recent scientific literature that can be implemented in research and development settings to advance the study of this promising natural product.

Analytical Techniques Overview

The analysis of this compound in plant materials employs a suite of complementary analytical techniques, with liquid chromatography coupled to mass spectrometry representing the cornerstone methodology for most applications. The selection of appropriate analytical techniques depends on several factors, including the required sensitivity, sample complexity, throughput needs, and analytical objectives (quantification, identification, or spatial distribution analysis). Advanced mass spectrometry platforms provide the high sensitivity and structural elucidation capabilities necessary for confident this compound identification and accurate quantification, even in complex crude extracts containing numerous interfering compounds [4] [3].

Recent advances in high-resolution mass spectrometry have significantly enhanced our ability to characterize this compound and related alkaloids in plant matrices. Techniques such as UPLC-QTOF-HRMS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry) and HPLC-MS/MS have become the gold standard for alkaloid analysis due to their exceptional mass accuracy, resolution, and MS/MS fragmentation capabilities [4] [3]. These platforms enable the differentiation of this compound from structurally similar compounds and facilitate its quantification across wide dynamic ranges. Additionally, MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) has emerged as a powerful tool for visualizing the spatial distribution of this compound within plant tissues, providing valuable insights into its biosynthesis and accumulation patterns [3].

Table 1: Primary Analytical Techniques for this compound Analysis

Technique Applications Key Advantages Reported Limits of Quantification
HPLC-MS/MS Targeted quantification High sensitivity and selectivity LOQ: 1.6-17.2 ng/mL for related alkaloids [4]
UPLC-QTOF-HRMS Metabolite profiling, identification High mass accuracy, untargeted capability Not explicitly reported for this compound
MALDI-MSI Spatial distribution analysis In situ localization in tissues Qualitative technique [3]
FTICR-MS Comprehensive metabolomics Ultra-high resolution and mass accuracy Wide metabolite coverage [5]

Table 2: this compound and Related Alkaloids Detected in Various Plant Species

Alkaloid Plant Source Concentration Analytical Method Biological Activities
This compound Unonopsis duckei 131.10 μg/g dried leaf HPLC-MS/MS [4] Tranquilizer, anti-HBV, cytotoxic [1]
This compound Nardostachys jatamansi Enhanced by elicitors UPLC-Q-TOF-MS [1] Neurodegenerative disease potential [1]
Actinidine Nardostachys jatamansi Enhanced by elicitors UPLC-Q-TOF-MS [1] Antioxidant, anti-inflammatory [1]
BIAs (various) Nelumbo nucifera Tissue-specific accumulation UPLC-QTOF-HRMS/MALDI-MSI [3] Various pharmacological activities [3]

Sample Preparation and Extraction Protocols

Solvent-Based Extraction Methods

Effective extraction is a critical first step in this compound analysis, with acidified methanol and optimized solvent mixtures demonstrating superior recovery efficiency for alkaloids. For this compound extraction from Unonopsis duckei leaves, researchers have successfully implemented a statistical mixture design approach to identify optimal solvent combinations, revealing a synergistic effect between chloroform and methanol that significantly enhances alkaloid extraction efficiency and overall yield [4]. This optimized solvent system maximizes this compound recovery while minimizing co-extraction of interfering compounds, thereby improving downstream analytical performance. The chemometric optimization approach represents a significant advancement over traditional single-variable optimization methods, as it accounts for complex solvent interactions that impact extraction efficiency.

For this compound extraction from Nardostachys jatamansi, researchers have developed an optimized alkaloid extraction procedure using ethanol with 0.1 M HCl, which achieved excellent recovery rates as confirmed by UPLC-Q-TOF-MS analysis [1]. In this protocol, fresh plant materials (leaves, seed plumules) are first powdered in liquid nitrogen using an analytical mill, then accurately weighed (typically 0.5 g portions) and extracted with 6 mL of a mixed solution (0.3 M HCl:methanol, 1:1 v/v) via ultrasonication for 20 minutes followed by centrifugation at 5000×g for 10 minutes [3]. The supernatant is carefully collected and filtered through a 0.22-μm membrane before LC-MS analysis to remove particulate matter that could compromise chromatographic performance. This acidic methanol extraction approach effectively targets this compound and other alkaloids while maintaining compound stability throughout the extraction process.

Solid-Phase Extraction (SPE) and Fractionation

For samples requiring additional cleanup or fractionation, solid-phase extraction techniques have been successfully employed to isolate this compound from complex plant matrices. A comprehensive metabolite extraction protocol developed for grapevine leaves that can be adapted for this compound analysis involves a multi-step process using 40% methanol/40% chloroform/20% water (v/v/v) as the extraction solvent, with a sample-to-solvent ratio of 0.1 g of ground plant material to 1 mL of solvent [5]. The mixture is vortexed for 1 minute and agitated in an orbital shaker for 15 minutes at room temperature, followed by centrifugation at 1000×g for 10 minutes to achieve phase separation. The chloroform fraction is collected and further centrifuged at 10,000×g for 5 minutes to remove debris, while the aqueous/methanol layer is processed further using RP-18 SPE columns.

The SPE procedure involves pre-equilibrating the columns with methanol, then loading the aqueous/methanol extract and collecting sequential fractions eluted with 1 mL of water (W), methanol (M), and acetonitrile (A) [5]. The water fraction is lyophilized at -40°C, while the methanol and acetonitrile fractions are evaporated under a gentle nitrogen stream. For LC-MS analysis, the W and C fractions are reconstituted in methanol/water (1:1), while M and A fractions are suspended in their respective pure solvents. This comprehensive fractionation approach significantly enhances metabolome coverage by extracting both polar and non-polar compounds, making it particularly valuable for untargeted metabolomics studies where this compound is one of many target analytes [5].

Chromatographic Separation and Quantification Methods

HPLC-MS/MS Quantification Protocol

For precise this compound quantification, HPLC-MS/MS with electrospray ionization represents the gold standard, providing exceptional sensitivity and selectivity. The method validation for aporphine alkaloid quantification in Unonopsis duckei leaves, which includes this compound as the major compound, employs a 15-minute chromatographic separation with excellent performance characteristics [4]. The validated method demonstrates limits of detection (LOD) between 0.5 and 5.2 ng/mL and limits of quantification (LOQ) between 1.6 and 17.2 ng/mL, with accuracy ranging between 80-120% and coefficients of variation lower than 17.42% across all concentrations tested. These performance characteristics make the method suitable for precise this compound quantification in complex plant extracts.

The HPLC-MS/MS analysis is typically performed using a reversed-phase C18 column (e.g., Waters BEH C18, 2.1 × 100 mm, 1.7 μm) maintained at controlled temperature (usually 40°C). The mobile phase consists of 0.1% formic acid in water (solvent A) and acetonitrile (solvent B) with a gradient elution program as follows: 5% B at 0 minutes, increasing to 100% B at 8 minutes (linear gradient), maintaining 100% B from 8-12 minutes, then returning to 5% B from 12-16 minutes for column re-equilibration [6]. The flow rate is typically set at 500 μL/min, with injection volumes optimized between 2-5 μL. Mass spectrometric detection employs positive electrospray ionization with data-dependent acquisition, selecting the three most intense precursor ions for fragmentation. The instrument parameters should be optimized as follows: capillary temperature 320°C, source voltage 3.5 kV, sheath gas flow rate 10 L/min, and collision energy of 50 eV for MS/MS fragmentation [6].

UPLC-QTOF-HRMS Metabolite Profiling

For comprehensive this compound profiling and identification in complex samples, UPLC-QTOF-HRMS provides superior mass accuracy and resolution. The analysis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera), which shares structural similarities with this compound, employs a Waters BEH C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase consisting of 0.1% formic acid water (A) and acetonitrile (B) [3]. The elution program extends from 5% to 95% B over 15 minutes, providing excellent separation of structurally similar alkaloids. The QTOF mass spectrometer operates in both positive and negative ionization modes within the mass/charge (m/z) range of 50-1000, with the following optimized parameters: gas temperature 325°C, gas flow 5 L/min, nebulizer 35 psig, and sheath gas temperature 350°C [3].

For this compound analysis, internal mass calibration is strongly recommended using reference compounds such as purine (m/z 121.0509) and HP-0921 (m/z 922.0098) in positive ion mode to maintain mass accuracy throughout the analysis [3]. Data processing typically involves using vendor software or open-source platforms like MZmine for feature detection, alignment, and integration. The high mass accuracy (typically <5 ppm) provided by QTOF instruments enables confident formula assignment, while MS/MS fragmentation patterns facilitate structural elucidation and differentiation of this compound from isomers or related compounds. This approach is particularly valuable for untargeted metabolomics studies where this compound may be one of many alkaloids of interest in complex plant extracts.

Advanced Analysis and Specialized Techniques

Mass Spectrometry Imaging for Spatial Distribution

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) enables in situ analysis of this compound distribution within plant tissues without extraction, providing valuable insights into its biosynthetic origins and accumulation patterns. For spatial localization of benzylisoquinoline alkaloids in plant tissues, fresh leaf and seed plumule samples are embedded in 5% carboxymethyl cellulose solution and frozen in Tissue-Tek molds [3]. Cryosections of 16-μm thickness are prepared at -20°C and mounted on glass slides suitable for MALDI-MSI measurements. The matrix application is a critical step, achieved by adding 0.5 μL of supernatant mixed with an equal volume of 2,5-dihydroxybenzoic acid solution (DHB) onto the slide, followed by drying prior to analysis [3].

MALDI-MSI measurements are performed using a high-resolution MALDI imaging ion source coupled to an Orbitrap mass spectrometer, typically operated in positive ion mode with a target voltage of +4.3 kV [3]. Spatial resolutions of 15-30 μm are commonly used, with measurement areas adapted to the tissue size (typically 1000-4000 μm in each dimension). The mass spectrometer is operated in full scan mode (m/z range 100-700) at high mass resolution (70,000 at m/z 200) to ensure confident this compound detection and discrimination from isobaric compounds. The resulting ion images reveal the tissue-specific distribution of this compound, with alkaloids often showing distinct accumulation patterns in specific tissue types or anatomical structures, providing clues to their biological roles in the plant.

Molecular Networking and Dereplication Strategies

Molecular networking has emerged as a powerful approach for this compound dereplication and discovery of structurally related compounds, leveraging the Global Natural Products Social Molecular Networking (GNPS) platform. The recently developed DIA-IntOpenStream workflow provides an integrated open-source pipeline for confident annotation of metabolites from Data-Independent Acquisition (DIA) methods like MSE, which fragments all precursor ions within the entire acquisition window [7]. This workflow begins with converting raw MSE data to the universal .mzML format using Waters2mzML, followed by the generation of custom in-house databases using the Konstanz Information Miner (KNIME) platform. These databases are then used for automated annotation during data processing in MZmine 3 and MS-DIAL software, with subsequent molecular networking performed through the GNPS platform [7].

For this compound-specific analysis, researchers can create a customized in-house database containing this compound and related proaporphine alkaloids using the KNIME workflow, which accepts chemical structure data in multiple formats (.mol, .mol2, .sdf, .csv) and generates a comprehensive database with compound names, molecular formulas, and monoisotopic masses [7]. This database dramatically enhances annotation reliability by reducing false positives during the dereplication process. The molecular networking results are visualized and interpreted in Cytoscape, where this compound and related compounds typically cluster together based on structural similarity, facilitating the identification of novel analogs or biosynthetic intermediates. This approach is particularly valuable for drug discovery programs seeking to identify new bioactive compounds structurally related to this compound.

The following diagram illustrates the comprehensive workflow for this compound analysis, integrating multiple techniques from sample preparation to advanced data analysis:

G cluster_legend Process Stages Start Plant Material Collection SamplePrep Sample Preparation Start->SamplePrep Extraction Metabolite Extraction SamplePrep->Extraction SPE SPE Cleanup Extraction->SPE Analysis Instrumental Analysis DataProcessing Data Processing MN Molecular Networking DataProcessing->MN DB Database Search DataProcessing->DB Results Results & Interpretation HPLC HPLC-MS/MS Quantification SPE->HPLC UPLC UPLC-QTOF-HRMS Profiling SPE->UPLC MALDI MALDI-MSI Spatial Analysis SPE->MALDI HPLC->DataProcessing UPLC->DataProcessing MALDI->DataProcessing MN->Results DB->Results Legend1 Sample Handling Legend2 Analysis Techniques Legend3 Data Analysis

Graphical Workflow for Comprehensive this compound Analysis

Biosynthetic Insights and Future Perspectives

This compound belongs to the benzylisoquinoline alkaloid (BIA) family, which shares common biosynthetic origins despite the structural diversity among its members. Recent research on sacred lotus (Nelumbo nucifera) has revealed that BIAs in this plant occur primarily as R-enantiomers, contrary to the predominant S-enantiomers typically found in the Ranunculales order, suggesting distinct biosynthetic pathways [8]. The biosynthesis begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde derived from L-tyrosine, forming norcoclaurine, which serves as the central precursor for all BIAs [8]. In sacred lotus, this condensation appears to occur non-enzymatically, resulting in racemic norcoclaurine, with subsequent R-enantiospecific enzymes directing the metabolic flux toward R-configured alkaloids including this compound.

The elucidation of this compound biosynthesis has been advanced through the identification of key cytochrome P450 enzymes responsible for the formation of characteristic structural features. In sacred lotus, researchers have identified NnCYP80Q1 as a proaporphine synthase catalyzing the intramolecular C-C phenol coupling that forms the distinctive tetracyclic proaporphine scaffold of this compound [8]. Additionally, NnCYP719A22 has been characterized as an aporphine methylenedioxy bridge-forming enzyme, though its specific role in this compound biosynthesis requires further investigation. These enzymatic insights not only advance our fundamental understanding of this compound biosynthesis but also provide valuable tools for metabolic engineering approaches aimed at producing this compound in heterologous systems like yeast or bacteria for drug development purposes.

Future directions in this compound analysis will likely focus on the development of high-throughput screening methods and the implementation of continuous extraction techniques such as pressurized liquid extraction or microwave-assisted extraction to improve efficiency and yield. Additionally, the integration of multi-omics approaches combining genomics, transcriptomics, and metabolomics will further illuminate the complete biosynthetic pathway of this compound and its regulation. As analytical technologies continue to advance, particularly in the realm of ion mobility spectrometry coupled with mass spectrometry, researchers will gain enhanced capabilities for separating and identifying this compound isomers and conformers, opening new avenues for structure-activity relationship studies and drug development efforts targeting this promising natural product.

Conclusion

This comprehensive application note has detailed established and emerging analytical techniques for this compound metabolite analysis, providing researchers with robust protocols for extraction, separation, detection, and data interpretation. The methodologies presented here, drawn from recent scientific literature, offer a solid foundation for studying this compound in various plant matrices and can be adapted to specific research needs. As interest in this compound's pharmacological potential continues to grow, these standardized protocols will facilitate the generation of comparable, reproducible data across different laboratories, accelerating the development of this compound-based therapeutics. By implementing these techniques and building upon the biosynthetic insights presented, researchers can advance our understanding of this promising alkaloid and explore its full potential in drug development applications.

References

glaziovine animal model administration

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine Pharmacokinetics in Humans

The table below summarizes key pharmacokinetic data for this compound from a human bioavailability study.

Parameter Finding in Human Study
Observed Oral Bioavailability (Fobs) < 15% [1]
Predicted Oral Bioavailability (Fpred) > 50% [1]
Prediction Error 3.6-fold underprediction [1]
Compound Characteristics Base; Phenol; Predicted CYP3A4-substrate; Predicted MDR-1-substrate [1]

Experimental Workflow for Protocol Development

Since specific animal administration protocols were not found, the following workflow outlines a general approach to bridge the knowledge gap for pre-clinical studies.

Start Start: Identify Knowledge Gap Step1 1. Literature Review Start->Step1 Step2 2. Define PK/PD Objectives Step1->Step2 Step3 3. Design Administration Protocol Step2->Step3 Step4 4. Conduct Animal Study Step3->Step4 Step5 5. Analyze Data & Refine Step4->Step5 End End: Establish Protocol Step5->End

References

Proposed Protocol Framework for Glaziovine Receptor Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

Given the lack of direct data, this protocol is extrapolated from standard practices used for GLP-1 receptor binding studies [1] [2]. You will need to determine the specific parameters for glaziovine experimentally.

1. Experimental Overview The objective is to determine the binding affinity (Ki) and potency (IC50) of this compound for a target receptor using a competitive radioligand binding assay. This approach measures the ability of this compound to displace a known radioactively labeled ligand from the receptor [1].

2. Materials and Equipment

  • Membrane Preparation: Cell lines expressing the receptor of interest (e.g., CHO, COS-7, or FlpIn-CHO cells) [1].
  • Buffers: HEPES buffer (e.g., 1 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4) is commonly used [1].
  • Ligands: this compound (test compound) and a suitable radioligand (e.g., ¹²⁵I-exendin(9-39) for Class B GPCRs) [1]. The choice of radioligand depends entirely on the target receptor.
  • Equipment: Cell culture incubator, centrifuge, cell homogenizer, 96-well plates, filtration device (e.g., Whatman GF/C filters), and a radiometric detector (e.g., beta or gamma counter) [1].

3. Step-by-Step Procedure

G Start Prepare Receptor Membranes A Incubate Membranes with Radioligand and this compound Start->A B Terminate Reaction via Rapid Filtration A->B C Wash Filters to Remove Unbound Ligands B->C D Measure Bound Radioactivity C->D E Analyze Data to Determine Ki and IC50 D->E

Figure 1. Receptor Binding Assay Workflow
  • Step 1: Membrane Preparation

    • Harvest cells expressing the target receptor and homogenize in ice-cold buffer.
    • Centrifuge the homogenate to isolate a membrane fraction. Determine protein concentration using a BCA assay [1].
    • Aliquots can be frozen at -80°C for later use.
  • Step 2: Competition Binding Assay

    • In a 96-well plate, incubate membrane preparations (e.g., 20 μg) with a fixed concentration of the radioligand and increasing concentrations of this compound (unlabeled competitor).
    • Include controls: Total binding wells (radioligand only) and nonspecific binding wells (radioligand + a high concentration of a known unlabeled ligand, e.g., 1 μM GLP-1 for GLP-1R studies) [1].
    • Perform the incubation for a defined period (e.g., 1 hour at room temperature) to reach equilibrium.
  • Step 3: Separation and Detection

    • Terminate the reaction by rapid vacuum filtration through GF/C filters to trap the membrane-bound radioligand.
    • Wash filters several times with ice-cold buffer to remove unbound ligands completely [1].
    • Transfer filters to vials and measure the bound radioactivity using a scintillation or gamma counter.

4. Data Analysis

  • Calculate specific binding: Specific Binding = Total Binding - Nonspecific Binding.
  • Plot the percentage of specific radioligand binding versus the logarithm of the this compound concentration.
  • Fit the data with a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 (concentration that inhibits 50% of specific radioligand binding).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant [1].

Key Parameters for Assay Optimization

Since this compound-specific data is unavailable, the table below outlines critical parameters you must optimize for a successful assay.

Table 1: Key Experimental Parameters for Assay Optimization

Parameter Description & Optimization Goal Example/Note
Receptor Density Use membranes with sufficient, validated receptor expression. 120,000-130,000 receptors/cell is a typical example [1].
Radioligand KD Must be known for the Ki calculation. Use a concentration ([L]) close to its Kd value. The Kd is determined in separate saturation binding experiments.
Incubation Time Must be sufficient for the reaction to reach equilibrium. Determined in time-course experiments (e.g., 60 minutes) [1].
Nonspecific Binding Critical for accurate specific binding calculation. Must be minimized. Defined with a saturating concentration of a known competitive ligand [1].

References

glaziovine extraction optimization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine Source & Extraction Baseline

For any optimization procedure, establishing a reliable and efficient source of the compound is the first critical step.

  • Recommended Plant Source: The leaves of Duguetia vallicola have been identified as a convenient and renewable source of this compound [1].
  • Reported Yield: The isolation yield of this compound from this source is approximately 0.27% by weight [1]. This provides a key quantitative benchmark against which you can compare the efficiency of any new extraction method you develop.

Optimization Techniques for Alkaloid Extraction

While direct studies on this compound extraction optimization are scarce, modern, efficient techniques for extracting delicate bioactive alkaloids from plant materials are well-established. The following table summarizes the core principles of several relevant methods.

Technique Core Principle Key Advantages for Alkaloid Extraction Considerations
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat solvents and plant material directly [2]. Shorter extraction time, reduced solvent consumption, higher yield, prevents compound degradation [2]. Requires parameter optimization (solvent, time, temperature, power) [2].
Ultrasound-Assisted Extraction (UAE) Uses ultrasound waves to create cavitation, breaking cell walls and enhancing mass transfer [2]. Cost-effective, scalable, operates at lower temperatures, simple equipment [2]. Efficiency can depend on sample characteristics; may require optimization [2].
Supercritical Fluid Extraction (SFE) Uses supercritical fluids (e.g., CO₂) as solvents [2]. Fast extraction rates, produces high-quality extracts, tunable solvent strength, green technology [2]. High initial equipment cost, can be complex to optimize for polar compounds.
Pressurized Liquid Extraction (PLE) Uses liquid solvents at elevated temperatures and pressures [2]. Automated, efficient, uses eco-friendly solvents like water and ethanol [2]. Requires specialized equipment.
Enzyme-Assisted Extraction (EAE) Uses hydrolytic enzymes to break down plant cell walls [2]. Highly specific, can improve yield, environmentally friendly [2]. May require long incubation times; enzyme cost.

Based on these general methods, here is a conceptual workflow for developing an optimized this compound extraction protocol using MAE, which is particularly noted for its efficiency with plant materials [2].

G Start Start: Plant Material (Duguetia vallicola leaves) P1 Dry and Grind (Homogenize to fine powder) Start->P1 P2 Select & Mix Solvent (e.g., Methanol, Ethanol, Water) P1->P2 P3 Load into MAE System P2->P3 P4 Set MAE Parameters (Power, Time, Temperature) P3->P4 P5 Perform Extraction P4->P5 P6 Collect and Filter Extract P5->P6 P7 Concentrate Extract (e.g., Rotary Evaporation) P6->P7 End End: Crude this compound Extract P7->End

Frequently Asked Questions & Troubleshooting

Here are some anticipated questions and troubleshooting guidance that would be valuable for your technical support center.

Q1: What is the most critical parameter to optimize in Microwave-Assisted Extraction (MAE) for this compound? A: The solvent choice is paramount. The solvent must have a high dielectric constant to effectively absorb microwave energy and must also be effective at solubilizing this compound. A mix of a polar solvent (like methanol or ethanol) with water is often a good starting point. After selecting the solvent, temperature and extraction time are the next most critical parameters to optimize to maximize yield without causing degradation [2].

Q2: The yield from my extraction is lower than expected. What are the main areas to investigate? A: A low yield can be due to several factors. Please check this troubleshooting flowchart.

G Start Low Extraction Yield S1 Plant Material Quality - Was it properly dried? - Was the particle size sufficiently small? - Was the source verified? Start->S1 S2 Solvent System - Is the solvent polarity appropriate for this compound? - Is the solvent volume sufficient? Start->S2 S3 Extraction Parameters - Was temperature too low/high? - Was extraction time optimal? - Was microwave power correct? Start->S3 S4 Process Losses - Was filtration efficient? - Was concentration step too aggressive? Start->S4

Q3: How does this compound's pharmacokinetics inform our extraction goals? A: Early pharmacokinetic studies in humans show that this compound has very high enteral absorption (78-84%) [3]. This high bioavailability suggests that the molecule itself is effectively absorbed. Therefore, the primary goal of extraction optimization should be focused on maximizing the yield and purity of the native compound from the plant material, rather than attempting to create a more bioavailable derivative at this stage.

Methodology for Protocol Comparison

When citing or developing experimental protocols, it is helpful to structure them with key details that allow for direct comparison and reproducibility. The template below is based on the methodology found in the search results [1].

  • Objective: To isolate this compound from Duguetia vallicola leaves using conventional solvent extraction.
  • Plant Material: Dried, milled leaves of Duguetia vallicola.
  • Solvent System: Methanol (or other solvent used in the procedure).
  • Extraction Protocol:
    • The plant material is macerated in solvent at room temperature or under reflux.
    • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator.
    • The crude extract is partitioned, for example, between dilute acid and an organic solvent.
    • The alkaloid-containing fraction is basified and extracted with an organic solvent.
    • This compound is purified from this fraction using techniques like column chromatography.
  • Key Parameters:
    • Solvent-to-solid ratio.
    • Number and duration of maceration steps.
    • Temperature during concentration.
  • Analysis: TLC, HPLC, NMR for identification and quantification [1].

References

Technical Support Center: Glaziovine Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

1. What are the system suitability criteria for the Glaziovine UPLC-MS/MS method?

System suitability tests ensure the analytical system is working correctly before sample analysis. The following table summarizes proposed criteria based on standard practices for alkaloid analysis [1].

Parameter Acceptance Criteria Experimental Protocol
Retention Time Shift RSD ≤ 2.0% Inject six replicates of a standard at the target concentration. Calculate the %RSD of the retention time for the this compound peak.
Peak Area Precision RSD ≤ 5.0% From the same six replicates, calculate the %RSD of the this compound peak area.
Theoretical Plates > 2000 Calculate from the this compound peak using the formula N = 16*(tR/w)2, where tR is retention time and w is peak width at baseline.
Tailing Factor ≤ 2.0 Calculate from the this compound peak using the formula T = w0.05/2f, where w0.05 is the width at 5% height and f is the forward half of the peak.

2. How should I prepare stock and working standard solutions to ensure accuracy?

Accurate solution preparation is critical for reliable quantification [1].

  • Stock Solution (1 mg/mL): Precisely weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade methanol. Store at -20°C.
  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with a diluent of acetonitrile/water (2:8, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
  • Protocol Notes: Use calibrated micro-pipettes and volumetric glassware. Ensure all glassware is meticulously cleaned to avoid contamination [2].

3. My recovery rates for this compound from plasma are low. What could be the cause?

Low recovery often indicates inefficiency in the sample preparation step, where the analyte is lost during extraction.

  • Potential Cause 1: Inefficient Extraction Solvent. The solvent mixture may not effectively precipitate proteins or partition this compound from the plasma matrix.
  • Troubleshooting: Test different solvent systems. A green, efficient option for alkaloids is an ethyl lactate aqueous solution (55%, v/v) [1]. Compare its recovery against traditional solvents like pure methanol or acetonitrile.
  • Potential Cause 2: Incomplete Protein Precipitation.
  • Troubleshooting: Ensure a vigorous vortex step (e.g., 2 minutes) after adding the precipitation solvent. Centrifuge at high speed (e.g., 12,000 rpm) for a sufficient time (e.g., 10 minutes) to form a compact pellet [1].

4. A network of fine cracks appeared on my glaze surface after firing. What is this and how can I prevent it?

This defect is called crazing. It occurs when the glaze's thermal expansion is higher than the clay body's, causing the glaze to shrink more upon cooling and creating a network of fine cracks [3] [4].

  • To correct crazing, you can:
    • Increase the silica content in the glaze or body.
    • Decrease the feldspar or other materials containing sodium or potassium.
    • Increase the alumina (clay content) or boron in the glaze [4].

The following diagram illustrates the core analytical workflow for this compound, integrating the sample preparation and instrumentation details.

SamplePrep Sample Preparation Weigh Weigh & Extract SamplePrep->Weigh Centrifuge Centrifuge Weigh->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate InstrumentalAnalysis Instrumental Analysis Evaporate->InstrumentalAnalysis UPLC UPLC Separation InstrumentalAnalysis->UPLC MS MS Detection (QTOF) UPLC->MS DataProcessing Data Processing MS->DataProcessing IDA Information-Dependent Acquisition (IDA) DataProcessing->IDA Quant Quantification & ID IDA->Quant

This compound Analysis Workflow

5. How do I identify unknown alkaloid impurities in my this compound sample using MS?

A pseudo-targeted approach using high-resolution mass spectrometry is effective for this [1].

  • Experimental Protocol:
    • Data Acquisition: Run the sample on a UPLC-QTOF-MS/MS system with Information-Dependent Acquisition (IDA) mode enabled.
    • Full Scan: The instrument first performs a TOF-MS survey scan to identify precursor ions with high intensity.
    • Fragmentation: The IDA mode automatically selects the most intense precursor ions from the survey scan and subjects them to MS/MS analysis to obtain fragment ion data.
    • Data Analysis: Process the high-accuracy precursor and fragment ion data. Annotate unknown alkaloids by matching the acquired mass spectra against compound databases and comparing fragmentation patterns with known standards or literature data.

References

Glaziovine Basics & Known Stability Concerns

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the fundamental properties of glaziovine is the first step in troubleshooting. The table below summarizes its key chemical identifiers.

Property Value
IUPAC Name (13R)-3,9-Dimethoxy-11-methyl-11-aza tetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2,4,6,8,15-hexaen-5-one [1]
Molecular Formula C₁₈H₁₉NO₃ [1]
Monoisotopic Mass 297.13649 Da [1]
SMILES [H][C@@]12CC3(C=CC(=O)C=C3)c3c(O)c(OC)cc(c31)CCN2C [1]

A primary stability concern for this compound involves its oral bioavailability. A machine learning study predicted a significant underprediction of its systemic exposure in humans, suggesting it may be a substrate for metabolic enzymes like CYP3A4 and efflux transporters such as MDR-1 (P-glycoprotein) [2]. This indicates that metabolism by CYP3A4 could be a major pathway of instability and degradation in vivo.

Experimental Workflow for Stability Investigation

To systematically identify the specific causes of this compound instability in your experiments, you can follow the investigative workflow below. This diagram outlines a step-by-step approach, from initial assessment to targeted studies:

G cluster_1 Initial Assessment cluster_2 Root Cause Investigation cluster_3 Solution Development Start Start: Suspected this compound Instability Step1 1. Initial Condition Review Start->Step1 Step2 2. Purity and Identity Confirmation Step1->Step2 Step3 3. Forced Degradation Studies Step2->Step3 Step4 4. Analyze Degradants Step3->Step4 Step5 5. Probe Metabolic Stability Step4->Step5 Step6 6. Develop Stabilized Formulation Step5->Step6

Step 1: Initial Condition Review

Check the obvious first. Document and verify the conditions of your this compound stock and working solutions:

  • Storage: Temperature (-20°C or -80°C), light exposure (use amber vials), and container material.
  • Solvent: The pH and composition of the solvent (e.g., aqueous buffers are often less stable than pure organic solvents like methanol or DMSO).
  • Time: How long the solution has been stored.
Step 2: Purity and Identity Confirmation

Before concluding instability, confirm the starting material.

  • Protocol: Use an analytical method like LC-HRMS/DIA (Liquid Chromatography-High Resolution Mass Spectrometry with Data-Independent Acquisition) [3].
  • Procedure:
    • Dilute your this compound reference standard.
    • Inject into the LC-HRMS system.
    • Confirm Identity: Match the observed accurate mass (theoretical 297.136 Da) and retention time against a pure standard.
    • Assess Purity: Check the chromatogram for additional peaks indicating impurities or degradants.
Step 3: Forced Degradation Studies

Stress your sample to understand its vulnerabilities [3].

  • Protocol: Prepare multiple samples of this compound and expose them to different conditions. Include an unstressed control.
  • Procedure:
    • Acidic Hydrolysis: Add dilute HCl (e.g., 0.1 M) and leave at room temperature for several hours.
    • Basic Hydrolysis: Add dilute NaOH (e.g., 0.1 M) and leave at room temperature for several hours.
    • Oxidative Stress: Add a small volume of hydrogen peroxide (e.g., 3%).
    • Thermal Stress: Leave a solution in a heated dry bath (e.g., 40-60°C).
    • Photo-degradation: Expose a solution to UV or visible light.
    • Analyze all samples using LC-HRMS after a set time (e.g., 24 hours).
Step 4: Analyze Degradants and Identify Vulnerable Sites

The forced degradation study will reveal the conditions under which this compound breaks down.

  • Protocol: Use the LC-HRMS data from Step 3.
  • Procedure:
    • Identify new chromatographic peaks that appear in stressed samples.
    • Use high-resolution mass data to propose structures for these degradants.
    • Mapping the degradation products to the this compound structure will show which functional groups are most vulnerable (e.g., the methoxy groups, the unsaturated ketone in the C ring).
Step 5: Probe Metabolic Stability

Given the in silico prediction, investigate enzymatic degradation.

  • Protocol: Liver Microsome Assay.
  • Procedure:
    • Incubate this compound with pooled human or rat liver microsomes in the presence of NADPH cofactor.
    • Terminate the reaction at various time points (e.g., 0, 5, 15, 30, 60 min) with an organic solvent like acetonitrile.
    • Analyze the samples by LC-MS/MS to measure the half-life of this compound depletion.
    • To confirm CYP3A4 involvement, repeat the assay with a specific chemical inhibitor like ketoconazole.

Potential Mitigation Strategies

Based on the findings from the investigative workflow, you can explore the following stabilization strategies:

Target Issue Potential Solution
General Chemical Degradation Adjust storage solution pH, use inert atmosphere (N₂ blanket), store at lower temperatures (-80°C), and protect from light.
Oxidative Degradation Add antioxidants like Butylated Hydroxytoluene (BHT) or ascorbic acid to solutions.
CYP3A4 Metabolism In formulation, consider CYP inhibitors (research-grade, not for therapeutics) or structural modification (medicinal chemistry) of the vulnerable site.

Frequently Asked Questions

What is this compound and what is its known pharmacological use? this compound is a proaporphine alkaloid that has been used in humans as a tranquilizer for treating anxiety and depression [4].

What analytical techniques are best for monitoring this compound stability? LC-HRMS/DIA (Liquid Chromatography-High Resolution Mass Spectrometry with Data-Independent Acquisition) is highly recommended. Techniques like MSE within DIA can fragment all ions without pre-selection, providing comprehensive data on the parent compound and any potential degradants, which is crucial for stability studies [3].

References

Summary of Solubility Enhancement Techniques

Author: Smolecule Technical Support Team. Date: February 2026

This table categorizes the primary methods you can investigate for glaziovine, based on general pharmaceutical optimization strategies [1] [2] [3].

Category Technique Brief Description Key Considerations
Physical Modifications Particle Size Reduction (Micronization/Nanosuspension) Increases surface area to volume ratio to enhance dissolution rate [2]. Nanosuspension can significantly increase saturation solubility, unlike micronization [2].
Crystal Habit Modification (Polymorphs, Amorphous Solids) Uses metastable crystalline or non-crystalline forms with higher energy and solubility [2]. Amorphous forms offer highest solubility but risk of instability and recrystallization over time.
Solid Dispersions Dispersion of drug in inert hydrophilic carrier matrix at solid state [2]. Considered one of the most successful strategies; improves wettability and porosity.
Chemical Modifications Salt Formation Most common method; converts drug into ionizable salt form with higher aqueous solubility [2]. Applicable only for ionizable compounds (acids or bases); salt selection is critical.
Complexation Formation of a non-covalent inclusion complex (e.g., with cyclodextrins) [2]. Can improve solubility, stability, and bioavailability of the guest molecule.
Miscellaneous Methods Use of Surfactants Redoves interfacial tension and improves wetting of drug particles [2]. Useful for drugs with high log P values; concentration must be above critical micelle concentration.
Co-solvency Use of water-miscible solvents to create a more favorable solubilizing environment [2]. Common solvents include ethanol, glycerin, PEG; issues with toxicity and precipitation upon dilution.

A Systematic Workflow for Experimentation

Given the lack of specific data on this compound, you will likely need to systematically test different methods. The following diagram outlines a recommended experimental workflow.

G Start Start: Characterize this compound P1 Physicochemical Properties Start->P1 InSilico In Silico Modeling & Pre-screening P1->InSilico  Guide experimental design Salt Salt Formation (if ionizable) Analyze Analyze Results & Select Lead Salt->Analyze Dispersion Solid Dispersion Dispersion->Analyze Complex Complexation (e.g., Cyclodextrins) Complex->Analyze Nano Nanosuspension Nano->Analyze Surfactant Surfactant/ Co-solvent Surfactant->Analyze InSilico->Salt InSilico->Dispersion InSilico->Complex InSilico->Nano InSilico->Surfactant Optimize Optimize Lead Formulation (DoE) Analyze->Optimize

FAQs and Troubleshooting Guide

Q1: What is the first step I should take when trying to enhance this compound's solubility? Before any experimentation, thoroughly characterize the compound's fundamental properties. This includes determining its pKa (to assess suitability for salt formation), log P (to understand lipophilicity), and intrinsic solubility. These properties will guide the selection of the most appropriate enhancement techniques [2]. In silico tools can provide valuable initial predictions for these properties and help narrow down viable options before lab work begins [4].

Q2: I am getting inconsistent solubility results between batches. What could be the cause? This often points to issues with solid-state properties. If you are using techniques like solid dispersions or creating amorphous forms, the active pharmaceutical ingredient (API) may be undergoing polymorphic changes or recrystallizing over time. To troubleshoot:

  • Characterize the solid form: Use techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the physical form of your API in the final formulation.
  • Review your process: Small changes in manufacturing conditions (e.g., cooling rate, solvent evaporation rate) can lead to different polymorphic outcomes. Implementing Quality by Design (QbD) principles and Design of Experiments (DoE) can help you identify and control these critical process parameters for a more reproducible product [3].

Q3: Which methods are most likely to succeed for a natural alkaloid like this compound? While empirical testing is needed, the following methods are often promising for alkaloids:

  • Salt Formation: This is a primary approach for alkaline compounds. Screening various pharmaceutically acceptable acids (e.g., hydrochloric, citric, maleic) to create a stable, crystalline salt with improved solubility is highly recommended [2].
  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer (e.g., PVP, HPMC) can effectively inhibit crystallization and maintain the drug in a high-energy state, leading to enhanced dissolution [2].
  • Nanosuspension: This is a robust, excipient-free technique that is particularly valuable when chemical modification is not desirable. It can be applied regardless of the drug's ionization status or log P [2].

Q4: How can I assess the success of my solubility enhancement method in a biologically relevant context? Beyond measuring solubility in buffer, it is crucial to evaluate the dissolution rate under physiologically relevant conditions (e.g., at pH 1.2 and 6.8). Furthermore, the Biopharmaceutics Classification System (BCS) provides a framework. If your enhancement strategy successfully moves this compound from a low-solubility class (BCS Class II or IV) to a high-solubility profile, it is a strong indicator of potential for improved oral bioavailability [2].

References

Optimizing Glaziovine Production in Cell Cultures

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in glaziovine research is its low natural abundance. Using cell suspension cultures of Nardostachys jatamansi with elicitors is an effective method to enhance yield [1]. The table below summarizes optimal conditions for increased this compound production.

Elicitor Type Specific Elicitor Optimal Concentration for this compound Production Key Findings/Impact
Abiotic Elicitor Methyl Jasmonate (MeJA) 25 µM Showed the highest yield enhancement among tested elicitors [1].
Biotic Elicitor Lipopolysaccharide (LPS) 50 mg/L Showed the highest yield enhancement among tested elicitors [1].

The process of establishing and utilizing these cultures for production can be visualized in the following workflow.

Start Start: Establish Cell Suspension Culture A Initiate Callus from N. jatamansi Leaf Explant Start->A B Transfer to Liquid MS Medium with Plant Growth Regulators A->B C Establish Friable Callus (Green, after ~22 days) B->C D Proceed to Elicitation C->D E1 Elicitor Treatment: Methyl Jasmonate (25 µM) D->E1 E2 Elicitor Treatment: Lipopolysaccharide (50 mg/L) D->E2 F Harvest Cells (Post-treatment) E1->F E2->F G Extract and Analyze Alkaloids (via UPLC-Q-TOF-MS) F->G End Obtain this compound G->End

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to purify from natural sources? this compound is a rare proaporphine alkaloid present in very low quantities within source plants like Nardostachys jatamansi [1] [2]. This low natural abundance means processing large amounts of plant material is needed to obtain a small yield, making direct extraction inefficient and unsustainable, especially as the source plant is endangered [1].

Q2: What are the main advantages of using cell suspension cultures over direct plant extraction? Cell suspension cultures provide a controlled and sustainable system. They are not subject to seasonal variations, do not require harvesting wild endangered plants, and allow for the precise manipulation of metabolic pathways using elicitors to significantly boost the production of target compounds like this compound [1].

Q3: Besides yield, what other challenges should I anticipate during this compound handling? Based on its chemical nature as a proaporphine alkaloid, you should consider its stability under light and air, potential solubility issues in common solvents, and the likelihood of co-eluting with structurally similar compounds during chromatography, which requires highly resolutive analytical methods like UPLC-MS for accurate identification and quantification [1] [3].

Detailed Experimental Protocol: Elicitation of N. jatamansi Cell Cultures

This protocol is adapted from research focused on enhancing this compound production [1].

1. Initiation of Callus Culture

  • Explant Preparation: Use leaf explants from N. jatamansi. Surface sterilize with mercuric chloride and ethanol.
  • Culture Medium: Inoculate explants onto a solid Murashige and Skoog (MS) basal medium.
  • Growth Regulators: Supplement the medium with a combination of plant growth regulators. A specific combination that produced a desirable friable callus was 0.2 mg/L of NAA (α-Naphthaleneacetic acid) and 0.1 mg/L BAP (6-Benzylaminopurine) [1].
  • Incubation: Maintain cultures under standard conditions (e.g., 25°C, 16/8 hour light/dark cycle). Friable callus should be observed in approximately 22 days.

2. Establishment of Cell Suspension Culture

  • Transfer the friable callus to a liquid MS medium with the same plant growth regulator combination.
  • Agitate the culture on an orbital shaker to maintain cell suspension and promote growth.

3. Elicitor Treatment for this compound Enhancement

  • Preparation: Prepare fresh stock solutions of the elicitors. Methyl jasmonate (MeJA) can be dissolved in ethanol, and lipopolysaccharide (LPS) in sterile water.
  • Treatment: Add the elicitors to the suspension culture during the mid-log phase of growth.
  • Optimal Concentrations:
    • Methyl Jasmonate: 25 µM [1]
    • Lipopolysaccharide: 50 mg/L [1]
  • Exposure Time: Continue incubation for a predetermined period post-elicitation (e.g., several days) before harvesting.

4. Harvest and Analysis

  • Harvesting: Collect cells by vacuum filtration or centrifugation.
  • Extraction: Use an optimized alkaloid extraction procedure, such as using ethanol with 0.1 M HCl [1].
  • Analysis: Analyze the extract using UPLC-Q-TOF-MS to identify and quantify this compound based on its mass spectrum and molecular formula [1].

References

Understanding Cross-Reactivity in Assays

Author: Smolecule Technical Support Team. Date: February 2026

Cross-reactivity occurs when an analytical component (like an antibody) reacts with an unintended target. The table below outlines common types encountered in immunoassays, which is a critical framework for troubleshooting [1].

Type of Cross-Reactivity Description Potential Impact on Assay
Antigen-Capture Antibody A capture antibody binds the wrong antigen. Cannot be multiplexed; requires new antibodies or conditions.
Detection-Capture Antibody A detection antibody binds directly to a capture antibody spot. False positive signal; can often be optimized via diluent or reagent adjustment.
Antigen-Detection Antibody An antigen is captured correctly but detected by another system's detection antibody. Not always problematic; can sometimes be used as an additional detection method.
Capture Antibody-Conjugate The detection conjugate (e.g., SHRP) binds directly to a capture antibody. Unacceptable; causes false positives; often due to biotin contamination.
Antigen-Conjugate The detection conjugate binds directly to a captured antigen. Unacceptable; causes false positives; often due to biotin contamination.

In medical testing, cross-reactivity can be a source of false positives but can also be harnessed beneficially, as in some heterophile antibody tests [2].

Glaziovine in Research

This compound is a pro-aporphine alkaloid found in plants like Nardostachys jatamansi. Recent research focuses on its enhanced production for its potential therapeutic properties, including:

  • Use as a tranquilizer [3].
  • Activity as a tumour inhibitor against certain cancer cells [3].
  • Inhibition of the hepatitis B viral antigen [3].
  • Potential application in treating neurodegenerative diseases [3].

This research context is crucial, as the complex plant extracts used to source this compound contain many similar alkaloids and compounds, creating a high-risk environment for assay cross-reactivity.

Experimental Protocol for Cross-Reactivity Testing

The following workflow visualizes a standard method for testing cross-reactivity in a multiplexed assay system, based on an example from Quansys Biosciences [1]. This provides a concrete experimental protocol you can adapt.

A Design Experiment Grid A1 Individual antigens and detection antibodies A->A1 B Run Assay B1 Measure signal on all capture spots B->B1 C Calculate % Cross-reactivity C1 (Concentration with unintended pair) / (Concentration with intended pair) x 100% C->C1 D Interpret Results D1 >1%: Significant cross-reactivity D->D1 D2 <1%: Acceptable, no significant cross-reactivity D->D2 A2 Negative controls for both A1->A2 A3 Run in duplicate under normal conditions A2->A3 A3->B B1->C C1->D

Method Details: In this protocol, individual antigens and their corresponding detection antibodies are run on a plate in a grid pattern alongside negative controls [1]. The percent cross-reactivity is calculated by dividing the calculated concentration of an antigen when run with a non-matched detection pair by the concentration calculated when run with its intended matched pair [1]. A result of >1% is typically considered significant cross-reactivity, indicating the two assay systems cannot be multiplexed under the tested conditions [1].

Troubleshooting Guide & FAQs

Based on the general principles of cross-reactivity, here are some potential FAQs to include in your support center.

FAQ 1: What are the first steps if I suspect cross-reactivity in my this compound assay?

  • Verify Reagent Specificity: Ensure that your antibodies are specific to this compound and do not recognize structurally similar alkaloids (e.g., other pro-aporphine or aporphine alkaloids) that may be present in your sample.
  • Run a Cross-Reactivity Experiment: Implement the grid-based experimental protocol outlined above to systematically test all assay components against each other [1].
  • Check for Contamination: Investigate potential biotin contamination in your antibodies or antigen samples, as this is a known, though rare, cause of unacceptable conjugate-related cross-reactivity [1].

FAQ 2: Can in silico tools help predict this compound cross-reactivity? Yes, computational methods are increasingly valuable. You can use:

  • Homology Modeling: To predict the 3D structure of your target protein if unknown [4].
  • Molecular Docking: To simulate how this compound and potential interferants bind to your antibody or target receptor, helping predict specificity [4].
  • Machine Learning: Models can predict physicochemical properties and bioactivities based on molecular structure, which can flag potential cross-reactors early in development [4].

FAQ 3: Our therapeutic antibody binds to an unexpected tissue target. Is this cross-reactivity? This is a specific type of investigation called a Tissue Cross-Reactivity (TCR) study. It is an ex vivo immunohistochemical screening assay required for antibody-based biopharmaceuticals before first-in-human trials. Its primary purpose is to identify unexpected off-target binding and should be interpreted within the complete context of your safety data [5].

References

Glaziovine: Chemical & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic chemical information for Glaziovine, which is essential for understanding its storage needs.

Property Specification
CAS Number 17127-48-9 [1]
Chemical Formula C₁₈H₁₉NO₃ [1]
Molecular Weight 297.35 g/mol [1]
Melting Point 227-228 °C [1]
Therapeutic Class Proaporphine alkaloid; Anxiolytic agent [1]
Origin/Source Synthetic (also a proaporphine alkaloid found in plants like sacred lotus) [1] [2]

Recommended Experimental Protocols for Stability Testing

Since explicit storage data is unavailable, you can establish optimal conditions through systematic stability studies. The following workflow outlines a general approach for testing light sensitivity, which is a common risk for many drug compounds [3].

cluster_1 Forced Degradation Studies cluster_2 Analysis & Evaluation cluster_3 Define Storage Conditions Start Start Stability Testing Light Light Stress (ICH Q1B) Start->Light Heat Heat Stress Start->Heat Hydro Hydrolysis Stress Start->Hydro Oxid Oxidation Stress Start->Oxid Analyze Analyze Samples (HPLC, LC-MS) Light->Analyze Heat->Analyze Hydro->Analyze Oxid->Analyze Compare Compare to Controls Analyze->Compare Identify Identify Degradants Compare->Identify Cond Define Storage Conditions (Low Temp, Inert Atmosphere, Opaque Container) Identify->Cond

Detailed Methodology for Photostability Testing

A key experiment is to determine the compound's sensitivity to light, following ICH Q1B guidelines [3].

  • Objective: To determine if this compound is photosensitive and requires protection from light during storage.
  • Materials:
    • This compound standard.
    • Clear glass vials and amber glass vials.
    • Appropriate solvent (e.g., methanol, ethanol).
    • A controlled light cabinet that provides exposure to both visible and UV light (as per ICH options).
    • HPLC system with a UV/Vis or Diode Array Detector (DAD).
  • Procedure:
    • Prepare a standardized solution of this compound.
    • Aliquot the solution into multiple clear vials and an equal number of amber vials (which will serve as dark controls).
    • Expose the clear vials to the specified light conditions in the light cabinet. The amber vials should be wrapped in aluminum foil and stored under the same ambient temperature conditions.
    • At predetermined time intervals (e.g., 1, 5, 10, 24 hours), withdraw samples from both the exposed and control groups.
    • Analyze all samples using HPLC to quantify the remaining this compound and to profile any new degradation peaks.
  • Data Analysis:
    • Calculate the percentage of this compound remaining over time.
    • Any significant decrease in the main peak area of the light-exposed samples, compared to the dark controls, indicates photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the immediate, conservative storage recommendations for this compound based on its chemical properties? As a precise storage profile is unknown, a conservative approach is critical. It is strongly recommended to store this compound as a light-sensitive and potentially oxygen-sensitive compound. Immediate practices should include:

  • Container: Use amber glass vials or clear vials wrapped in aluminum foil.
  • Atmosphere: Store under an inert gas (e.g., nitrogen or argon) if possible, especially for long-term storage.
  • Temperature: Store at -20°C or lower for long-term stock solutions. For short-term use, refrigerate at 2-8°C.
  • Environment: Keep the container tightly sealed in a dry environment to prevent moisture absorption.

Q2: What analytical techniques are best for monitoring this compound stability?

  • High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the main compound and detecting degradants [4].
  • LC coupled with tandem Mass Spectrometry (LC-MS/MS) is highly effective for separating and characterizing the chemical structure of any degradation products that form [5] [4].

Q3: The search results mention sacred lotus (Nelumbo nucifera). Is it a natural source of this compound? The search results confirm that sacred lotus is a rich source of proaporphine alkaloids, which is the structural class this compound belongs to [2]. While a specific compound called "pronuciferine" is mentioned as a major proaporphine in lotus [2] [6], this compound itself was not listed among the identified alkaloids in the analyzed results. Its synthesis is well-established [1].

References

glaziovine sample preparation troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine Extraction & Analysis Methods

The following table summarizes two effective approaches for obtaining and quantifying this compound.

Method Source Material Key Steps & Optimal Conditions Analysis Technique

| Cell Suspension Culture with Elicitors [1] | Nardostachys jatamansi callus | • Elicitor: 25 µM Methyl Jasmonate (MeJA) • Treatment: Added to cell suspension culture on day 14 of a 21-day growth cycle [1] | UPLC-Q-TOF-MS [1] | | Statistical Mixture Design for Solvent Extraction [2] | Leaves of Unonopsis duckei | • Optimal Solvent: Acetone, Methanol, Chloroform, n-Hexane in specific combinations (determined via statistical mixture design) [2]Analysis: Validated HPLC-MS/MS method [2] | HPLC-MS/MS [2] |

Detailed Experimental Protocol: Elicitation

For enhancing this compound production in a lab setting, the elicitation method is highly effective.

  • 1. Callus Culture Initiation: Use leaf explants of Nardostachys jatamansi on an MS basal medium supplemented with plant growth regulators to produce a friable callus [1].
  • 2. Cell Suspension Culture: Transfer the friable callus to a liquid MS medium to establish a cell suspension culture [1].
  • 3. Elicitor Preparation & Treatment:
    • Prepare a stock solution of Methyl Jasmonate (MeJA) [1].
    • On the 14th day of the culture cycle, add MeJA to the suspension culture to achieve a final concentration of 25 µM [1].
    • Continue the incubation for the remainder of the total 21-day culture cycle [1].
  • 4. Alkaloid Extraction & Analysis:
    • Harvest the cells and extract alkaloids using an optimized solvent like acidified ethanol (e.g., ethanol with 0.1 M HCl) [1].
    • Analyze the extract using UPLC-Q-TOF-MS to identify and quantify this compound [1].

Troubleshooting & FAQs

Here are solutions to common problems you might encounter.

Frequently Asked Questions

Q: What can I do if my this compound yield from plant extraction is low? A: Consider these strategies:

  • Employ a Statistical Mixture Design: Instead of single solvents, use a mixture of acetone, methanol, chloroform, and n-hexane. A statistical design can help find the optimal combination for maximum this compound recovery [2].
  • Use Elicitors: As shown in the protocol, adding abiotic elicitors like Methyl Jasmonate (MeJA) or Salicylic Acid (SA) to cell cultures can significantly boost the production of specific alkaloids like this compound by stimulating the plant's defense and metabolic pathways [1].

Q: How can I improve the confidence of this compound annotation in my LC-MS data? A: For complex samples, especially when using Data-Independent Acquisition (DIA/MSE), follow an integrative workflow:

  • Create an In-House Database: Use a tool like KNIME to build a custom database with known compounds, including this compound's molecular formula and mass [3].
  • Use Open-Source Processing Pipelines: Process your .mzML data with software like MZmine 3 or MS-DIAL, and leverage your in-house database for more reliable annotation during molecular networking and analysis [3].

Q: My analytical method lacks sensitivity for this compound quantification. What can I optimize? A: For HPLC-MS/MS methods, ensure proper validation. While specific parameters for this compound are not fully detailed in the search results, the method used for Unonopsis duckei was rigorously validated, which is a critical step for achieving sensitive and reliable quantification [2].

Experimental Workflow for this compound Preparation

The following diagram illustrates the high-level workflow for preparing and troubleshooting a this compound sample, from choosing the source material to final analysis.

Start Start: Sample Preparation Source Select Source Material Start->Source Decision1 Extraction Method Source->Decision1 A1 Direct Plant Extraction Decision1->A1 Traditional A2 Cell Suspension Culture Decision1->A2 Enhanced Production Extract Extract with Optimized Solvent A1->Extract Elicitor Apply Elicitor (e.g., 25µM MeJA) A2->Elicitor Elicitor->Extract Analyze Analyze (e.g., UPLC-Q-TOF-MS) Extract->Analyze LowYield Low Yield? Analyze->LowYield T1 Troubleshoot: Use Statistical Mixture Design for Solvents LowYield->T1 Yes End End LowYield->End No T1->Source T2 Troubleshoot: Apply Elicitors to Cell Culture T2->A2

References

glaziovine chromatography separation problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common chromatography problems relevant to glaziovine separation:

  • 1. Why are my peaks tailing or fronting? Asymmetrical peaks often signal issues with the column or sample. Tailing can arise from secondary interactions between the analyte and active sites (like residual silanol groups) on the stationary phase, or from column overload. Fronting is typically caused by column overload (too much sample) or a physical change in the column, such as a bed collapse [1].

  • 2. What causes ghost peaks or unexpected signals? Ghost peaks can come from carryover from a previous injection, contaminants in the mobile phase or sample vial, or column bleed. To identify them, run a blank injection (solvent only) and compare the chromatograms. Cleaning the autosampler and using fresh, high-purity mobile phases can help resolve this [1].

  • 3. Why has my retention time shifted? Shifts can be caused by changes in mobile phase composition, pH, or buffer strength. Other causes include fluctuations in flow rate, column temperature, or column aging and degradation. If the shift is uniform for all peaks, suspect a system issue like flow rate; if it's selective to some peaks, a chemical or column interaction is more likely [1].

  • 4. What should I do for pressure spikes or drops? A sudden pressure spike usually indicates a blockage, such as a clogged inlet frit or guard column. A sudden pressure drop often suggests a leak in the tubing or fittings, or air in the pump. To diagnose, start by disconnecting the column and measuring the pressure without it [1].

  • 5. How can I differentiate between column, injector, or detector problems? A structured approach helps isolate the problem:

    • Column issues often affect all peaks (e.g., efficiency drops for all analytes).
    • Injector issues often show problems in the early part of the chromatogram, like peak distortion or inconsistent peak areas.
    • Detector issues often manifest as baseline noise, drift, or a sudden loss of sensitivity without affecting retention times [1].

Troubleshooting Guide

The table below summarizes common issues, their potential causes, and solutions based on general chromatography principles [1] [2] [3].

Problem Potential Causes Recommended Solutions

| Peak Tailing | - Secondary interactions with stationary phase

  • Column overload
  • Poor column cut (GC) | - Use column with less active sites (e.g., end-capped)
  • Reduce injection volume/dilute sample
  • Recut column (GC) to ensure smooth, 90° edge [1] [2] | | Ghost Peaks | - Sample carryover
  • Contaminated mobile phase/solvents
  • Column bleed | - Clean autosampler/injection needle
  • Use fresh, high-purity mobile phases; run blank injections
  • Replace or clean column [1] | | Retention Time Shifts | - Inconsistent mobile phase composition/pH
  • Flow rate or temperature fluctuations
  • Column degradation | - Prepare mobile phase consistently
  • Verify pump performance and thermostat set-point
  • Replace aged column [1] | | Pressure Spikes | - Blockage (frit, tubing, guard column)
  • Particulate buildup | - Flush or backflush column
  • Replace guard column or inline filter
  • Filter samples and mobile phases [1] [3] | | Pressure Drops / Low Pressure | - System leak
  • Air in pump
  • Faulty pump seal | - Inspect and tighten fittings; replace seals
  • Purge pump to remove air [1] [3] | | Poor Resolution | - Column degradation
  • Unsuitable mobile phase
  • Overloaded sample | - Clean or replace column
  • Optimize mobile phase composition or gradient
  • Dilute sample [3] | | Baseline Noise | - Contaminated solvents
  • Air bubbles
  • Detector lamp issues | - Use high-purity solvents and degas
  • Purge system to remove bubbles
  • Replace aging detector lamp [3] |

Systematic Troubleshooting Workflow

Follow this logical workflow to efficiently diagnose and resolve chromatography problems. The diagram below outlines a step-by-step isolation process.

G Start Observe a Problem Define Define the Problem (e.g., Retention time shift, peak tailing, pressure change) Start->Define SimpleCheck Check Simple Causes First Define->SimpleCheck MP Mobile Phase Prep OK? SimpleCheck->MP Sample Sample Prep OK? MP->Sample Settings System Settings OK? Sample->Settings Isolate Isolate the Problem Source Settings->Isolate TestCol Test with known standard/ Replace with new column Isolate->TestCol ColOK Problem gone? TestCol->ColOK BlameCol Column is the cause (Consider cleaning, flushing, replacing) ColOK->BlameCol Yes BlameSystem Problem is in HPLC System (Injector, Pump, Detector, Tubing) ColOK->BlameSystem No Document Document the solution BlameCol->Document Injector Check Injector: Clean needle/loop, check for carryover BlameSystem->Injector Pump Check Pump: Check for leaks, verify flow rate, purge bubbles BlameSystem->Pump Detector Check Detector: Check lamp, clean flow cell BlameSystem->Detector Injector->Document Pump->Document Detector->Document

The process involves identifying the symptom, checking for simple errors, and systematically isolating the component at fault [1].

Methodology for Diagnosing Common Issues

Here are detailed protocols for key diagnostic experiments cited in the guides.

  • Experiment 1: Running a Blank to Identify Ghost Peaks

    • Purpose: To determine if unexpected peaks are from the system or the sample.
    • Procedure:
      • Prepare a blank solution that matches the solvent of your sample.
      • Inject the blank using the same method as for your this compound samples.
      • Compare the blank chromatogram to your sample chromatogram.
    • Interpretation: Any peaks present in the sample and the blank are likely system contaminants (ghost peaks). Peaks present only in the sample are analyte-related [1].
  • Experiment 2: Isolating a Column Problem

    • Purpose: To confirm if the column is the source of a problem (e.g., loss of efficiency, high pressure).
    • Procedure:
      • Disconnect the column from the system.
      • Connect a piece of tubing (a "zero dead volume union") in place of the column to link the injector directly to the detector.
      • Inject a standard solution.
    • Interpretation: If the problem (e.g., peak shape issues) disappears, the column is likely the cause. If the problem persists, the issue lies with the injector, tubing, or detector [1].
  • Experiment 3: Evaluating Injector Carryover

    • Purpose: To assess if your autosampler is properly cleaning itself between injections.
    • Procedure:
      • Inject a high concentration of your this compound standard.
      • Immediately followed by an injection of a pure solvent blank.
    • Interpretation: If a this compound peak appears in the blank injection, there is significant carryover. This requires cleaning or maintenance of the autosampler needle and injection port [1].

References

Strategies for Enhancing Detection Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

The quest for higher sensitivity spans across different detection platforms. The table below summarizes core optimization areas and their impact.

Optimization Area Specific Strategy Key Mechanism Demonstrated Impact / Example
Assay Format & Design Use monoclonal antibodies [1] High specificity and affinity reduce background noise. IC50 of 0.31 μg/L for DAS detection [1].
Improve antibody orientation [2] Uses Protein A/G or biotin-streptavidin for uniform capture antibody placement. Increases target accessibility and assay reproducibility [2].
Surface Engineering Use synthetic polymer coatings [2] PEG-grafted copolymers minimize non-specific protein binding. Enhances signal-to-noise ratio [2].
Employ effective blocking agents [2] Agents like BSA or skim milk occupy uncovered surface sites. Reduces false-positive signals [2].
Signal Amplification Leverage cell-free synthetic biology [2] Integrates CRISPR/Cas or T7 polymerase systems for signal augmentation. Potentially bridges sensitivity gap with nucleic acid tests [2].
Detection Method Chemiluminescent Western Blot [3] Enzyme-substrate reaction produces light, captured on film or by CCD. Highest sensitivity for low-abundance proteins [3].

Detailed Experimental Protocols

Here are detailed methodologies for key techniques mentioned in the overview.

Developing a Highly Sensitive ic-ELISA with Monoclonal Antibodies

This protocol is adapted from the development of an assay for Diacetoxyscirpenol (DAS), which achieved a very low detection limit [1].

  • Hapten and Antigen Synthesis: Conjugate the target molecule (or an analog) to a carrier protein (e.g., Bovine Thyroglobulin for immunogen, Bovine Serum Albumin for coating antigen) using a cross-linker like carbonyldiimidazole (CDI) or succinic anhydride [1].
  • Animal Immunization and Hybridoma Production:
    • Immunize mice (e.g., Balb/c) subcutaneously with the immunogen emulsified in Freund's adjuvant.
    • Perform several booster immunizations every 3-4 weeks.
    • Screen serum for reactivity and specificity using ic-ELISA.
    • Fuse spleen cells from the best-performing mouse with SP2/0 myeloma cells using PEG 1500.
    • Culture fused cells in HAT selection medium and screen hybridoma supernatants for specific antibody secretion [1].
  • Antibody Production and Purification: Inject selected hybridoma cells into mice to produce ascites fluid. Purify the monoclonal antibodies from the ascites using saturated ammonium sulfate precipitation [1].
  • Assay Optimization:
    • Coating Antigen Concentration: Titrate the coating antigen to find the optimal concentration that provides the best signal-to-noise ratio (e.g., 0.25 μg/mL was used for DAS detection) [1].
    • Antibody Dilution: Determine the working dilution for the purified monoclonal antibody.
    • Blocking Buffer: Use 5% skim milk or BSA in the buffer to block remaining plastic surface [2].
Optimizing a Sensitive Sandwich ELISA Protocol

This workflow outlines the key steps for setting up and optimizing a sensitive sandwich ELISA, incorporating general best practices [4] [2].

ELISA_Workflow Start Start ELISA Setup Coat 1. Coat Plate with Capture Antibody Start->Coat Block 2. Block Plate Coat->Block Incubate_Sample 3. Incubate with Sample/Antigen Block->Incubate_Sample Incubate_Detect 4. Incubate with Detection Antibody Incubate_Sample->Incubate_Detect Incubate_Enzyme 5. Incubate with Enzyme-Conjugate Incubate_Detect->Incubate_Enzyme Add_Substrate 6. Add Enzyme Substrate Incubate_Enzyme->Add_Substrate Measure 7. Measure Signal Add_Substrate->Measure End End Measure->End O1 Optimize: Concentration, Buffer, Orientation O1->Coat O2 Optimize: Agent (BSA, skim milk, casein), Concentration, Time O2->Block O3 Optimize: Incubation time, Temperature, Mixing O3->Incubate_Sample O4 Optimize: Use highly specific monoclonal antibody O4->Incubate_Detect O5 Optimize: Use high-affinity conjugates (e.g., HRP) O5->Incubate_Enzyme O6 Optimize: Use sensitive substrates (e.g., TMB) O6->Add_Substrate

Selecting a Western Blot Detection Method for Sensitivity

For protein detection via Western blot, the choice of detection method is critical for sensitivity [3] [5].

  • Sample Preparation: Extract proteins using a cold lysis buffer with protease inhibitors. Determine protein concentration accurately with a spectrophotometer. Denature samples by heating at 95-100°C for 5 minutes in a loading buffer containing SDS and a tracking dye [5].
  • Gel Electrophoresis: Separate proteins by size using SDS-PAGE with a stacking gel (pH 6.8) and a separating gel (pH 8.8). Run at a constant voltage (e.g., 80-120V) until the dye front reaches the bottom [5].
  • Membrane Transfer: Use the wet transfer method to electrophoretically transfer proteins from the gel to a PVDF membrane. Ensure the membrane is placed between the gel and the positive anode. Transfer at 4°C for 60-90 minutes [5].
  • Blocking and Antibody Incubation:
    • Block the membrane with 5% skim milk or BSA in TBST for 1 hour at room temperature to prevent non-specific binding.
    • Incubate with primary antibody diluted in blocking buffer overnight at 4°C on a shaker.
    • Wash the membrane 3 times for 5 minutes each with TBST.
    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Wash again 3 times for 5 minutes each with TBST [3] [5].
  • Signal Detection (Chemiluminescent):
    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL) for 1-2 minutes.
    • Drain excess substrate and capture the signal using X-ray film or a CCD imaging system. For low-abundance targets, use highly sensitive ECL substrates and multiple exposure times [3].

Frequently Asked Questions (FAQs)

Q1: My ELISA has a high background signal. What are the main causes and solutions?

  • Insufficient Blocking: Ensure you are using an effective blocking agent (e.g., 5% BSA or skim milk) and that the blocking time is adequate (at least 1 hour) [2].
  • Non-Specific Antibody Binding: Titrate your primary and secondary antibodies to find the optimal dilution. Consider switching to a more specific monoclonal antibody [1].
  • Inefficient Washing: Perform all washing steps thoroughly (e.g., 3-5 washes for 3-5 minutes each) with a well-formulated wash buffer (e.g., PBS/TBS with 0.05% Tween-20) [2].
  • Contaminated Reagents: Prepare fresh buffers and substrates.

Q2: How can I improve the sensitivity of my Western blot for a low-abundance protein?

  • Use Chemiluminescent Detection: This is more sensitive than colorimetric or fluorescent methods for most applications [3].
  • Optimize Antibodies: Use high-affinity, validated primary antibodies. Titrate both primary and secondary antibodies to maximize the specific signal.
  • Increase Protein Load: Load more total protein per lane, but be cautious of overloading which can cause distortion.
  • Use a High-Sensitivity Substrate: Employ a more sensitive chemiluminescent ECL substrate designed for low-abundance targets [3].
  • Increase Signal Exposure Time: When using film, try longer exposures (ensure the background remains low).

Q3: What are the emerging technologies that can push detection sensitivity beyond conventional ELISA? The field is moving towards integrating cell-free synthetic biology into immunoassays. Techniques such as:

  • Expression Immunoassays: Where antibody binding triggers the synthesis of a reporter protein.
  • CLISA (CRISPR-Linked Immunosorbent Assay): Using CRISPR systems to amplify the detection signal. These methods are programmable and have the potential to detect biomarkers at attomolar levels, rivaling the sensitivity of nucleic acid tests [2].

References

glaziovine research protocol standardization

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine Biosynthesis and Key Enzymes

Understanding the biosynthetic pathway is fundamental for troubleshooting. Below is a summary of the key steps and enzymes involved in this compound formation, with the corresponding pathway visualized in the diagram.

G L_Tyrosine L_Tyrosine NCC NCC L_Tyrosine->NCC Non-enzymatic Pictet-Spengler Condensation COC COC NCC->COC 6-O-Methyltransferase (6OMT) NMC NMC COC->NMC N-Methyltransferase (NMT/CNMT) This compound This compound NMC->this compound CYP80Q Enzyme (CYP80Q8)

The pathway begins with the condensation of two l-tyrosine derivatives [1]. A key challenge and source of variability is the conversion of (R,S)-N-methylcoclaurine to this compound, which is catalyzed by a specific cytochrome P450 enzyme from the CYP80 family [2]. Research in Aristolochia contorta identified the enzyme AcCYP80Q8 as being responsible for this step [2].

Frequently Asked Questions & Troubleshooting

Here are solutions to common technical challenges in this compound research:

Question & Symptom Possible Cause & Solution

| Low this compound Yield in Plant Material • Low abundance in extraction. • High concentration of pathway intermediates. | Cause: Tissue-specific expression of biosynthetic enzymes; harvest timing may be sub-optimal [2]. Solution: Conduct metabolic and gene expression profiling across different tissues (e.g., rhizomes vs. leaves) and developmental stages to identify the optimal source and harvest time [2]. | | Failed In Vitro Enzyme Assay • CYP80Q enzyme shows no activity with N-methylcoclaurine. | Cause: Enzyme's strong R-enantiospecificity; using the wrong substrate stereoisomer [1] [2]. Solution: Verify the chirality of your N-methylcoclaurine substrate. The enzyme likely requires the (R)-enantiomer. Use chiral resolution or synthesis to obtain the correct form. | | Difficulty Identifying this compound • Unclear LC-MS/MS results; cannot confirm identity. | Cause: Lack of a high-quality reference standard and spectral library match [3]. Solution: Consult public MS/MS databases like IQAMDB (IsoQuinolines and Annonaceous Metabolites DataBase) on GNPS for reference fragmentation patterns [3]. |

Standardized Experimental Protocols

Transient Expression Assay for Enzyme Characterization

This protocol is used to validate the function of candidate genes (like CYP80Q8) in a plant system [2].

  • Objective: To test if a candidate gene can catalyze the production of this compound from N-methylcoclaurine in a live plant cell context.
  • Materials:
    • Nicotiana benthamiana plants (4-6 weeks old).
    • Agrobacterium tumefaciens strain GV3101.
    • Candidate gene (e.g., AcCYP80Q8) cloned into a binary vector (e.g., pEAQ-HT).
    • Substrate: (R)-N-methylcoclaurine.
    • LC-MS/MS system.
  • Method:
    • Transform the candidate gene construct into Agrobacterium.
    • Infiltrate the bacterial suspension into the leaves of N. benthamiana.
    • After 2-3 days for protein expression, infiltrate a solution of (R)-N-methylcoclaurine into the same leaves.
    • Incubate for an additional 3 days.
    • Harvest leaf tissue, extract metabolites with methanol, and analyze via UPLC-MS/MS.
    • Compare the chromatograms and mass spectra with an authentic this compound standard to confirm its production.
Metabolic Profiling and Dereplication Using LC-MS/MS

This protocol is for identifying and confirming this compound in complex plant or microbial extracts [3].

  • Objective: To accurately identify this compound in a sample and distinguish it from other similar alkaloids.
  • Materials:
    • LC-MS/MS system with a Q-TOF mass spectrometer.
    • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Solvents: Water + 0.1% formic acid (A) and Acetonitrile + 0.1% formic acid (B).
  • LC Method:
    • Gradient: 5% B to 100% B over 8 minutes, hold at 100% B for 4 minutes, re-equilibrate at 5% B for 4 minutes.
    • Flow Rate: 0.5 mL/min.
    • Column Temp: 40°C.
  • MS Method:
    • Ionization: ESI-Positive mode.
    • Mass Range: m/z 100-1200 for MS1.
    • Data-Dependent MS/MS: Fragment the top 3 most intense ions.
    • Collision Energy: 50 eV.
  • Data Analysis:
    • Upload your MS/MS data to the Global Natural Products Social Molecular Networking (GNPS) platform.
    • Use the IQAMDB library for spectral matching [3].
    • A high spectral match score will confirm the presence of this compound in your sample.
Computational Docking for Mechanism Prediction

This in silico protocol can provide insights into how this compound might interact with biological targets [4].

  • Objective: To predict the binding mode and affinity of this compound to a protein target (e.g., a neuronal receptor).
  • Workflow:
    • Protein Preparation: Obtain the 3D structure of the target from the PDB. If unavailable, use homology modeling to create a model [4].
    • Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem) and minimize its energy.
    • Molecular Docking: Perform docking simulations using software like AutoDock Vina to generate potential binding poses.
    • Molecular Dynamics (MD): Run MD simulations (e.g., 50-100 ns) on the best docked pose to assess the stability of the interaction in a simulated biological environment [4].
    • Analysis: Calculate binding free energy and analyze key interaction residues (e.g., hydrogen bonds, hydrophobic contacts).

Recommended Next Steps

  • Consult the IQAMDB: Use this dedicated MS/MS database for isoquinoline alkaloids for definitive dereplication [3].
  • Explore Enzyme Engineering: The discovery of enzymes with distinct stereospecificity, like the R-enantiospecific enzymes in sacred lotus, opens avenues for engineering biocatalysts to produce specific this compound stereoisomers [1].
  • Investigate Gene Clustering: Be aware that BIA biosynthetic genes are often clustered in plant genomes. This knowledge can aid in the discovery of missing pathway genes in your organism of interest [2].

References

Glaziovine vs. Sulpiride: Anti-Ulcer Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental findings for both compounds.

Feature Glaziovine Sulpiride
Drug Class Psychotropic proaporphine alkaloid [1] [2] Dopamine D2 receptor antagonist [3] [4] [5]
Primary Historical Use Investigated for anxiolytic and anti-ulcer effects [2] Used for psychiatric disorders, Tourette syndrome, PUD, and GERD [3]
Anti-Ulcer Efficacy Active in various experimentally induced ulcers in guinea pigs and rats [1] [6] Significant activity in various rat models (pylorus ligation, stress-induced, NSAID/reserpine-induced, cysteamine-induced duodenal ulcers) [4] [5]
Mechanisms of Action Information not available in search results Dopamine D2 antagonism; antisecretory effect; strengthens gastric mucosal barrier [4] [5]
Key Supporting Data One short-term clinical trial showed comparable efficacy to cimetidine [2] Clinical study in humans showed reduced duodenal ulcer recurrence when combined with cimetidine [4]
Safety & Tolerability Information not available in search results Risk of drug-induced parkinsonism, especially in older patients and with short-term use (≥9 days) [3]

Detailed Experimental Data and Protocols

For your experimental design and analysis, here are the methodologies and findings from key studies.

Sulpiride Experimental Models

A 1994 study detailed sulpiride's anti-ulcer activity in rats, providing the following experimental data and protocols [4] [5]:

  • Experimental Ulcer Models: The study used several models:
    • Pylorus ligation-induced gastric ulcers.
    • Water immersion + restraint stress-induced gastric ulcers.
    • Gastric mucosal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs) and reserpine.
    • Duodenal ulcers induced by cysteamine hydrochloride.
  • Key Findings: Sulpiride showed significant anti-ulcer activity across all models. In pylorus-ligated rats, it [4] [5]:
    • Reduced gastric secretion.
    • Increased the concentration of fucose and sialic acid (mucosal protective factors) in gastric juice.
    • Reduced the protein content of gastric juice, thereby increasing the total carbohydrate-to-protein (TC/PR) ratio.
This compound Clinical Trial Data

A 1981 short-term clinical trial compared this compound to cimetidine [2]:

  • Methodology: A double-blind trial was conducted to evaluate this compound's efficacy as an anti-ulcer agent.
  • Outcome: The study concluded that this compound demonstrated comparable efficacy to cimetidine in the short-term treatment of ulcers.

Proposed Mechanism of Action for Sulpiride

Based on the available research, the anti-ulcer effects of sulpiride appear to involve multiple pathways, primarily linked to its action as a dopamine D2 receptor antagonist. The diagram below illustrates this proposed mechanism.

G cluster_peripheral Peripheral Effects cluster_central Central Effects (Proposed) Sulpiride Sulpiride D2 Receptor Antagonism D2 Receptor Antagonism Sulpiride->D2 Receptor Antagonism A Reduces Gastric Acid Secretion Anti-Ulcer Effect Anti-Ulcer Effect A->Anti-Ulcer Effect B Strengthens Gastric Mucosal Barrier B->Anti-Ulcer Effect C Alters Gastric Juice Composition: ↑ Fucose & Sialic Acid ↓ Protein Content C->Anti-Ulcer Effect D Modulates Stress Response D->Anti-Ulcer Effect D2 Receptor Antagonism->A D2 Receptor Antagonism->B D2 Receptor Antagonism->C D2 Receptor Antagonism->D

The search results did not provide sufficient information to detail a specific mechanism of action for this compound.

Critical Research Considerations

  • Date of Evidence: Much of the fundamental pharmacodynamic data, including the direct comparative study between this compound and sulpiride, comes from the late 1970s and 1980s [1] [6] [7]. This compound appears to have had little recent research attention, whereas sulpiride has been the subject of more contemporary safety studies [3].
  • Safety Profile: A significant consideration for sulpiride is the risk of drug-induced parkinsonism (SIP), even with short-term use (9 days or more) and at low doses for gastrointestinal indications. Key risk factors include age over 65, hypertension, depression, and anxiety [3].
  • Availability: Sulpiride is commonly used in Asia, Europe, and parts of Latin America and Africa but is not approved in the United States, Canada, or Australia [3].

References

glaziovine comparative efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Known Efficacy Studies of Glaziovine

The table below summarizes the key findings from older studies on this compound's potential therapeutic effects.

Study Focus Compared Agent(s) Experimental Model Key Findings and Efficacy Year Published
Anti-ulcerogenic Effect [1] Sulpiride Guinea pigs and rats with experimentally induced ulcers This compound demonstrated a protective effect against the development of ulcers. The study compared the potency of this effect against Sulpiride. 1978
Psychotropic Effects (Anxiety/Depression) [2] [3] - (Used in humans as a tranquilizer) Human clinical use This compound has been used in humans as a tranquilizer for treating anxiety and depression [2]. One clinical trial concluded it was a "non-sedative psychotropic drug" [3]. -
Neuroprotective Potential [4] - In silico (computer modeling) studies Identified as a major alkaloid in Nardostachys jatamansi, with in silico models suggesting potential as a bioactive compound for neurodegenerative diseases. 2022

Experimental Protocols from Key Studies

Here is a detailed look at the methodologies from the studies cited above.

  • Anti-ulcerogenic Comparative Study [1]: The study induced ulcers in laboratory animals (guinea pigs and rats) using various experimental methods. Researchers then administered this compound and Sulpiride to compare their protective effects against these induced ulcers, measuring outcomes related to ulcer formation.

  • Pharmacokinetics in Humans [3]: This study investigated how this compound is absorbed and processed in the body. Healthy human volunteers received a single 20 mg dose of radiolabeled this compound-14C, both orally in capsules and intravenously. Researchers measured total radioactivity in plasma, urine, and feces over time to determine absorption rates and metabolism.

This compound's Neuroprotective Research Pathway

The following diagram illustrates the research workflow for identifying this compound's neuroprotective potential, as indicated in a 2022 study [4]. This pathway shows how initial phytochemical profiling can lead to hypotheses for future drug development.

Start Plant Material (Nardostachys jatamansi) A Phytochemical Profiling Start->A B Identification of this compound A->B C In silico Models B->C D Hypothesis: Neuroprotective Potential for Alzheimer's C->D E Proposed Future Research: In vitro and in vivo Studies D->E

Interpretation of Available Evidence

The information available is too limited to make a definitive judgment on this compound's comparative efficacy against modern alternatives. Here's an objective assessment:

  • Potential Strengths: this compound has demonstrated high enteral absorption (78-84%) in human pharmacokinetic studies [3], and historical data suggests multiple potential therapeutic effects (anti-ulcer, psychotropic) [1] [2].
  • Significant Limitations: The most critical efficacy studies are from the 1970s and may not reflect current scientific standards [1] [3]. There is a lack of head-to-head comparisons with contemporary standard-of-care treatments, and its neuroprotective potential remains largely theoretical, based on computational models without robust clinical validation [4].

How to Proceed with Research

  • Consult Current Literature: Search recent scientific databases for new studies on this compound or its synthetic analogs.
  • Identify Modern Comparators: Determine the current first-line treatments for conditions like ulcers, anxiety, and Alzheimer's disease to establish a relevant baseline for comparison.
  • Evaluate Clinical Evidence: Prioritize finding data from recent clinical trials, which would provide the most reliable evidence of efficacy and safety in humans.

References

glaziovine versus diazepam clinical effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacological Profiles

This table consolidates the available quantitative data for direct comparison. Please note the significant differences in data availability and maturity between the two substances.

Parameter Glaziovine Diazepam
Drug Class Proaporphine alkaloid [1] Benzodiazepine [2] [3]
Primary Indications Investigated for anxiety (historical) [4] Anxiety, panic disorders, alcohol withdrawal, seizures, muscle spasms, sedation [2] [3]
Mechanism of Action Not fully defined; suggested as a "tranquilizer" with potential dopamine receptor interaction [5] [4] Positive allosteric modulator of GABA-A receptor, enhancing inhibitory GABA effects [2] [3]
Enteral Absorption High (78-84%) [1] High (>90%) [2]
Time to Peak Plasma (Oral) ~2 hours [1] 1-1.5 hours (delayed with food) [2] [3]
Metabolism Glucuronidation (primary pathway) [1] Hepatic (CYP2C19, CYP3A4) to active metabolites (desmethyldiazepam, temazepam, oxazepam) [2] [3]
Elimination Half-Life Not reported in search results 20-100 hours (parent compound); 50-100 hours (primary active metabolite, desmethyldiazepam) [2] [3] [6]
Route of Excretion Urine (primary) [1] Urine (primarily as glucuronide conjugates) [2] [3]

Experimental Data and Methodologies

Here is a detailed look at the key clinical and experimental studies that form the basis for our understanding of these compounds.

This compound Clinical Trial (1974)

A key study directly compared the anxiolytic effects of this compound and diazepam in humans [4].

  • Study Design: A double-blind clinical trial.
  • Participants: Patients with anxiety disorders.
  • Intervention: this compound versus diazepam.
  • Key Finding: this compound demonstrated anxiolytic efficacy that was comparable to diazepam [4].
  • Conclusions: The study suggested this compound was an effective anxiolytic with a potential for fewer and less severe side effects than diazepam, though it noted a higher incidence of certain autonomic side effects like orthostatic hypotension [4].
Diazepam Clinical Trial for Seizure Prevention (1984)

This study exemplifies the robust clinical evidence supporting diazepam's established uses [7].

  • Study Design: Double-blind, placebo-controlled trial.
  • Participants: Adult epileptic patients with a history of drug-resistant serial seizures.
  • Intervention: A single 20 mg dose of diazepam or placebo, administered either orally or rectally, immediately after a seizure.
  • Key Findings: Both rectal and oral administration of diazepam were highly effective in significantly reducing the incidence of further seizures within a 24-hour observation period compared to placebo (p < 0.001 and p < 0.01, respectively) [7].
  • Pharmacokinetic Data: The study also measured serum levels, finding a wide range of concentrations 60 minutes post-administration, which highlights individual variation in drug metabolism [7].

Mechanisms of Action: A Proposed Pathway for this compound

While diazepam's mechanism is well-established, this compound's is not fully defined. The following diagram synthesizes information from the search results to present a plausible, simplified signaling pathway for its potential anxiolytic activity, acknowledging that this is an area requiring further research.

G Proposed this compound Anxiolytic Pathway This compound This compound UnknownReceptor Putative Molecular Target (e.g., Dopamine Receptor) This compound->UnknownReceptor Binds to DopaminergicPathway Modulation of Dopaminergic Signaling NeurotransmitterRelease Altered Neurotransmitter Release DopaminergicPathway->NeurotransmitterRelease AnxietyResponse Reduced Anxiety Response UnknownReceptor->DopaminergicPathway Modulates NeurotransmitterRelease->AnxietyResponse

Comparative Mechanisms Diagram

The fundamental difference between the two substances lies in their molecular targets and mechanisms, as illustrated below.

G Mechanism of Action: this compound vs. Diazepam cluster_this compound This compound (Proposed) cluster_Diazepam Diazepam (Established) G1 Ingestion of this compound G2 Putative Dopamine Receptor Interaction G1->G2 G3 Modulation of Dopaminergic Pathways G2->G3 G4 Anxiolytic Effect G3->G4 D1 Ingestion of Diazepam D2 Binds to GABA-A Receptor (Benzodiazepine Site) D1->D2 D3 Enhanced Chloride Ion Influx D2->D3 D4 Neuronal Hyperpolarization Reduced Excitability D3->D4 D5 Anxiolytic, Sedative, Anticonvulsant Effects D4->D5


Conclusion for Researchers

  • Diazepam is a cornerstone pharmaceutical with a known and complex pharmacokinetic profile, including long-acting active metabolites [2] [3].
  • This compound remains a research compound. Its simple glucuronidation metabolism and high absorption are promising [1], but the lack of recent clinical data and an unclear mechanism of action are significant barriers to its development.

For your work in drug development, this compound may represent a chemically distinct starting point for novel anxiolytics, but it would require extensive contemporary research to validate its efficacy and safety profile.

References

glaziovine metabolite comparison across species

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine Overview and Comparative Production

This compound is a proaporphine alkaloid noted for its neuropharmacological properties, including use as a tranquilizer and potential applications in treating neurodegenerative diseases [1] [2]. The table below compares its presence and yield across different plant species and production systems.

Species / System Reported Yield / Content Context and Key Findings
Nardostachys jatamansi (Natural Plant) 35% (of total alkaloid peak area) [1] Identified as one of the two most abundant alkaloids (alongside actinidine) in an optimized extract from the whole plant [1].
Nardostachys jatamansi (Cell Suspension Culture) 2.84 μg/g Dry Weight (Control); 15.21 μg/g DW (Elicited) [1] Methyl Jasmonate (25 μM) increased yield by 5.36x. LPS (50 mg/L) increased yield by 4.29x. Demonstrates the effectiveness of elicitors [1].
Houttuynia cordata (Pathway Elucidation) Pathway intermediates identified [3] [4] Key enzymes (CYP80Q) characterized for converting (R)-N-methylcoclaurine into (R)-glaziovine, a precursor. Important for understanding biosynthesis [3] [4].
Stephania yunnanensis (Pathway Context) Mentioned as a key biosynthetic intermediate [5] Described as an important precursor in the oxidative rearrangement pathway leading to type II aporphine alkaloids like crebanine [5].

Detailed Experimental Protocols for Enhanced Production

The most detailed experimental data for enhancing this compound production comes from cell suspension cultures of Nardostachys jatamansi [1]. Here is a summary of the key methodology:

  • 1. Establishment of Culture: Friable callus was first induced from leaf explants on a solid Murashige and Skoog (MS) medium. This callus was then transferred to a liquid MS medium to establish a cell suspension culture, which was maintained under specific light and temperature conditions and sub-cultured every 14 days [1].
  • 2. Elicitor Treatment: After 12 days of growth in the liquid culture, filter-sterilized solutions of different elicitors were added directly to the flasks. The study tested both abiotic and biotic elicitors [1]:
    • Abiotic: Salicylic Acid (SA) and Methyl Jasmonate (MeJA).
    • Biotic: Chitin (CH) and Lipopolysaccharides (LPS).
  • 3. Harvest and Analysis: The cells were harvested 96 hours after elicitor treatment. The alkaloids were extracted from the dried cell biomass using ethanol with 0.1 M HCl. The extracts were then analyzed using UPLC-Q-TOF-MS to identify and quantify this compound [1].

This workflow for enhancing this compound production in Nardostachys jatamansi cell cultures can be visualized as follows:

G Start Start with Nardostachys jatamansi leaf explant A Induce friable callus on solid MS medium Start->A B Establish cell suspension culture in liquid MS medium A->B C Subculture and grow for 12 days B->C D Add Elicitors (e.g., MeJA, LPS) C->D E Harvest cells 96 hours post-elicitation D->E F Dry and extract alkaloids (Ethanol + 0.1M HCl) E->F G Analyze via UPLC-Q-TOF-MS for this compound quantification F->G End Obtain Enhanced This compound Yield G->End

Biosynthesis and Pharmacological Profile

Biosynthetic Pathway this compound is part of the Benzylisoquinoline Alkaloid (BIA) family. Its biosynthesis involves a key C-C phenol coupling reaction, a crucial step that forms the complex proaporphine skeleton. Research in plants like Houttuynia cordata and Aristolochia contorta has identified specific CYP80Q enzymes that catalyze the conversion of (R)-N-methylcoclaurine into (R)-glaziovine [3] [4] [5]. A notable finding is that these enzymes in Magnoliids can be more promiscuous in their substrate stereospecificity compared to those in other plant families [3] [4]. Furthermore, genes involved in BIA backbone formation (like CYP80B, 4'OMT, and 6OMT) are often found clustered in plant genomes, suggesting an evolutionary drive for coordinated biosynthesis [3] [4].

Pharmacology and Human Data

  • Therapeutic Uses: this compound has been used in humans as a tranquilizer to treat anxiety and depression [2]. In silico studies also suggest that this compound, along with other alkaloids from N. jatamansi, has antioxidant properties and could be a therapeutic candidate for neurodegenerative disorders like Alzheimer's disease [1].
  • Pharmacokinetics: An older but informative human study found that this compound is very highly absorbed (78-84%) after oral administration. The primary route of excretion is via urine, with This compound glucuronide identified as the sole metabolite, indicating significant phase II metabolism [6].

Key Insights for Researchers

  • For Sustainable Production: The use of elicited cell suspension cultures presents a promising and sustainable alternative to harvesting wild plants, overcoming challenges of low yield and variability in natural sources [1] [5].
  • For Biosynthesis & Engineering: Identifying the key CYP80 enzymes and the presence of BIAs biosynthetic gene clusters opens avenues for metabolic engineering and synthetic biology to produce this compound and related alkaloids in heterologous systems like yeast or bacteria [3] [4].
  • For Drug Development: The high oral absorption is a favorable pharmacokinetic property. However, its extensive metabolism to a glucuronide conjugate warrants further investigation into the activity of this metabolite and its overall impact on bioavailability [6].

References

Glaziovine: Core Structure & Reported Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine is a rare pro-aporphine alkaloid [1] [2]. Its core structure is based on the aporphine skeleton, which is a tetracyclic framework formed by a benzene ring fused to a benzylisoquinoline system [2].

The table below summarizes the key biological activities and associated structural insights for this compound and its derivatives based on the available literature:

Compound / Derivative Reported Biological Activity Key Structural Feature / Implication Experimental Model (Citation)
This compound (Parent compound) Potential therapeutic candidate for neurodegenerative disorders (in silico prediction) [1]; Tranquilizer use [1] Aporphine alkaloid core structure [2] In silico study (UPLC-Q-TOF-MS & docking) [1]
Tumor inhibition [1] Not specified Ethanol extract testing against 9-KB cancer cells [1]
Suppression of Hepatitis B viral antigen (IC₅₀: 0.088 mM) [1] Not specified In vitro assay (Hep G2.2.15 cells) [1]

| O7-allyl derivative of Glaziovianin A | - Increased cytotoxicity

  • More potent M-phase inhibitor | O-alkylation at a specific position enhances activity compared to parent isoflavone [3] | In vitro assay (HeLa S3 cells) [3] |

A notable finding from a 2010 study is that for the related isoflavone glaziovianin A, the O7-allyl derivative exhibited stronger cytotoxicity and M-phase inhibition in HeLa S3 cells than the parent compound [3]. This suggests that O-alkylation at specific positions on the core scaffold can be a critical structural modification for enhancing anticancer activity.

Experimental Protocols for Key Activities

The following methodologies are derived from the studies referenced in the tables above.

1. Protocol for Cytotoxicity and Cell Cycle Analysis (as in [3])

  • Objective: To evaluate the cytotoxicity of glaziovianin A derivatives and their effect on cell cycle progression.
  • Cell Line: HeLa S3 cells (a human cervical cancer cell line).
  • Methodology:
    • Compound Treatment: Cells are treated with various synthesized derivatives of glaziovianin A.
    • Cytotoxicity Assay: The cytotoxicity of each compound is investigated, typically using assays like MTT or XTT to measure cell viability.
    • Cell Cycle Analysis: The potent compounds are further investigated for their ability to inhibit the M-phase of the cell cycle and disrupt spindle formation, often using flow cytometry (e.g., PI staining) and immunofluorescence microscopy.

2. Protocol for Enhanced Alkaloid Production (as in [1])

  • Objective: To enhance the production of this compound and other alkaloids in Nardostachys jatamansi using elicitors in cell suspension cultures.
  • Plant Material: Leaf explants of Nardostachys jatamansi are used to initiate callus cultures.
  • Culture Medium: Murashige and Skoog (MS) basal medium supplemented with plant growth regulators (e.g., NAA and BAP).
  • Elicitation:
    • Established cell suspension cultures are treated with specific elicitors.
    • Abiotic Elicitor: Methyl Jasmonate (MeJA).
    • Biotic Elicitor: Lipopolysaccharides (LPS).
    • The optimal concentrations found for this compound production were 25 µM for MeJA and 50 mg/L for LPS.
  • Analysis: Alkaloid extraction and quantification are performed, for instance, using UPLC-Q-TOF-MS analysis [1].

Visualizing SAR Workflow & Alkaloid Production

The diagram below illustrates a generalized workflow for conducting a Structure-Activity Relationship study, integrating the key steps discussed in the literature [4].

G Start Identify Active Lead Compound (e.g., this compound) Hypoth Develop SAR Hypothesis Start->Hypoth Design Design & Synthesize Analogues Hypoth->Design Test Biological Testing Design->Test Analyze Analyze Structure-Activity Data Test->Analyze Iterate Iterate & Refine Analyze->Iterate  Informs new  hypothesis Result Identify Optimized Candidate Analyze->Result  Successful  outcome Iterate->Design

This flow diagram outlines the core, iterative process of SAR studies [4]. The process begins with identifying an active lead compound like this compound. Based on its structure, researchers develop a hypothesis about which parts are crucial for activity. They then design and synthesize analogues, testing them to generate biological data. Analyzing this data either refines the hypothesis for a new cycle of design or leads to an optimized drug candidate.

The following diagram outlines the specific experimental protocol, detailed earlier, for enhancing this compound production using cell suspension cultures and elicitors [1].

G A Plant Leaf Explant B Callus Induction on MS Medium with Hormones A->B C Establish Cell Suspension Culture B->C D Elicitor Treatment (e.g., MeJA, LPS) C->D E Harvest Cells and Extract Alkaloids D->E F Analyze & Quantify (UPLC-Q-TOF-MS) E->F

Research Gaps and Future Directions

The available data is insightful but highlights a clear need for more comprehensive and systematic SAR studies on this compound.

  • Limited Scope of Modifications: The most concrete SAR finding comes from a study on glaziovianin A, an isoflavone, not this compound itself [3]. Direct and extensive structural modification of the this compound scaffold is not well-documented in the recent literature.
  • Quantitative Data Scarcity: While several biological activities are reported [1], quantitative potency data (like IC₅₀ values) for this compound across a standardized panel of assays is largely absent, making direct comparison with alternative compounds difficult.
  • Focus on Production: Recent research on this compound appears to focus more on enhancing its production in plant cell cultures [1] rather than on systematic structural optimization for drug development.

Future research should prioritize the synthesis of a diverse library of this compound analogues, with systematic modifications to its aromatic rings and functional groups. These should be profiled in uniform, high-throughput assays to generate robust, comparable data on potency, selectivity, and pharmacokinetic properties [5] [4].

References

glaziovine binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Known Context of Glaziovine

This compound is a proaporphine alkaloid that has been used in humans as a tranquilizer for treating anxiety and depression [1]. Proaporphine alkaloids are often considered metabolic precursors to aporphine alkaloids [1]. While the search results indicate that proaporphines as a class have received less scientific attention than aporphines, this compound is a notable exception due to its documented medicinal use [1].

Methods for Determining Binding Affinity

Should you pursue experimental research to obtain comparative data, the following established techniques are relevant. The table below compares several key methods mentioned in the scientific literature.

Method Key Measurable Parameters Key Advantages Common Experimental Context
Surface Plasmon Resonance (SPR) [2] Binding affinity (KD), Association rate (kon), Dissociation rate (koff) Label-free, real-time data, provides kinetics and affinity, high sensitivity [2]. Often used as a primary, direct method for biomolecular interaction analysis.
Affinity Chromatography [3] Binding constants, kinetics, site-specific affinity and competition. Versatile; can be used for binding, competition, and kinetic studies [3]. Used with an immobilized target (e.g., a protein) to study interactions with a soluble drug.
Zonal Elution [3] Drug-target binding constants. A common mode of affinity chromatography [3]. A specific technique within affinity chromatography.
Frontal Analysis [3] Number of binding sites, binding constants. A common mode of affinity chromatography [3]. A specific technique within affinity chromatography.
ELISA [2] End-point concentration/quantity of a biomolecule. Highly accessible, cost-effective, and standardized [2]. Best for quantifying presence; does not provide kinetic data.

The following diagram illustrates a generalized workflow for conducting a binding affinity study using SPR, which is recognized for its ability to provide rich kinetic and affinity data [2].

spr_workflow Start Experimental Setup A Immobilize Ligand (Target Protein) Start->A B Inject Analyte (Drug Candidate) A->B C Monitor Association Phase B->C D Monitor Dissociation Phase (Buffer Flow) C->D E Regenerate Sensor Surface D->E Cycle Repeated for Different Concentrations F Analyze Sensorgram Data D->F Data Processing E->B

How to Proceed with Your Research

  • Conduct targeted database searches: Perform a systematic search on scientific databases like PubMed, Google Scholar, or Scopus using queries such as "this compound receptor binding," "this compound Ki," "this compound IC50," or "this compound molecular docking."
  • Investigate related compounds: The search results indicate that this compound is a proaporphine alkaloid [1]. Looking into the binding affinity data for structurally related aporphine alkaloids might provide valuable indirect insights and benchmarks for comparison [4] [1].
  • Generate new data experimentally: If existing data is insufficient, the experimental protocols summarized above, particularly SPR and affinity chromatography, provide a methodological foundation for you to conduct your own comparative binding studies [2] [3].

References

glaziovine pharmacokinetic profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine Pharmacokinetic Data Summary

Parameter Human Data [1] Dog Data [2]
Administration Routes Oral, Intravenous (IV) Oral, Intravenous (IV)
Enteral Absorption / Bioavailability 78% - 84% 80% - 98%
Time to Peak Plasma Concentration (Tmax) 2 hours (oral) 1 hour (oral)
Cumulative Urinary Excretion (24h) 38% (oral), 50% (IV) 39% (oral), 49% (IV)
Fecal Excretion Information not available in search results Excreted via bile into intestine
Key Metabolite This compound glucuronide (sole metabolite identified in urine) Information not available in search results

Experimental Protocols for Key Data

The foundational data in the table above were generated using the following methodologies:

  • Radiolabeled Compound Studies: The core quantitative data on absorption, excretion, and bioavailability from the 1970s were obtained using carbon-14 (14C) radiolabeled this compound (this compound-14C). This technique allows for precise tracking of the drug and its metabolites in the body [1] [2].
  • Bioavailability Calculation: The high oral bioavailability was determined using two methods [1] [2]:
    • Comparison of Urinary Excretion: Bioavailability = (Cumulative urinary excretion after oral dose / Cumulative urinary excretion after IV dose) * 100.
    • Area Under the Curve (AUC) Method: Bioavailability = (AUC_oral / AUC_IV) * 100, where AUC represents the total drug exposure in plasma over time.
  • Metabolite Identification: Analysis of urine samples, likely using techniques such as chromatography, identified This compound glucuronide as the sole metabolite, indicating that glucuronidation is the primary metabolic pathway in humans [1].

The following diagram illustrates the key metabolic pathway and excretion routes of this compound in humans, based on the experimental findings:

glaziovine_pk Glaziovine_Oral This compound (Oral) GI_Tract GI Tract Glaziovine_Oral->GI_Tract Ingestion Glaziovine_IV This compound (IV) Plasma Systemic Circulation Glaziovine_IV->Plasma Injection GI_Tract->Plasma High Absorption 78-84% Liver Liver Plasma->Liver Distribution Metabolite This compound Glucuronide Liver->Metabolite Glucuronidation Feces Feces Liver->Feces Biliary Excretion Urine Urine Metabolite->Urine Renal Excretion

This compound Metabolism and Excretion Pathway

Important Considerations for Researchers

  • Dated Information: The most detailed human pharmacokinetic studies were published in 1978 [1]. Drug research methodologies and reporting standards have advanced significantly since then.
  • Limited Comparative Data: The available data does not provide a direct, controlled pharmacokinetic comparison between this compound and modern anxiolytic drugs or other proaporphine alkaloids.
  • Modern Research Context: A 2021 study on machine learning for predicting oral bioavailability listed this compound as a challenging case where their model underpredicted its bioavailability, noting it is a predicted substrate for CYP3A4 and MDR-1 (P-glycoprotein) [3]. This suggests that modern research is revisiting its profile with updated tools.

References

glaziovine neuropharmacology versus other alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine at a Glance

The table below summarizes the key characteristics of this compound based on the search results.

Feature Description
Chemical Class Proaporphine alkaloid (a type of benzylisoquinoline) [1] [2]
Natural Source Ocotea glaziovii (Laureaceae family) [3]
Reported Neuropharmacological Properties "Major psychotropic alkaloid" [3]
Key Pharmacokinetic Data in Humans High enteral absorption (78-84%); peak plasma levels at 2 hours (oral); this compound glucuronide identified as a metabolite [1]
Other Documented Activities Anti-ulcerogenic effects in animal models [3]

Comparative Analysis with Other Alkaloid Classes

While direct "head-to-head" experimental data for this compound is sparse, its profile can be contextually compared to well-studied alkaloid classes. The following table contrasts its known and potential attributes with other neuroactive alkaloids.

Alkaloid Class / Example Primary Neuropharmacological Targets & Mechanisms Therapeutic Applications / Effects
Proaporphine (this compound) Not fully elucidated; described as a "major psychotropic" [3]. Investigated for psychotropic properties [3].

| Indole (e.g., Rhynchophylline) | • Modulates NMDA receptors (reduces Ca²⁺ influx) [4] • Enhances GABAergic signaling [4] • Modulates voltage-gated Na⁺, K⁺, Ca²⁺ channels [4] | Preclinical investigation for anti-epileptic and neuroprotective effects [4]. | | Isoquinoline (e.g., Berberine) | Multiple targets including apoptosis pathways, cell cycle, and angiogenesis in cancer cells [5]. | Investigated for anticancer applications [5]. | | Pyridine (e.g., Nicotine) | Acts as an agonist on nicotinic acetylcholine receptors (nAChRs) [6]. | Stimulant effects; research into cognitive enhancement and addiction [6]. |

Experimental Data and Protocols

Here are the methodologies from key studies on this compound and a representative study on another alkaloid for comparison.

This compound Anti-Ulcerogenic Study [3]

  • Experimental Model: Different types of ulcers experimentally induced in guinea pigs and rats.
  • Test Compound: this compound.
  • Comparative Control: Sulpiride (another anti-ulcerogenic drug).
  • Methodology: The study was a comparative analysis of the anti-ulcer effects of the two compounds across the different ulcer models.

This compound Human Pharmacokinetic Study [1]

  • Subjects: Healthy human volunteers.
  • Dosing: Administered 20 mg of Carbon-14 radiolabeled this compound ( [1]C-Glaziovine) via both oral capsules and intravenous (i.v.) vials.
  • Measurements: Total radioactivity was measured in plasma, urine, and feces over time to determine absorption, distribution, and excretion.
  • Metabolite Investigation: Urine samples were analyzed to identify metabolic byproducts.

Rhynchophylline Anti-Epileptic Study [4]

  • In Vivo Model: Rodent models with acute epileptic seizures induced by kainic acid (KA).
  • Test Compound: Rhynchophylline.
  • Key Methodologies:
    • Investigation of signaling pathways (e.g., MAPK, SIRT1/p53/caspase-3).
    • Measurement of pro-inflammatory cytokine (IL-1β) expression.
    • Electrophysiological techniques (whole-cell recordings) to observe effects on neuronal firing.

Visualizing Key Neuropharmacological Pathways

The diagram below illustrates the general molecular targets of several alkaloid classes discussed, providing a conceptual framework for their mechanisms of action.

G cluster_Alkaloids Alkaloid Classes & Examples cluster_Targets Molecular Targets in the CNS cluster_Effects Neuropharmacological Effects Alkaloids Indole Alkaloids (e.g., Rhynchophylline) Target1 NMDA Receptors Alkaloids->Target1 Modulates Target2 GABAA Receptors Alkaloids->Target2 Enhances Target3 Voltage-Gated Ion Channels (Na+, K+, Ca2+) Alkaloids->Target3 Inhibits Alkaloids2 Pyridine Alkaloids (e.g., Nicotine) Target4 Nicotinic Acetylcholine Receptors (nAChRs) Alkaloids2->Target4 Agonist Alkaloids3 Gelsemium Alkaloids Alkaloids3->Target2 Targets (β+/α- interface) Target5 Glycine Receptors Alkaloids3->Target5 Binds Orthosteric Site Alkaloids4 This compound (Proaporphine) Target6 Neuropharmacological Target (Not Fully Elucidated) Alkaloids4->Target6 Mechanism Not Fully Elucidated Effect1 Reduced Neuronal Excitability Target1->Effect1 Target2->Effect1 Target3->Effect1 Effect4 Stimulant Target4->Effect4 Target5->Effect1 Effect5 Psychotropic Effects (Reported) Target6->Effect5 Effect2 Anticonvulsant / Antiseizure Effect1->Effect2 Effect3 Neuroprotection Effect1->Effect3

This diagram highlights that while several alkaloid classes have well-defined molecular targets, this compound's specific mechanisms remain an area for future research.

Research Implications and Data Gaps

The available data suggests this compound is a proaporphine alkaloid with documented psychotropic properties and favorable absorption in humans [3] [1] [2]. However, compared to other alkaloid classes, there is a significant lack of modern research:

  • Mechanistic Gaps: Its precise molecular targets (e.g., specific receptors, enzymes) in the central nervous system are not defined in recent literature.
  • Therapeutic Potential: Its "psychotropic" effects have not been clearly linked to specific neurological or psychiatric indications through contemporary experimental models.
  • Comparative Data: The search results did not yield direct comparative experimental data between this compound and other alkaloids for neuropharmacological endpoints.

To advance the understanding of this compound's neuropharmacology, future research could utilize modern techniques like electrophysiology on neuronal circuits, specific receptor binding assays, and in vivo studies on animal models of neurological disorders, following the approaches used for other alkaloids like rhynchophylline [4] and Gelsemium alkaloids [7].

References

glaziovine anti-ulcerogenic activity validation

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine's Anti-Ulcerogenic Profile

This compound is a proaporphine alkaloid that was initially investigated for its psychotropic effects, such as its use as a tranquilizer for anxiety and depression [1]. A 1978 comparative study also explored its potential for treating ulcers [2].

The table below summarizes the key findings from the available research:

Aspect Details on this compound
Reported Anti-ulcer Effect Active in experimentally induced ulcers in guinea pigs and rats [2].
Comparative Drug Sulpiride [2].
Experimental Models Different types of ulcers induced in guinea pigs and rats (specific models not detailed) [2].
Quantitative Data Not available in the accessible abstract.
Mechanism of Action Not elucidated in the available study.

Research Context and Limitations

The search results highlight two important contexts for natural product drug discovery, though they do not contain specific data on this compound.

  • Alkaloids as a Drug Source: Alkaloids are a major class of natural products with a wide range of biological activities. Research into their anti-ulcer activity is an established field, investigating compounds across subtypes like isoquinoline, indole, and tropane alkaloids [3]. This compound, as a proaporphine alkaloid, falls within this broader category.
  • The Drug Discovery Workflow: Modern research consortia, such as the NUATEI consortium in Mexico, follow a structured pipeline for evaluating natural and synthetic compounds. This process involves acquiring compounds, testing their cytotoxicity on mammalian cells, evaluating their activity against pathogens in vitro, and finally conducting in vivo studies in rodent models [4]. The 1978 study on this compound appears to be a preliminary step in such a process.

A significant limitation is that the core study on this compound's anti-ulcer effect is from 1978 [2]. The field of peptic ulcer disease has advanced considerably since then, most notably with the discovery of H. pylori and the development of proton-pump inhibitors. No recent validation studies or clinical trial data were found, and the available information lacks the mechanistic and quantitative data needed for a robust comparison with modern anti-ulcer drugs.

Experimental Workflow for Anti-Ulcer Testing

Based on the general methodology described in the older study and modern research approaches [2] [4], the following diagram outlines a typical workflow for validating the anti-ulcerogenic activity of a compound like this compound. This can serve as a reference for the kind of experimental protocols involved.

Compound Acquisition Compound Acquisition In Vitro Cytotoxicity\nAssessment (e.g., VERO cells) In Vitro Cytotoxicity Assessment (e.g., VERO cells) Compound Acquisition->In Vitro Cytotoxicity\nAssessment (e.g., VERO cells)  Purified Compound In Vivo Anti-ulcer\nActivity (Rodent Models) In Vivo Anti-ulcer Activity (Rodent Models) In Vitro Cytotoxicity\nAssessment (e.g., VERO cells)->In Vivo Anti-ulcer\nActivity (Rodent Models)  Biocompatible Mechanism of Action\nStudies Mechanism of Action Studies In Vivo Anti-ulcer\nActivity (Rodent Models)->Mechanism of Action\nStudies  Active Compound Data Analysis &\nConclusion Data Analysis & Conclusion Mechanism of Action\nStudies->Data Analysis &\nConclusion

The diagram illustrates the multi-stage process, beginning with compound acquisition and progressing through safety and efficacy testing to mechanistic studies [4].

References

Glaziovine and Anxiolytic Alternatives at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information on glaziovine and several other natural products with reported anxiolytic effects.

Substance Class/Type Reported Anxiolytic Efficacy & Key Comparisons Primary Experimental Models Notable Findings
This compound Proaporphine Alkaloid [1] Clinically effective, comparable to diazepam in a human trial [2]. Human clinical trials [2] A 1974 double-blind trial found it effective for anxiety with efficacy similar to diazepam [2].
Brazilin Natural Compound (from Caesalpinia sappan L.) [3] Effective in mouse models of anxiety-like behavior [3]. Mice (Chronic Mild Stress model) [3] Showed antidepressant- and anxiolytic-like effects, potentially via inhibiting oxidative stress [3].
Salvinorin A Diterpene (κ-opioid receptor agonist) [4] Dual Effects: Anxiolytic at low doses, but can be aversive/hallucinogenic [4]. Rats (Elevated Plus Maze) [4] Effects mediated by κ-opioid and endocannabinoid systems. Dose-dependent and complex behavioral impact [4].

Detailed Experimental Protocols

Understanding the methodology behind the data is crucial for interpretation. Here are the experimental details for the key findings mentioned above.

  • This compound Human Clinical Trial [2]:

    • Protocol: A double-blind clinical trial was conducted, directly comparing this compound against diazepam in human patients with anxiety.
    • Assessment: The anxiolytic effects were evaluated using standardized clinical measures, though the specific scales are not detailed in the provided excerpt.
    • Key Data: The study concluded that this compound was an effective tranquilizer for treating anxiety and demonstrated comparable efficacy to diazepam.
  • Brazilin Animal Study [3]:

    • Model: Mice were subjected to a Chronic Mild Stress (CMS) paradigm to induce depression- and anxiety-like behaviors.
    • Drug Administration: Brazilin was administered by intraperitoneal injection at a dose of 10 mg/kg.
    • Behavioral Tests: Anxiolytic-like effects were assessed using the:
      • Novelty-Suppressed Feeding Test (NSFT): Reduced latency to feed indicates anxiolytic activity.
      • Open Field Test (OFT): Increased time spent in the central zone indicates reduced anxiety, with total crossings monitoring general locomotor activity.
    • Proposed Mechanism: The study suggested the effects might work "through inhibiting the oxidative stress," based on complementary cell (PC12 cells) experiments involving H₂O₂-induced oxidative injury.
  • Salvinorin A Animal Study [4]:

    • Model: The Elevated Plus Maze (EPM) test was performed on male Sprague-Dawley rats. This maze has open and enclosed arms; increased time spent in the open arms is an indicator of anxiolytic activity.
    • Drug Administration: Salvinorin A was administered subcutaneously at a wide range of doses (0.001–1000 µg/kg).
    • Mechanism Investigation: To probe the mechanism, animals were pretreated with either the κ-opioid receptor antagonist nor-binaltorphimine (nor-BNI) or the cannabinoid CB1 receptor antagonist AM251. Both antagonists were found to prevent the anxiolytic-like effects of salvinorin A.

Research Context and mechanistic landscape

The following diagram maps the current research landscape for this compound and the other substances, highlighting the different levels of evidence and known mechanisms.

Evidence Anxiolytic Research Evidence Human Human Clinical Trials Evidence->Human Animal Animal Models Evidence->Animal This compound This compound Human->this compound Direct Comparison Brazilin Brazilin Animal->Brazilin Salvinorin Salvinorin A Animal->Salvinorin Mech Proposed Mechanism Unknown Not Fully Elucidated Mech->Unknown Oxidative Inhibition of Oxidative Stress Mech->Oxidative KOR κ-Opioid & CB1 Receptor Activation Mech->KOR Unknown->this compound Oxidative->Brazilin KOR->Salvinorin

Key Insights for Researchers

  • This compound's Niche: Among the substances profiled, this compound stands out due to its demonstrated efficacy in a human clinical population, providing a strong rationale for its further investigation and development [2]. It is a renewable natural product, with Duguetia vallicola leaves being a notable source [2].
  • Mind the Evidence Gap: While brazilin and salvinorin A show promising activity in preclinical models, their effects in humans remain to be established. Salvinorin A's mechanism, while novel, is associated with psychoactive and potentially aversive effects, which may limit its therapeutic window [4].
  • Mechanism of Action: A clear understanding of this compound's molecular mechanism of action is a significant knowledge gap. Elucidating this should be a priority for future research to better position it against established anxiolytic drugs.

References

glaziovine psychotropic activity versus standard treatments

Author: Smolecule Technical Support Team. Date: February 2026

Glaziovine's Proposed Mechanism and Psychotropic Profile

This compound is a proaporphine alkaloid found in certain plants. Its proposed mechanism of action is distinct from most standard antipsychotics [1].

  • Biosynthesis: In the plant Aristolochia contorta, this compound is synthesized from N-methylcoclaurine by a specific cytochrome P450 enzyme, CYP80Q8, identified as a this compound synthase (GS) [1].
  • Pharmacology: While its exact human targets are not fully defined, research suggests its potential psychotropic activity as a tranquilizer [2]. This profile differs from typical antipsychotics that primarily block dopamine D2 receptors or newer agents that act on multiple monoamine receptors [3] [4].

The table below summarizes its key characteristics based on current research.

Feature Description of this compound
Chemical Class Proaporphine alkaloid [2]
Natural Source Nardostachys jatamansi, Aristolochia contorta, Ocotea glaziovii [2] [1]
Proposed Mechanism Not fully elucidated; investigated as a tranquilizer. Biosynthesis in plants is catalyzed by CYP80Q8 [2] [1].
Research Context Early-stage, preclinical; identified in plant extracts and studied for biosynthesis. Not an approved pharmaceutical [2] [1].

Comparison with Standard and Investigational Treatments

The following table places this compound in the context of established treatments and other novel drugs in development. A direct quantitative comparison is not possible due to the early stage of this compound research.

Drug / Compound Primary Mechanism of Action Clinical Status & Key Findings
This compound Proposed tranquilizer; specific molecular targets in humans not confirmed [2]. Preclinical research compound; not in clinical trials for psychiatry [2].
Typical Antipsychotics (e.g., Haloperidol) Primarily dopamine D2 receptor antagonists [3] [4]. Approved; effective for positive symptoms but risk of extrapyramidal side effects [3].
Atypical Antipsychotics (e.g., Clozapine) Serotonin 5-HT2A and dopamine D2 receptor antagonists; multi-receptor targeting [3]. Approved; gold standard for treatment-resistant schizophrenia; lower extrapyramidal symptoms but metabolic side effects [3].
Ulotaront (SEP-363856) TAAR1 agonist with 5-HT1A agonist activity; does not block D2 receptors [3]. Phase III trials; significantly reduced PANSS scores in trials; minimal side effects on weight or prolactin [3].
Cariprazine D2/D3 receptor partial agonist with higher affinity for D3 receptors [4]. Approved; shows efficacy for negative and cognitive symptoms of schizophrenia [4].

Experimental Data and Research Workflows

Current research on this compound focuses on its natural occurrence, biosynthesis, and production for pharmacological study.

Plant Biosynthesis and Elicitation

Research on this compound often involves cell suspension cultures to enhance production. The workflow below outlines a common methodology.

Start Start: Plant Material A Callus Induction Start->A B Establish Cell Suspension Culture A->B C Elicitor Treatment B->C D1 Biotic Elicitors (e.g., LPS) C->D1 D2 Abiotic Elicitors (e.g., MeJA) C->D2 E Incubation Period C->E F Metabolite Extraction E->F G UPLC-MS/MS Analysis F->G End End: this compound Quantification G->End

Diagram Title: this compound Production via Cell Culture Elicitation

Key Experimental Steps:

  • Callus Culture: Friable callus is induced from leaf explants on Murashige and Skoog (MS) medium supplemented with plant growth regulators like NAA and BAP [2].
  • Cell Suspension: Callus is transferred to liquid MS medium to establish a cell suspension culture [2].
  • Elicitation: Cultures are treated with biotic (e.g., Lipopolysaccharides (LPS)) or abiotic (e.g., Methyl Jasmonate (MeJA)) elicitors to stimulate alkaloid production. In N. jatamansi, optimal this compound yield was achieved with 50 mg/L LPS or 25 µM MeJA [2].
  • Analysis: Metabolites are extracted and analyzed using UPLC-MS/MS to identify and quantify this compound by matching retention times and mass spectra with standards [2].
Molecular Mechanism Investigation

For a compound like this compound, early-stage mechanistic studies focus on identifying its molecular targets. The diagram below illustrates a generalized screening workflow.

Start Start: Compound of Interest A In Silico Target Prediction Start->A B In Vitro Binding & Functional Assays A->B C Cellular & Animal Models of Disease B->C End Output: Proposed Mechanism of Action C->End

Diagram Title: Psychotropic Drug Mechanism Screening Workflow

Key Experimental Steps:

  • In Silico Prediction: Use computational models to predict potential protein targets (e.g., receptors, enzymes) based on the compound's structure [5].
  • In Vitro Assays: Conduct binding assays (e.g., on dopamine, serotonin receptors) and functional assays to confirm target engagement and determine agonist/antagonist activity.
  • Phenotypic Screening: Test the compound in disease-relevant cellular models (e.g., neuronal cultures) or animal models to observe behavioral effects (e.g., tranquilizing activity) and refine the mechanistic hypothesis [2].

Research Implications and Future Directions

This compound represents an interesting natural product with a history of traditional use as a tranquilizer. However, for modern drug development:

  • Significant Knowledge Gaps: Its human pharmacokinetics, precise molecular targets, efficacy, and safety profile remain largely unknown.
  • Promising Avenues: Its distinct natural structure and reported activity make it a candidate for mechanism-of-action studies and as a starting point for medicinal chemistry optimization.
  • Tool Compound: It serves as a valuable tool for studying the biosynthesis and evolution of benzylisoquinoline alkaloid pathways in plants [6] [1].

The field is moving toward novel mechanisms like TAAR1 agonism (ulotaront) and refined multi-receptor targeting (cariprazine) to address unmet needs, particularly negative and cognitive symptoms with better side-effect profiles [3] [4].

References

Current Scientific Understanding of Glaziovine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available on glaziovine from recent scientific literature.

Aspect Available Information Source / Context
Classification Aporphine alkaloid (a type of Benzylisoquinoline Alkaloid, or BIA) [1] [2]

| Natural Sources | Aristolochia contorta (a Magnoliids plant); Nardostachys jatamansi (Indian spikenard) | [1] [3] [2] | | Biosynthesis | Formed from (S,R)-N-methylcoclaurine by a CYP80Q enzyme in Aristolochia contorta. | [1] [2] | | Known Pharmacokinetic Data | Human Study (1978): • High enteral absorption (78-84%) • Peak plasma levels at 2 hours (oral) • Primary metabolite: this compound glucuronide • ~38% of radioactive dose excreted in urine in 24h (oral) | [4] |

Detailed Experimental Protocol from Available Data

The most concrete experimental data comes from a 1978 human pharmacokinetic study. The methodology is outlined below [4].

  • Objective: To determine the basic pharmacokinetic parameters of this compound in healthy human volunteers.
  • Materials:
    • Compound: Radioactive this compound-14C (20 mg doses).
    • Formulations: Capsules (for oral administration) and vials (for intravenous administration).
  • Procedure:
    • Administration: Subjects received the 20 mg dose of this compound-14C via both oral and intravenous routes.
    • Sample Collection: Plasma, urine, and fecal samples were collected from the subjects over a time course.
    • Measurement: Total radioactivity was measured in all collected samples to track the compound's absorption, distribution, and excretion.
    • Metabolite Investigation: Urine samples were specifically analyzed to identify the chemical structure of this compound metabolites.
  • Data Analysis:
    • Bioavailability: Enteral absorption was calculated by comparing the cumulative urinary excretion or the area under the plasma concentration-time curve (AUC) after oral and intravenous administration.
    • Pharmacokinetic Parameters: Peak plasma time (Tmax) and excretion rates were determined from the plasma and urine data.

This compound Metabolic Pathway Visualization

The following diagram illustrates the known biosynthetic and metabolic pathways of this compound based on the search results.

N-Methylcoclaurine N-Methylcoclaurine This compound (Plant) This compound (Plant) N-Methylcoclaurine->this compound (Plant) CYP80Q Enzyme This compound (Human) This compound (Human) This compound Glucuronide This compound Glucuronide This compound (Human)->this compound Glucuronide Glucuronidation

This diagram summarizes two key processes:

  • Biosynthesis in Plants: this compound is produced in plants like Aristolochia contorta from the precursor N-methylcoclaurine, a reaction catalyzed by the CYP80Q enzyme [1] [2].
  • Metabolism in Humans: After administration, this compound is primarily metabolized in the human body into "this compound Glucuronide" for excretion [4].

References

×

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

297.13649347 Da

Monoisotopic Mass

297.13649347 Da

Heavy Atom Count

22

UNII

KE7J8A65P6

Dates

Last modified: 02-18-2024

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